molecular formula C48H96NO8P B15577321 Dphpc

Dphpc

Katalognummer: B15577321
Molekulargewicht: 846.3 g/mol
InChI-Schlüssel: UKDDQGWMHWQMBI-SOFRWFQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dphpc is a useful research compound. Its molecular formula is C48H96NO8P and its molecular weight is 846.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H96NO8P/c1-38(2)20-14-22-40(5)24-16-26-42(7)28-18-30-44(9)34-47(50)54-36-46(37-56-58(52,53)55-33-32-49(11,12)13)57-48(51)35-45(10)31-19-29-43(8)27-17-25-41(6)23-15-21-39(3)4/h38-46H,14-37H2,1-13H3/t40?,41?,42?,43?,44?,45?,46-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDDQGWMHWQMBI-SOFRWFQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H96NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Biophysical Landscape: A Technical Guide to Dphpc Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physical properties of lipid bilayers is paramount for advancements in membrane biophysics and drug delivery systems. 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPHPC) is a synthetic phospholipid widely utilized in the creation of model membranes due to its unique structural characteristics and stability. This in-depth technical guide delineates the core physical properties of this compound lipid bilayers, presenting quantitative data, detailed experimental methodologies, and visual workflows to facilitate a comprehensive understanding.

The branched nature of this compound's phytanoyl chains confers distinct properties to the bilayers it forms, most notably the absence of a main gel-to-liquid crystalline phase transition over a broad temperature range. This stability makes this compound an ideal model system for studying membrane-protein interactions and the function of reconstituted ion channels without the confounding variable of lipid phase changes.

Core Physical Properties of this compound Lipid Bilayers

The physical characteristics of a lipid bilayer dictate its behavior and interactions. For this compound, these properties have been elucidated through a variety of experimental and computational techniques. The following table summarizes the key quantitative data for this compound lipid bilayers.

Physical PropertyValueExperimental ConditionsExperimental Technique(s)
Area per Lipid (APL) 0.792 - 0.836 nm²T = 310 - 323 KNeutron Scattering, X-ray Scattering, Molecular Dynamics Simulations
Bilayer Thickness 3.4 - 3.8 nmT = 310 KX-ray Scattering, Neutron Scattering, Molecular Dynamics Simulations
Area Compressibility Modulus (KA) 292 - 347 mN/mT = 323 KMicropipette Aspiration, Molecular Dynamics Simulations
Bending Rigidity (KC) 12.4 x 10-20 JNot specifiedDiffuse X-ray Scattering
Main Phase Transition Temperature (Tm) Not observedBroad rangeDifferential Scanning Calorimetry
Deuterium (B1214612) Order Parameter (SCD) Not available for this compound. For comparison, DPPC in the liquid crystalline phase has SCD values ranging from ~0.2 at the headgroup to ~0.05 near the chain terminus.T > TmDeuterium Nuclear Magnetic Resonance (2H-NMR)

Experimental Protocols for Characterizing this compound Bilayers

The determination of the physical properties of lipid bilayers requires sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Small-Angle X-ray and Neutron Scattering (SAXS/SANS) for Bilayer Thickness and Area per Lipid

Small-angle scattering techniques are powerful for determining the overall structure of lipid vesicles in solution. By analyzing the scattering pattern of X-rays or neutrons, one can deduce the bilayer thickness and, subsequently, the area per lipid.

Figure 1. Workflow for determining bilayer thickness and area per lipid using SAXS/SANS.

Methodology:

  • Vesicle Preparation: this compound lipids are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is hydrated with an appropriate buffer (e.g., H₂O for SAXS, D₂O for SANS to enhance contrast) to form multilamellar vesicles (MLVs). Unilamellar vesicles (ULVs) of a defined size are then produced by techniques such as extrusion through polycarbonate membranes or sonication.

  • Scattering Measurement: The vesicle suspension is placed in a sample holder and exposed to a collimated beam of X-rays or neutrons. The scattered radiation is detected by a 2D detector.

  • Data Analysis: The 2D scattering pattern is radially averaged to produce a 1D scattering profile of intensity versus the scattering vector, q. This profile is then fitted to a model of the lipid bilayer's electron density (for X-rays) or scattering length density (for neutrons). A common approach is the Gaussian layers model, which represents the headgroups and hydrocarbon tails as distinct Gaussian distributions. The fitting procedure yields the bilayer thickness. The area per lipid can then be calculated using the formula APL = 2 * V_lipid / d, where V_lipid is the known volume of a single this compound molecule.

Micropipette Aspiration for Area Compressibility Modulus

Micropipette aspiration is a powerful technique for directly measuring the mechanical properties of giant unilamellar vesicles (GUVs). By applying a controlled suction pressure to a GUV, its area compressibility modulus can be determined.

Figure 2. Workflow for measuring the area compressibility modulus using micropipette aspiration.

Methodology:

  • GUV Formation: GUVs with diameters of 10-100 µm are typically formed by electroformation on indium tin oxide (ITO) coated glass slides.

  • Micropipette Aspiration: A single GUV is visualized under a microscope and a portion of its membrane is aspirated into a glass micropipette with a known inner radius (Rp).

  • Pressure Application and Measurement: A controlled suction pressure (ΔP) is applied to the GUV, causing a portion of the vesicle to be drawn into the pipette. The length of the aspirated projection (Lp) is measured at various suction pressures.

  • Data Analysis: The membrane tension (σ) and the fractional change in membrane area (areal strain, α) are calculated from the applied pressure and the geometric parameters of the vesicle and pipette. The area compressibility modulus (KA) is then determined from the slope of the linear relationship between membrane tension and areal strain in the high-tension regime.

Deuterium Nuclear Magnetic Resonance (2H-NMR) for Acyl Chain Order Parameters

2H-NMR is a powerful technique for probing the conformational order of the acyl chains within a lipid bilayer. By selectively replacing hydrogen atoms with deuterium at specific positions along the lipid chains, the orientational order of each carbon-deuterium (C-D) bond can be determined.

Figure 3. Workflow for determining acyl chain order parameters using 2H-NMR.

Methodology:

  • Synthesis of Deuterated this compound: this compound is chemically synthesized with deuterium atoms replacing hydrogen atoms at specific positions along the phytanoyl chains.

  • Sample Preparation: The deuterated this compound is used to prepare MLVs, which are then hydrated to the desired water content. The sample is sealed in an NMR tube.

  • NMR Spectroscopy: The sample is placed in a high-field NMR spectrometer. 2H-NMR spectra are acquired using a quadrupole echo pulse sequence, which is necessary to overcome the rapid signal decay of deuterons in the solid-like environment of the lipid bilayer.

  • Data Analysis: The resulting spectrum for each deuterated position shows a characteristic Pake doublet, and the separation between the two peaks is the quadrupolar splitting (ΔνQ). The order parameter (SCD) for that C-D bond is directly proportional to the quadrupolar splitting. By measuring the splittings for a series of specifically deuterated lipids, an order parameter profile along the acyl chain can be constructed.

Conclusion

The physical properties of this compound lipid bilayers make them a robust and versatile tool for a wide range of biophysical studies. Their unique branched-chain structure results in a fluid-like state over a broad temperature range, providing a stable platform for investigating membrane-associated processes. The quantitative data and detailed experimental methodologies presented in this guide offer a foundational resource for researchers and professionals working to unravel the complexities of biological membranes and to design novel drug delivery vehicles. Further research to experimentally determine the acyl chain order parameters of this compound will provide an even more complete picture of the molecular organization within these important model membranes.

An In-depth Technical Guide to 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is a synthetic phospholipid that has become an invaluable tool in biophysical research and drug development. Its unique branched-chain structure confers exceptional stability and resistance to ion leakage in model membranes, making it an ideal matrix for studying the structure and function of membrane proteins, such as ion channels. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and experimental applications of this compound.

Chemical Structure and Properties

This compound is a derivative of phosphatidylcholine, characterized by two phytanoyl chains attached to the glycerol (B35011) backbone. The phytanoyl chains are saturated and contain multiple methyl branches, which sterically hinder close packing of the lipid molecules. This loose packing prevents the formation of a gel phase, allowing this compound membranes to remain in a fluid state over a broad temperature range.

The chemical structure of this compound is presented below:

DPhPC_Structure cluster_head Phosphocholine Head Group cluster_glycerol Glycerol Backbone cluster_tails Phytanoyl Chains N N⁺(CH₃)₃ C1 CH₂ N->C1 P P O1 O⁻ P->O1 O2 O P->O2 O3 O P->O3 CG3 CH₂ O3->CG3 O4 O O4->P C2 CH₂ C1->C2 C2->O4 CG1 CH₂ O5 O CG1->O5 CG2 CH CG2->CG1 O6 O CG2->O6 CG3->CG2 CO1 C=O O5->CO1 CO2 C=O O6->CO2 Phytanoyl1 Phytanoyl Chain 1 CO1->Phytanoyl1 Phytanoyl2 Phytanoyl Chain 2 CO2->Phytanoyl2 DPhPC_Synthesis Phytol Phytol Dideuterophytol Dideuterophytol Phytol->Dideuterophytol Raney-Nickel Hydrogenation Phytanic_Acid Phytanic Acid Dideuterophytol->Phytanic_Acid Chromium Trioxide Oxidation This compound This compound Phytanic_Acid->this compound DCC and DMAP Coupling GPC Glycerophosphocholine (GPC) GPC->this compound DCC and DMAP Coupling Ion_Channel_Gating cluster_membrane This compound Bilayer IonChannel_Closed Ion Channel (Closed) IonChannel_Open Ion Channel (Open) IonChannel_Closed->IonChannel_Open Conformational Change Ion_Flow Ion Flow IonChannel_Open->Ion_Flow Stimulus Stimulus (e.g., Voltage Change, Ligand Binding) Stimulus->IonChannel_Closed Cellular_Response Cellular Response Ion_Flow->Cellular_Response

The Atypical Thermotropic Phase Behavior of DPhPC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the thermotropic phase behavior of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC), a synthetic phospholipid notable for its unique properties in membrane research. This document is intended for researchers, scientists, and drug development professionals working with lipid-based systems.

Executive Summary

1,2-diphytanoyl-sn-glycero-3-phosphocholine (this compound) is a branched-chain phospholipid that exhibits remarkable thermal stability. Unlike many saturated phospholipids (B1166683) such as dipalmitoylphosphatidylcholine (DPPC), this compound does not display a gel-to-liquid crystalline phase transition over a broad and physiologically relevant temperature range, from -120°C to 120°C, in its fully hydrated state[1][2]. This absence of a main phase transition is attributed to the steric hindrance caused by the methyl groups on its phytanoyl chains, which prevents the highly ordered packing characteristic of a gel phase. However, the phase behavior of this compound is significantly influenced by its hydration level, with various lamellar and non-lamellar phases being accessible under different hydration conditions. This guide will detail the thermal properties of this compound, the experimental methodologies used to characterize its behavior, and the implications of its unique phase characteristics for research and drug development.

Thermotropic Phase Characteristics of this compound

The defining feature of this compound in a fully hydrated environment is the absence of a sharp, cooperative gel-to-liquid crystalline phase transition. This is in stark contrast to phospholipids with linear acyl chains, such as DPPC, which exhibit well-defined pre- and main transitions.

Table 1: Comparison of Thermotropic Properties of this compound and DPPC

PropertyThis compound (Fully Hydrated)DPPC (Fully Hydrated)
Main Transition Temperature (Tm)Not observed (-120°C to 120°C)[1][2]~41°C[3][4]
Pre-transition TemperatureNot applicable~35°C[4]
Enthalpy of Main Transition (ΔH)Not applicableVaries with experimental conditions
Phase at Room Temperature (~25°C)Liquid-disordered (Lα)Gel (Lβ')

While this compound does not undergo a thermotropic gel-to-liquid transition, its structural parameters do show some temperature dependence. Neutron diffraction studies on fully hydrated this compound bilayers have shown that the lamellar lattice spacing increases with temperature, primarily due to an increase in the thickness of the water layer between bilayers[1]. The bilayer thickness itself, however, remains relatively insensitive to temperature changes between 25°C and 40°C, a consequence of the inherent disorder of the branched methyl chains[1].

Influence of Hydration on this compound Phase Behavior

The phase behavior of this compound is critically dependent on the water content. At lower relative humidities (RH), this compound can adopt different structural phases. X-ray diffraction studies have revealed a pronounced polymorphism upon hydration[2]. For instance, at 80% RH, a lamellar-to-lamellar phase transition has been detected[1]. Under even lower humidity levels, non-lamellar phases, such as the hexagonal phase, have been observed[1].

Table 2: Hydration-Dependent Structural Parameters of this compound

Relative Humidity (RH)PhaseRepeat Distance (d-spacing)Reference
100%Lamellar (Lα)5.18 nm[2]
0%Unassigned (likely lamellar)3.77 nm[2]

This strong dependence on hydration highlights the importance of controlling environmental conditions when working with this compound and has implications for its use in applications such as transfection, where interactions with cellular membranes occur in an aqueous environment[2].

Experimental Protocols

The characterization of this compound's phase behavior relies on several key biophysical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the thermotropic phase behavior of lipids. It measures the heat flow into or out of a sample as a function of temperature.

Methodology:

  • Sample Preparation: A known amount of this compound is hydrated in a buffer solution to form a multilamellar vesicle (MLV) suspension. The concentration is typically in the range of 1-10 mg/mL.

  • Encapsulation: A precise volume of the lipid dispersion is hermetically sealed in an aluminum or gold DSC pan. A reference pan containing only the buffer is also prepared.

  • Thermal Analysis: The sample and reference pans are placed in the DSC instrument. The temperature is scanned over a desired range (e.g., -130°C to 130°C) at a controlled rate (e.g., 1-5°C/min).

  • Data Analysis: The differential heat flow between the sample and reference is recorded as a function of temperature. The absence of any significant endothermic or exothermic peaks for fully hydrated this compound confirms the lack of a phase transition. For comparison, a DSC scan of DPPC would show distinct peaks corresponding to its pre-transition and main phase transition[4][5].

X-ray Diffraction

X-ray diffraction is used to determine the structural organization of lipid assemblies, such as the lamellar repeat distance and the phase symmetry.

Methodology:

  • Sample Preparation: A thin film of this compound is prepared by evaporating a solution of the lipid in an organic solvent on a solid substrate (e.g., mica).

  • Hydration Control: The lipid film is hydrated in a chamber where the relative humidity can be precisely controlled using saturated salt solutions or a humidity generator.

  • Diffraction Measurement: The hydrated lipid film is exposed to a collimated X-ray beam. The scattered X-rays are detected by a 2D detector.

  • Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the structural parameters. For a lamellar phase, a series of equidistant peaks are observed, from which the d-spacing can be calculated. The pattern of reflections can distinguish between lamellar, hexagonal, and other phases[2].

Visualizing this compound's Thermal Behavior

The following diagrams illustrate the unique phase characteristics of this compound.

DPhPC_Phase_Behavior -120 -120 25 25 120 120 -120->120 No Phase Transition L_alpha Liquid-Disordered (Lα)

This compound remains in a liquid-disordered phase over a wide temperature range.

Hydration_Dependence Full_Hydration Fully Hydrated (100% RH) Lamellar Lamellar (Lα) Phase Full_Hydration->Lamellar Low_Hydration Low Hydration (<80% RH) Non_Lamellar Non-Lamellar (e.g., Hexagonal) Phase Low_Hydration->Non_Lamellar

Hydration level dictates the phase structure of this compound.

Implications for Research and Drug Development

The absence of a gel-to-liquid crystalline phase transition makes this compound an excellent model system for studying membrane processes without the confounding effects of phase transitions. Its stability over a wide temperature range is advantageous for reconstituting membrane proteins and for biophysical studies that require consistent membrane properties[2][6]. In drug delivery, this compound-containing liposomes can offer high stability and low permeability[1]. However, the strong influence of hydration on its phase behavior must be carefully considered, especially in applications involving dehydration and rehydration steps.

Conclusion

This compound stands out among phospholipids due to its remarkable thermal stability and the absence of a main phase transition in its fully hydrated state. Its phase behavior is, however, intricately linked to the degree of hydration. A thorough understanding of these properties, characterized by techniques such as DSC and X-ray diffraction, is crucial for its effective application in membrane research, protein reconstitution studies, and the development of novel drug delivery systems.

References

Self-Assembly of DPhPC in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies surrounding the self-assembly of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in aqueous solutions. This compound is a synthetic phospholipid prized for its high stability and resistance to oxidation, making it an excellent model for studying membrane biophysics and a valuable component in drug delivery systems.[1] This guide provides a comprehensive overview of this compound's self-assembly behavior, quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

The Core Principles of this compound Self-Assembly

This compound molecules, like other phospholipids (B1166683), are amphiphilic, possessing a hydrophilic phosphocholine (B91661) head group and two hydrophobic diphytanoyl chains. This dual nature drives their self-assembly in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water. The resulting structures are thermodynamically stable and primarily dictated by the principles of the hydrophobic effect.[2]

In aqueous solutions, pure this compound spontaneously forms unilamellar vesicles (ULVs), which are spherical structures enclosing an aqueous core with a single lipid bilayer.[3][4] The formation and characteristics of these vesicles are influenced by several factors:

  • Lipid Concentration: At total lipid concentrations greater than 0.15 g/L, this compound vesicles can spontaneously adsorb and rupture on suitable solid supports, such as plasma-treated gold or silica, to form solid-supported bilayers (SLBs).[3]

  • Hydration: The packing geometry and headgroup orientation of this compound are highly sensitive to its water content. Dehydration can lead to the formation of non-lamellar phases, such as cubic or hexagonal phases.[5]

  • Temperature: this compound is known for its remarkable thermal stability, exhibiting no gel-to-liquid crystalline phase transition over a broad temperature range, from -120°C to 120°C.[6] This is attributed to the branched nature of its phytanoyl chains, which disrupts ordered packing.

  • Presence of Other Lipids: When mixed with other lipids, such as 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPhPE), this compound can still form unilamellar vesicles, provided the this compound concentration remains above 50 mol%.[3][4]

Quantitative Data on this compound Self-Assembly

The following tables summarize key quantitative parameters associated with the self-assembly of this compound and related phospholipids. While some specific values for this compound are available, data for other common phospholipids are included for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueExperimental ConditionsReference
Molecular Area81.2 ŲAt 40 mN/m surface pressure[6]
Partial Specific Volume1.013 ± 0.026 mL/gIn H₂O and D₂O media[6]

Table 2: Critical Micelle Concentration (CMC) of Various Phospholipids

PhospholipidCMC (mM)Experimental ConditionsReference
Dodecylphosphocholine (DPC)~1Aqueous solution[7]
1-dodecanoyl-sn-glycero-3-phosphocholine0.70Not specified[8]
1-tetradecanoyl-sn-glycero-3-phosphocholine0.070Not specified[8]
1-hexadecanoyl-sn-glycero-3-phosphocholine0.007Not specified[8]
This compoundNot explicitly found in searches--

Table 3: Vesicle Size (Hydrodynamic Diameter) of Phospholipid Vesicles Prepared by Extrusion

PhospholipidExtrusion Pore Size (nm)Mean Diameter (nm)Polydispersity Index (PDI)Reference
Egg PC100~100-130< 0.1[9]
DSPC100~100Not specified[10]
DSPC50~70Not specified[10]
DSPC30~50Not specified[10]
This compoundNot explicitly found in searches---

Experimental Protocols

This section provides detailed methodologies for key experiments related to the preparation and characterization of this compound self-assembled structures.

Preparation of this compound Unilamellar Vesicles

3.1.1. Thin-Film Hydration Followed by Extrusion

This is a common and effective method for producing unilamellar vesicles with a controlled size distribution.

  • Materials:

    • This compound in chloroform (B151607)

    • Round-bottom flask

    • Rotary evaporator

    • Hydration buffer (e.g., phosphate-buffered saline, PBS)

    • Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Protocol:

    • Film Formation: Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydration: Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid (for this compound, room temperature is sufficient).

    • Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the suspension will appear milky.

    • Extrusion:

      • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

      • Load the MLV suspension into one of the syringes of the extruder.

      • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process breaks down the MLVs into smaller, unilamellar vesicles.

      • The final vesicle suspension should appear more translucent.

3.1.2. Sonication

Probe sonication can also be used to prepare small unilamellar vesicles (SUVs).

  • Materials:

    • This compound

    • Buffer

    • Probe sonicator

  • Protocol:

    • Disperse the this compound in the desired buffer.

    • Immerse the tip of the probe sonicator into the lipid suspension.

    • Sonicate the suspension on ice using pulses to prevent overheating. Typical settings might be a 20% duty cycle with pulses of a few seconds followed by rest periods.[11]

    • The total sonication time will influence the final vesicle size; longer sonication times generally produce smaller vesicles.

    • After sonication, centrifuge the sample to pellet any titanium particles shed from the probe tip.

Characterization of this compound Vesicles

3.2.1. Size and Polydispersity by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in suspension.

  • Principle: The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the vesicles. Smaller particles move faster, leading to more rapid fluctuations.

  • Protocol:

    • Dilute the this compound vesicle suspension with filtered buffer to a suitable concentration to avoid multiple scattering effects.

    • Place the diluted sample in a clean cuvette.

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Perform the measurement, and the instrument's software will calculate the hydrodynamic diameter and the polydispersity index (PDI). A PDI value below 0.3 is generally considered acceptable for a homogenous population of lipid vesicles.[12]

3.2.2. Morphology and Lamellarity by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of vesicles in their hydrated state, providing information on their size, shape, and lamellarity.

  • Principle: The sample is rapidly frozen in a cryogen, vitrifying the water and preserving the native structure of the vesicles. The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures.

  • Protocol:

    • Apply a small aliquot (3-4 µL) of the this compound vesicle suspension to a glow-discharged TEM grid with a holey carbon film.

    • Blot the grid with filter paper to create a thin film of the suspension across the holes.

    • Immediately plunge-freeze the grid into a cryogen such as liquid ethane.

    • Transfer the frozen grid to a cryo-TEM holder and insert it into the microscope.

    • Image the vitrified sample at low electron dose to minimize beam damage. The resulting images will show the cross-sections of the vesicles, allowing for the determination of their morphology and the number of bilayers.[13][14]

3.2.3. Membrane Fluidity by Fluorescence Anisotropy

This technique uses a fluorescent probe to assess the fluidity or microviscosity of the lipid bilayer.

  • Principle: A hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), partitions into the hydrophobic core of the lipid bilayer. The rotational motion of the probe is restricted in a more ordered (less fluid) membrane. By measuring the polarization of the emitted fluorescence, the steady-state fluorescence anisotropy (r) can be calculated. A higher anisotropy value corresponds to lower membrane fluidity.[15][16]

  • Protocol:

    • Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran).

    • Add a small volume of the DPH stock solution to the this compound vesicle suspension while vortexing to ensure even distribution of the probe. The final probe-to-lipid molar ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture in the dark at a temperature above the lipid's phase transition (for this compound, room temperature is adequate) to allow the probe to incorporate into the bilayers.

    • Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the intensities of the vertically and horizontally polarized emitted light are measured.

    • The fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

3.2.4. Supported Lipid Bilayer (SLB) Formation by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a surface-sensitive technique that can monitor the formation of SLBs in real-time by measuring changes in frequency and dissipation of an oscillating quartz crystal sensor.

  • Principle: The adsorption of material onto the sensor surface causes a decrease in the resonant frequency (Δf), which is related to the adsorbed mass. The dissipation (ΔD) provides information about the viscoelastic properties of the adsorbed layer. The transition from intact adsorbed vesicles (a soft, hydrated layer with high dissipation) to a continuous bilayer (a thinner, more rigid layer with low dissipation) can be clearly distinguished.[8][17]

  • Protocol:

    • Mount a clean sensor crystal (e.g., SiO₂) in the QCM-D chamber.

    • Establish a stable baseline by flowing buffer over the sensor surface.

    • Inject the this compound vesicle suspension into the chamber. Vesicle adsorption will cause a decrease in frequency and an increase in dissipation.

    • Monitor the changes in Δf and ΔD. At a critical surface coverage, the vesicles will start to rupture and fuse, leading to an increase in frequency (due to the release of trapped water) and a decrease in dissipation as the more rigid bilayer forms.

    • Once the bilayer formation is complete, the signals will stabilize. A final frequency shift of approximately -25 Hz and a low dissipation value are characteristic of a complete, high-quality lipid bilayer.

    • Rinse with buffer to remove any loosely bound vesicles.

Visualizing this compound Self-Assembly and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of this compound self-assembly and the experimental workflows described in this guide.

Self_Assembly_of_this compound cluster_solution Aqueous Solution cluster_assembly Self-Assembly DPhPC_Monomers This compound Monomers Vesicles Unilamellar Vesicles (ULVs) DPhPC_Monomers->Vesicles [Lipid] > CMC Spontaneous SLB Supported Lipid Bilayer (SLB) Vesicles->SLB [Lipid] > 0.15 g/L Adsorption & Rupture on Solid Support

Fig. 1: Self-assembly pathways of this compound in aqueous solution.

Vesicle_Preparation_Workflow Start This compound in Organic Solvent Film_Formation Thin-Film Formation (Rotary Evaporation) Start->Film_Formation Hydration Hydration with Aqueous Buffer Film_Formation->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Sizing Sizing Method MLVs->Sizing Extrusion Extrusion Sizing->Extrusion Sonication Sonication Sizing->Sonication ULVs Unilamellar Vesicles (ULVs) Extrusion->ULVs Sonication->ULVs End Final Vesicle Suspension ULVs->End

Fig. 2: Workflow for the preparation of this compound unilamellar vesicles.

Vesicle_Characterization_Workflow Input This compound Vesicle Suspension DLS Dynamic Light Scattering (DLS) Input->DLS CryoTEM Cryo-Transmission Electron Microscopy (Cryo-TEM) Input->CryoTEM Fluorescence Fluorescence Anisotropy Input->Fluorescence Output_Size Hydrodynamic Diameter Polydispersity Index (PDI) DLS->Output_Size Output_Morphology Vesicle Size & Shape Lamellarity CryoTEM->Output_Morphology Output_Fluidity Membrane Fluidity Fluorescence->Output_Fluidity

Fig. 3: Workflow for the characterization of this compound vesicles.

SLB_Formation_QCMD Start Clean Sensor (e.g., SiO₂) Baseline Establish Baseline (Buffer Flow) Start->Baseline Vesicle_Injection Inject this compound Vesicle Suspension Baseline->Vesicle_Injection Adsorption Vesicle Adsorption (Δf ↓, ΔD ↑) Vesicle_Injection->Adsorption Rupture Vesicle Rupture & Fusion (Δf ↑, ΔD ↓) Adsorption->Rupture SLB_Formation SLB Formation (Signals Stabilize) Rupture->SLB_Formation Rinse Buffer Rinse SLB_Formation->Rinse End Stable Supported Lipid Bilayer Rinse->End

Fig. 4: QCM-D workflow for monitoring supported lipid bilayer formation.

References

The Influence of Hydration on DPhPC Membrane Packing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphytanoylphosphatidylcholine (DPhPC) is a synthetic phospholipid widely utilized in membrane biophysics and drug delivery research due to its exceptional stability and resistance to oxidation. Its branched phytanoyl chains create a fluid membrane environment over a broad temperature range, making it an excellent model for studying membrane phenomena. The degree of hydration is a critical parameter that profoundly influences the structural organization and packing of this compound membranes. Understanding these hydration-dependent effects is paramount for elucidating fundamental membrane properties and for the rational design of lipid-based drug delivery systems. This technical guide provides an in-depth overview of the effects of hydration on this compound membrane packing, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate relationships between hydration and membrane structure.

The hydration state of a lipid bilayer dictates the molecular arrangement of the lipid headgroups and the packing density of the acyl chains. In this compound, variations in water content can induce significant phase transitions, altering the membrane's physical properties such as thickness, area per lipid, and ordering of the lipid tails. These structural changes, in turn, impact the membrane's permeability, elasticity, and interactions with embedded proteins or therapeutic molecules. This guide will delve into the quantitative aspects of these changes and provide the methodological framework for their investigation.

Data Presentation: Quantitative Effects of Hydration on this compound Membrane Properties

The following tables summarize key quantitative data from experimental and computational studies on the impact of hydration on this compound membrane parameters.

ParameterHydration Level (Water Molecules per Lipid)ValueExperimental TechniqueReference
Phase Behavior ~16Lamellar31P and 2H NMR[1]
~8-11Temperature-induced structural transition in headgroup31P and 2H NMR[1]
~7Cubic (presumed)31P and 2H NMR[1]
~6Hexagonal31P and 2H NMR[1]
Area per Lipid (A) Fully Hydrated (T=30°C)80.5 ± 1.5 ŲX-ray and Neutron Scattering[2]
Fully Hydrated (Simulation)80.8 ± 0.1 Ų (ester-DPhPC)Molecular Dynamics[3]
Fully Hydrated (Simulation)77.3 ± 0.1 Ų (ether-DPhPC)Molecular Dynamics[3]
Bilayer Thickness Fully Hydrated (T=30°C)DHH = 36.4 ÅX-ray and Neutron Scattering[2]
Fully Hydrated (T=30°C)DB = 35.4 ÅX-ray and Neutron Scattering[2]
Fully Hydrated (Simulation)~3.4 nmMolecular Dynamics
Bending Modulus (KC) Fully Hydrated (T=30°C)5.2 ± 0.5 ×10⁻²¹ JX-ray Scattering[2]
Headgroup Orientation Starts to change at ~16-2H NMR[1]

Note: DHH refers to the headgroup-to-headgroup thickness, and DB is the Luzzati thickness.

Experimental Protocols

Small-Angle X-ray and Neutron Scattering (SAXS/SANS) for Determining Membrane Structure

This protocol provides a generalized workflow for studying the structure of hydrated this compound bilayers using SAXS and SANS.

a. Sample Preparation: Oriented Multilayers

  • Lipid Solution Preparation: Dissolve this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Deposition: Deposit the lipid solution onto a flat, solid substrate (e.g., silicon wafer or quartz slide) using the "rock and roll" method to ensure uniform spreading and alignment. This involves slow evaporation of the solvent while manually tilting and rotating the substrate.

  • Annealing: Anneal the lipid film by heating it above its phase transition temperature (for this compound, this is well below room temperature) and then slowly cooling it down. This improves the lamellar ordering.

  • Hydration Control: Place the sample in a sealed chamber with a controlled relative humidity (RH) to achieve the desired hydration level. Different saturated salt solutions can be used to maintain specific RH values. For neutron scattering, hydration is achieved using D₂O or H₂O/D₂O mixtures to manipulate scattering contrast.

b. Data Acquisition

  • Instrument Setup: Mount the hydration chamber in the path of the X-ray or neutron beam. For SAXS, a synchrotron source is often used to achieve high flux and resolution. For SANS, a dedicated small-angle scattering instrument at a neutron source is required.

  • Scattering Geometry: Collect scattering data at various incident angles. The scattering vector, q, is the parameter of interest and is related to the scattering angle and wavelength of the incident radiation.

  • Data Collection: Acquire 2D scattering patterns. For oriented samples, distinct Bragg peaks will be observed, corresponding to the lamellar repeat distance of the bilayer stack.

c. Data Analysis

  • Data Reduction: Correct the raw scattering data for background scattering, detector sensitivity, and sample transmission.

  • Determination of Lamellar Spacing (d): Identify the positions of the Bragg peaks (qn) in the scattering profile. The lamellar spacing is calculated as d = 2πn/ qn, where n is the order of the peak.

  • Electron/Scattering Length Density Profile: Model the bilayer structure by fitting the intensities of the Bragg peaks. This yields a one-dimensional profile of the electron density (for X-rays) or scattering length density (for neutrons) perpendicular to the membrane plane.

  • Structural Parameter Extraction: From the density profile, key structural parameters such as the headgroup-to-headgroup thickness (DHH), hydrocarbon core thickness (2DC), and area per lipid (A) can be derived. The area per lipid is calculated using the formula A = 2 * Vlipid / DB, where Vlipid is the molecular volume of the lipid and DB is the Luzzati thickness.

Molecular Dynamics (MD) Simulations of Hydrated this compound Bilayers

This protocol outlines the key steps for performing all-atom MD simulations to study hydration effects on this compound membranes.

a. System Setup

  • Bilayer Construction: Use a molecular modeling software package (e.g., CHARMM-GUI, GROMACS) to build a this compound bilayer. A typical system consists of at least 64-128 lipid molecules per leaflet.

  • Solvation: Add water molecules to the simulation box to achieve the desired level of hydration. The number of water molecules per lipid is a critical parameter to vary in these studies.

  • Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and to mimic physiological salt concentrations.

  • Force Field Selection: Choose an appropriate force field for lipids, water, and ions (e.g., CHARMM36, AMBER).

b. Simulation Protocol

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial configuration.

  • Equilibration: Carry out a series of equilibration steps to bring the system to the desired temperature and pressure. This typically involves a short simulation with restraints on the lipid atoms, followed by a longer unrestrained simulation. The system is usually equilibrated in the NVT (constant number of particles, volume, and temperature) ensemble first, followed by the NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production Run: Once the system is equilibrated (as judged by the convergence of properties like potential energy, temperature, pressure, and area per lipid), perform a long production run (typically hundreds of nanoseconds to microseconds) in the NPT ensemble to collect data for analysis.

c. Trajectory Analysis

  • Structural Properties: Calculate time-averaged structural properties from the production trajectory. This includes:

    • Area per lipid (A): Calculated as the average xy-dimensions of the simulation box divided by the number of lipids per leaflet.

    • Bilayer thickness: Determined from the average distance between the phosphorus atoms in the two leaflets.

    • Deuterium order parameters (SCD): Calculated for the C-H bonds in the acyl chains to quantify the degree of chain ordering.

    • Electron density profile: Calculated along the axis perpendicular to the bilayer to compare with experimental scattering data.

  • Hydration Analysis: Analyze the distribution and dynamics of water molecules around the lipid headgroups. This includes calculating the number of water molecules within the hydration shell of different lipid moieties and their residence times.

Visualizations

Logical Relationship of Hydration Effects on this compound Membrane Properties

HydrationEffects cluster_hydration Hydration Level cluster_headgroup Headgroup Region cluster_packing Acyl Chain Packing cluster_phase Macroscopic Phase Hydration Water Molecules per Lipid HeadgroupOrientation Headgroup Orientation Hydration->HeadgroupOrientation influences InterheadgroupSpacing Inter-headgroup Spacing Hydration->InterheadgroupSpacing modulates MembranePhase Membrane Phase (Lamellar, Cubic, Hexagonal) Hydration->MembranePhase drives transitions AreaPerLipid Area per Lipid HeadgroupOrientation->AreaPerLipid affects InterheadgroupSpacing->AreaPerLipid BilayerThickness Bilayer Thickness AreaPerLipid->BilayerThickness inversely related OrderParameter Acyl Chain Order (S_CD) AreaPerLipid->OrderParameter inversely affects BilayerThickness->OrderParameter directly affects OrderParameter->MembranePhase determines

Caption: Relationship between hydration and this compound membrane properties.

Generalized Experimental Workflow for Membrane Structure Determination

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_output Output start Start: this compound Stock prep_vesicles Vesicle Preparation (Extrusion/Sonication) start->prep_vesicles prep_oriented Oriented Multilayer Prep ('Rock and Roll' Method) start->prep_oriented hydration Hydration Control (RH Chamber) prep_vesicles->hydration prep_oriented->hydration saxs SAXS/SANS Measurement hydration->saxs md MD Simulation Setup hydration->md scattering_analysis Scattering Data Analysis (Electron/SLD Profile) saxs->scattering_analysis md_analysis Trajectory Analysis md->md_analysis structural_params Derive Structural Parameters (A, D_HH, S_CD) scattering_analysis->structural_params md_analysis->structural_params end Structural Model of Hydrated this compound Membrane structural_params->end

Caption: Workflow for this compound membrane structure determination.

References

exploring the molecular dynamics of Dphpc bilayers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Dynamics of Diphytanoylphosphatidylcholine (B1258105) (DPhPC) Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphytanoylphosphatidylcholine (this compound) is a synthetic phospholipid notable for its branched phytanoyl acyl chains. This unique structure imparts high mechanical and chemical stability to this compound bilayers and prevents phase transitions over a broad temperature range.[1][2] Consequently, this compound is extensively utilized as a model membrane system for reconstituting ion channels, pumps, and membrane-active peptides, as well as in the study of drug-membrane interactions.[1][3][4] This guide provides a comprehensive overview of the molecular dynamics of this compound bilayers, presenting key quantitative data, detailed experimental protocols for molecular dynamics simulations, and visualizations of experimental workflows and property relationships.

Quantitative Data Summary

The following tables summarize key structural and mechanical properties of this compound bilayers derived from molecular dynamics (MD) simulations and experimental studies.

Table 1: Structural Properties of Ester- and Ether-Linked this compound Bilayers from MD Simulations [5]

PropertyEster-DPhPCEther-DPhPCUnit
Area per Lipid80.8 ± 0.177.3 ± 0.1Ų
Bilayer ThicknessThinnerThicker-

Table 2: Mechanical Properties of Ester- and Ether-Linked this compound Bilayers from MD Simulations [5]

PropertyEster-DPhPCEther-DPhPCUnit
Area Compressibility Modulus (KA)347 ± 22379 ± 24mN/m
Order ParameterMore OrderedLess Ordered-
StiffnessLess StiffStiffer-

Table 3: Experimental Monolayer Properties of this compound and its Ether Analog (DOPhPC) [1]

PropertyThis compoundDOPhPC (ether analog)Unit
Molecular Area (at 40 mN/m)81.270.4Ų/lipid
Compressibility Modulus (Cs-1)122 ± 7Similar to this compoundmN/m
Interfacial Dipole Potential (V)355 ± 16~Half of this compoundmV

Experimental Protocols: Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool to investigate the atomistic details of lipid bilayer structure and dynamics.[6][7][8] Below is a typical protocol for setting up and running an all-atom MD simulation of a this compound bilayer.

System Setup and Parameterization
  • Bilayer Construction : The this compound bilayer is typically constructed using a membrane builder tool, such as CHARMM-GUI.[5] This involves generating a bilayer patch with a specified number of lipid molecules per leaflet (e.g., 76 lipids) and solvating it with water molecules (e.g., 3759 water molecules).[5]

  • Force Field Selection : The choice of force field is critical for accurate simulation results.[9] For this compound simulations, the all-atom CHARMM36 force field is commonly employed.[5] For ether-linked this compound, parameters from existing literature may need to be incorporated for the ether linkage.[5] Other widely used force fields for lipid simulations include AMBER (with Lipid17 or Slipids) and OPLS-aa.[10][11]

  • System Equilibration : The constructed system is subjected to a series of energy minimization and equilibration steps. This typically involves:

    • Minimizing the energy of the system to remove any steric clashes.

    • A short simulation in the NVT (constant number of particles, volume, and temperature) ensemble to allow the system to reach the desired temperature.

    • A subsequent simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to relax to the correct density.[12]

Production Simulation
  • Simulation Software : Production simulations are carried out using high-performance MD software such as NAMD, GROMACS, or AMBER.[5]

  • Ensemble and Conditions : The production run is typically performed in the NPT ensemble to mimic experimental conditions. The temperature is maintained using a thermostat (e.g., Langevin thermostat), and the pressure is controlled with a barostat (e.g., Nosé-Hoover Langevin piston).[12]

  • Simulation Time : The length of the simulation depends on the properties being investigated. For equilibrium properties like area per lipid and bilayer thickness, simulations on the order of hundreds of nanoseconds are often sufficient.[5]

Data Analysis
  • Trajectory Analysis : The output of the MD simulation is a trajectory file containing the positions, velocities, and forces of all atoms at different time points. This trajectory is analyzed to calculate various properties of the bilayer.

  • Calculated Properties : Common properties calculated from the simulation trajectory include:

    • Area per lipid

    • Bilayer thickness

    • Deuterium order parameters (-SCD)

    • Lateral pressure profile

    • Area compressibility modulus

    • Electron density profile[5][6][8]

Visualizations

Experimental Workflow for MD Simulation of a this compound Bilayer

MD_Workflow cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production Simulation cluster_analysis Data Analysis Bilayer_Construction Bilayer Construction (e.g., CHARMM-GUI) Force_Field Force Field Selection (e.g., CHARMM36) Bilayer_Construction->Force_Field Solvation Solvation with Water Force_Field->Solvation Minimization Energy Minimization Solvation->Minimization NVT NVT Equilibration Minimization->NVT NPT_Equil NPT Equilibration NVT->NPT_Equil NPT_Prod NPT Production Run (e.g., NAMD, GROMACS) NPT_Equil->NPT_Prod Trajectory Trajectory Analysis NPT_Prod->Trajectory Properties Calculation of Bilayer Properties Trajectory->Properties

Caption: Workflow for a typical all-atom molecular dynamics simulation of a this compound bilayer.

Logical Relationships of this compound Bilayer Properties

Bilayer_Properties Lipid_Structure Lipid Structure (Ester vs. Ether Linkage, Phytanoyl Chains) Area_per_Lipid Area per Lipid Lipid_Structure->Area_per_Lipid Bilayer_Thickness Bilayer Thickness Lipid_Structure->Bilayer_Thickness Order_Parameter Order Parameter Area_per_Lipid->Order_Parameter Stiffness Stiffness (Area Compressibility Modulus) Area_per_Lipid->Stiffness Drug_Interaction Drug/Peptide Interaction Bilayer_Thickness->Drug_Interaction Hydrophobic Mismatch Order_Parameter->Drug_Interaction Stiffness->Drug_Interaction

References

Methodological & Application

Application Notes: Preparation of DPhPC Vesicles by Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is a synthetic phospholipid widely utilized in membrane biophysics and drug delivery research. Its branched phytanoyl acyl chains create a highly fluid and stable lipid bilayer over a broad temperature range, from -120°C to 120°C, making it an excellent candidate for forming robust model membranes.[1] The extrusion method is a simple and rapid technique for producing unilamellar vesicles (LUVs) with a controlled and relatively uniform size distribution.[2][3] This process involves forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size, resulting in the formation of smaller, single-lamellar vesicles.[3]

Core Principles and Critical Parameters

The formation of unilamellar this compound vesicles via extrusion is governed by several critical parameters that influence the final product's size, lamellarity, and stability.

  • Lipid Film Quality: The initial step of creating a thin, uniform lipid film is crucial. A homogenous film ensures even hydration, leading to a more consistent population of MLVs prior to extrusion.

  • Hydration: The process of adding an aqueous buffer to the dry lipid film swells the lipid layers, causing them to detach and form MLVs. The choice of buffer can influence vesicle stability and surface charge.

  • Extrusion Temperature: Vesicles must be extruded at a temperature above the lipid's gel-to-liquid crystalline phase transition temperature (Tc).[4] Due to this compound's exceptionally low Tc (approx. -120°C), this process can be conveniently performed at room temperature.[1]

  • Membrane Pore Size: The pore size of the polycarbonate membrane is the primary determinant of the final vesicle diameter.[5] The resulting vesicles are typically slightly larger than the stated pore size.[5]

  • Number of Extrusion Passes: Increasing the number of times the lipid suspension is passed through the membrane generally leads to a smaller average vesicle size and a narrower size distribution (lower polydispersity index, PDI).[5][6] A common range is 11 to 21 passes.[5]

  • Applied Pressure: The pressure applied during extrusion affects the flow rate and can influence vesicle characteristics. While moderate pressures are typical, the optimal pressure can vary depending on the lipid concentration and membrane pore size.[7][8] High pressures can risk tearing the membrane.[5]

  • Lipid Concentration: Typical lipid concentrations for extrusion range from 10 to 50 mg/mL.[4][9] Higher concentrations can lead to increased back pressure and potential aggregation.[5]

Data Presentation

The following table summarizes typical quantitative parameters for the preparation of this compound vesicles by extrusion.

ParameterTypical Value/RangeNotes
Lipid Concentration 10 - 50 mg/mLHigher concentrations can increase extrusion difficulty.[4][5]
Extrusion Temperature Room Temperature (~20-25°C)This compound is in a fluid state at room temperature, well above its Tc.[1]
Membrane Pore Size 50 nm, 100 nm, 200 nmFinal vesicle diameter is typically 10-30% larger than the pore size.[5]
Number of Passes 11 - 21 passesAn odd number of passes is recommended for sample homogeneity.[5]
Applied Pressure 100 - 500 psi (7 - 35 bar)Varies with extruder type; apply gentle, steady pressure.[2][7]
Final Vesicle Size 60 - 220 nm (dependent on pore size)Measured by Dynamic Light Scattering (DLS).[2]
Polydispersity Index (PDI) < 0.2A PDI below 0.2 indicates a monodisperse and homogeneous vesicle population.[6]

Experimental Workflow

The following diagram illustrates the logical workflow for preparing this compound vesicles using the extrusion method.

DPhPC_Vesicle_Preparation cluster_0 Preparation Stages cluster_1 Characterization start Start: this compound in Chloroform (B151607) lipid_film 1. Lipid Film Formation (Nitrogen Evaporation & Vacuum) start->lipid_film hydration 2. Hydration with Buffer (Vortexing) lipid_film->hydration mlvs Multilamellar Vesicles (MLVs) (Opaque Suspension) hydration->mlvs freeze_thaw 3. Optional: Freeze-Thaw Cycles (5-10 cycles) mlvs->freeze_thaw extrusion 4. Extrusion (Pass through 100 nm membrane, 11-21x) mlvs->extrusion freeze_thaw->extrusion Improves homogeneity luvs Large Unilamellar Vesicles (LUVs) (Clear Suspension) extrusion->luvs end_product Final Product: This compound Vesicles luvs->end_product characterization 5. Quality Control (e.g., DLS for Size & PDI) luvs->characterization

Caption: Workflow for this compound Vesicle Preparation by Extrusion.

Detailed Experimental Protocol

This protocol details the steps for preparing approximately 1 mL of a 10 mg/mL this compound unilamellar vesicle suspension using a mini-extruder.

Materials and Equipment

  • This compound (1,2-diphytanoyl-sn-glycero-3-phosphocholine) powder

  • Chloroform (HPLC grade)

  • Desired aqueous buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Round-bottom flask or glass vial

  • Rotary evaporator or gentle stream of nitrogen gas

  • Vacuum desiccator or high-vacuum pump

  • Water bath sonicator or vortex mixer

  • Mini-extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports for the extruder

  • Gas-tight glass syringes (e.g., 1 mL)

  • Dynamic Light Scattering (DLS) instrument for characterization

Protocol Steps

1. Lipid Film Formation a. Weigh 10 mg of this compound powder and transfer it to a clean round-bottom flask or glass vial. b. Dissolve the this compound in approximately 1-2 mL of chloroform. Swirl gently until the solution is clear and all lipid is dissolved. c. Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to create a thin, even film on the bottom and lower walls. d. Place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent. The final film should appear as a dry, white-to-transparent deposit.

2. Hydration a. Add 1 mL of the desired aqueous buffer to the dried lipid film. b. Seal the flask and hydrate (B1144303) the lipid film by vortexing vigorously for 5-10 minutes. The temperature should be at room temperature. c. The resulting suspension will appear milky or opaque, indicating the formation of multilamellar vesicles (MLVs).

3. (Optional) Freeze-Thaw Cycles a. To improve the efficiency of extrusion and the homogeneity of the final sample, subject the MLV suspension to 5-10 freeze-thaw cycles. b. Freeze the suspension by immersing the vial in liquid nitrogen until fully frozen. c. Thaw the suspension in a warm water bath (e.g., 30-40°C) until completely thawed. d. Repeat this cycle for the desired number of repetitions. This process helps to break down large lipid aggregates.[10]

4. Extrusion a. Assemble the mini-extruder according to the manufacturer's instructions. Place a filter support, followed by a 100 nm polycarbonate membrane, another filter support, the second membrane, and the final filter support. b. Pre-hydrate the membrane by passing buffer through the assembled extruder. c. Draw the entire MLV suspension into one of the glass syringes. d. Carefully connect the loaded syringe to one side of the extruder and an empty syringe to the other side. e. Gently and steadily push the plunger of the loaded syringe to pass the lipid suspension through the membrane into the opposing syringe. This is one pass. f. Repeat the process by pushing the suspension back and forth between the two syringes for a total of 11 to 21 passes. An odd number of passes ensures the final sample is collected in the opposite syringe from where it started.[5] g. After the final pass, the vesicle suspension should appear significantly clearer or translucent.

5. Characterization and Storage a. Characterize the size distribution and polydispersity of the resulting LUVs using Dynamic Light Scattering (DLS). A successful preparation should yield a monomodal size distribution with a low PDI (<0.2). b. For short-term storage, this compound vesicles can be stored at 4°C for several days. For long-term storage, stability should be assessed, as vesicle properties can change over time due to fusion or aggregation.

References

Protocol for DPhPC Liposome Formation Using Sonication

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is a synthetic phospholipid characterized by its branched acyl chains, which prevent the formation of a gel phase, thus maintaining a fluid state across a broad temperature range. This property makes this compound an excellent model lipid for studying membrane biophysics and for applications requiring stable liposomes under varying thermal conditions. Sonication is a widely employed technique for the preparation of small unilamellar vesicles (SUVs) from multilamellar vesicles (MLVs). This method utilizes high-frequency sound waves to disrupt the larger lipid structures, leading to the formation of smaller, more uniform liposomes.

This document provides a detailed protocol for the preparation of this compound liposomes using a probe-tip sonicator. The procedure is intended for researchers, scientists, and drug development professionals.

Principle of Sonication for Liposome (B1194612) Formation

Sonication disperses lipids in an aqueous medium by applying high-energy sound waves. This process breaks down large, multilamellar lipid aggregates into smaller fragments, which then self-assemble into unilamellar vesicles. The size of the resulting liposomes is dependent on several factors, including the sonication time, power, and the specific lipid composition. Probe sonication is generally more efficient at reducing vesicle size compared to bath sonication.

Experimental Protocol

Materials

  • 1,2-diphytanoyl-sn-glycero-3-phosphocholine (this compound) powder or chloroform (B151607) solution

  • Chloroform (if starting from powder)

  • Hydration buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)[1]

  • Nitrogen or Argon gas

  • Glass vials (e.g., 2.0 mL)[1]

  • Probe-tip sonicator with a microtip

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge

  • Eppendorf tubes (2.0 mL)

Procedure

1. Lipid Film Preparation

a. If using this compound powder, dissolve it in chloroform to a desired concentration (e.g., 10-20 mg/mL). b. Transfer a calculated volume of the this compound solution to a clean glass vial. c. Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial. d. To ensure complete removal of the organic solvent, place the vial under a high vacuum for at least 2 hours.

2. Hydration of the Lipid Film

a. Add the desired volume of hydration buffer to the vial containing the dry lipid film. The final lipid concentration can be varied (e.g., 2.0 to 25.0 mg/mL).[1] b. Vortex the vial for several minutes to hydrate (B1144303) the lipid film and form a milky suspension of multilamellar vesicles (MLVs).[1]

3. Sonication

a. Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication. b. Immerse the microtip of the probe sonicator into the lipid suspension, ensuring the tip does not touch the sides or bottom of the vial. c. Sonicate the suspension using a pulsed setting to avoid overheating. A typical setting is a 20% duty cycle with a pulse of 2 seconds on followed by a 2-second rest period.[1] d. The total sonication time will influence the final liposome size. A total sonication time of 8 minutes, performed in four 2-minute cycles, is a good starting point.[1] e. It is crucial to monitor the temperature of the sample and allow for adequate rest periods to prevent lipid degradation.[1]

4. Post-Sonication Processing

a. After sonication, the liposome suspension should appear clearer. b. To remove any titanium particles shed from the sonicator probe and any remaining large lipid aggregates, centrifuge the sample at 10,000 x g for 3 minutes.[1] c. Carefully transfer the supernatant containing the this compound liposomes to a clean Eppendorf tube.[1]

5. Storage

a. Store the prepared liposomes at 4°C. For short-term storage (up to 24 hours), they can be used directly.[1] b. If stored for longer periods, it is advisable to perform an additional centrifugation step before use to remove any precipitated lipid.[1]

Data Presentation

The following table summarizes representative quantitative data for liposomes prepared by sonication. Note: This data is for liposomes composed of other lipids (DPPC and a mix for omega-3 fatty acid encapsulation) and serves as an illustrative example of the expected outcomes. The specific size and polydispersity of this compound liposomes will depend on the precise experimental conditions.

Lipid CompositionSonication MethodSonication Time (min)Mean Diameter (nm)Polydispersity Index (PDI)Reference
DPPCProbe Sonication6Not ReportedNot Reported[1]
DPPCProbe Sonication12Not ReportedNot Reported[1]
DPPCProbe Sonication20Not ReportedNot Reported[1]
DPPCProbe Sonication28Not ReportedNot Reported[1]
DPPCProbe Sonication36Not ReportedNot Reported[1]
Omega-3 FA loadedProbe SonicationNot Specified90.1 ± 2.30.14 ± 0.02
Omega-3 FA loadedBath SonicationNot Specified381.2 ± 7.80.55 ± 0.03

Experimental Workflow Diagram

DPhPC_Liposome_Formation Workflow for this compound Liposome Formation via Sonication cluster_prep Preparation cluster_sonication Sonication cluster_post_proc Post-Processing cluster_storage Storage & Analysis start Start lipid_film Prepare this compound Lipid Film start->lipid_film Dissolve in Chloroform & Evaporate hydration Hydrate Lipid Film to form MLVs lipid_film->hydration Add Buffer & Vortex sonicate Probe Sonication (Pulsed, in ice bath) hydration->sonicate Transfer to Ice Bath centrifuge Centrifuge to Remove Debris sonicate->centrifuge supernatant Collect Supernatant (SUVs) centrifuge->supernatant store Store at 4°C supernatant->store characterize Characterize Liposomes (e.g., DLS for size and PDI) store->characterize end End characterize->end

Caption: Workflow for this compound liposome formation.

References

Application Notes and Protocols for Creating Stable DPhPC-Supported Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported lipid bilayers (SLBs) are powerful tools in biophysical research and drug development, serving as simplified models of cell membranes. Among the various lipids used for creating SLBs, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is a synthetic lipid renowned for its exceptional stability. The branched phytanoyl chains of this compound provide high mechanical and chemical stability, high electrical resistance, and low permeability to ions and water.[1][2][3][4] These properties make this compound an ideal choice for a wide range of applications, including the study of membrane proteins, ion channels, and drug-membrane interactions.[3] This document provides detailed protocols for the preparation and characterization of stable this compound-supported lipid bilayers.

Key Properties of this compound Lipids

This compound's unique branched-chain structure confers several advantageous properties for forming stable lipid bilayers. Unlike straight-chain lipids, this compound does not exhibit a gel-to-liquid phase transition over a broad temperature range (-120 °C to 120 °C), ensuring the bilayer remains in a fluid state under typical experimental conditions.[4] The interdigitation of the branched methyl groups in the hydrophobic tails contributes to the high stability of this compound membranes.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound lipid bilayers, providing a reference for experimental expectations.

PropertyValueTechniqueReference
Area per lipid80.8 ŲMolecular Dynamics[5]
Area Compressibility Modulus347 ± 22 mN/mMolecular Dynamics[5]
Bilayer Thickness (Hydrophobic region)32.2 ± 0.6 ÅNeutron Diffraction[4]
Bilayer Thickness (Gibbs–Luzzati)38.3 ± 0.2 ÅNeutron Diffraction[4]
Molecular Area (at 40 mN/m)81.2 ŲX-ray and Neutron Scattering[6]
Compressibility Modulus (Monolayer)122 ± 7 mN/mCompression Isotherms[6]
Interfacial Dipole Potential355 ± 16 mVCompression Isotherms[6]

Experimental Protocols

This section provides detailed methodologies for preparing this compound vesicles and forming supported lipid bilayers via the vesicle fusion technique.

Protocol 1: this compound Vesicle Preparation

Stable and unilamellar vesicles are crucial for the successful formation of high-quality supported lipid bilayers.

Materials:

  • 1,2-diphytanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Mini-extruder with 100 nm polycarbonate membranes

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

    • Evaporate the chloroform using a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.

    • Place the flask under vacuum for at least 1 hour to remove any residual solvent.[7]

  • Hydration:

    • Rehydrate the lipid film with PBS buffer (pH 7.4) to a final lipid concentration of 1 mg/mL by vortexing vigorously.[7] This creates multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to multiple passes through a mini-extruder.

    • Assemble the extruder with two 100 nm polycarbonate membranes.[7]

    • Pass the lipid solution through the membranes 11 times to ensure a homogenous population of vesicles.[7]

    • The resulting vesicle suspension can be stored at 4°C.

Protocol 2: Formation of this compound Supported Lipid Bilayers by Vesicle Fusion

The vesicle fusion method is a common and effective technique for forming SLBs on solid supports like silica (B1680970) or mica.

Materials:

  • This compound vesicle suspension (0.2 mg/mL in PBS)[7]

  • Solid support (e.g., mica, silica-coated quartz crystals)

  • Cleaning solution (e.g., Piranha solution, plasma cleaner)

  • PBS buffer (pH 7.4)

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the solid support to create a hydrophilic surface. For mica, freshly cleave the surface. For silica surfaces, cleaning with Piranha solution (use with extreme caution) or exposure to oxygen plasma is effective.

  • Bilayer Formation:

    • Place the cleaned substrate in a suitable chamber (e.g., QCM-D flow chamber, AFM liquid cell).

    • Establish a baseline with PBS buffer.[7]

    • Introduce the this compound vesicle suspension (diluted to 0.2 mg/mL in PBS) into the chamber.[7] For spontaneous vesicle adsorption and rupture to occur, a total lipid concentration greater than 0.15 g/l has been shown to be effective on plasma-treated gold and silica surfaces.[1][2]

    • Allow the vesicles to adsorb and fuse on the surface. This process can be monitored in real-time using techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).

  • Rinsing:

    • After the bilayer has formed (indicated by a stable signal in QCM-D, for example), rinse the chamber thoroughly with PBS buffer to remove any unfused vesicles.[7]

Characterization of this compound Supported Lipid Bilayers

Several techniques can be employed to characterize the formation, stability, and physical properties of this compound SLBs.

Protocol 3: Atomic Force Microscopy (AFM) Imaging

AFM provides high-resolution topographical images of the SLB, allowing for the visualization of bilayer defects and overall quality.

Procedure:

  • Prepare the this compound SLB on a freshly cleaved mica substrate as described in Protocol 2.

  • Mount the sample in the AFM liquid cell, ensuring the bilayer remains hydrated with PBS buffer.

  • Image the surface in tapping mode or contact mode in liquid.[8]

  • Successful bilayer formation is indicated by a smooth, continuous surface with a thickness corresponding to a single bilayer. Defects such as holes or adsorbed vesicles can also be identified.

Protocol 4: Fluorescence Microscopy and Fluorescence Recovery After Photobleaching (FRAP)

Fluorescence microscopy can be used to visualize the bilayer and assess its fluidity.

Procedure:

  • Vesicle Preparation with Fluorescent Probe:

    • During the vesicle preparation (Protocol 1), include a small molar percentage (e.g., 1 mol%) of a fluorescent lipid probe (e.g., Lissamine Rhodamine B-DOPE) in the initial lipid mixture.[7]

  • Bilayer Formation and Imaging:

    • Form the fluorescently labeled this compound SLB on a glass coverslip.

    • Image the bilayer using a fluorescence microscope. A uniform fluorescence distribution indicates a continuous bilayer.

  • FRAP for Fluidity Measurement:

    • Select a region of interest on the bilayer.

    • Bleach the fluorophores in this region using a high-intensity laser.

    • Monitor the recovery of fluorescence in the bleached area over time as unbleached probes diffuse into the region.

    • The rate and extent of fluorescence recovery provide information about the lateral diffusion coefficient and the mobile fraction of lipids, confirming the fluidity of the bilayer.[9]

Protocol 5: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to characterize the electrical properties of the SLB, such as its capacitance and resistance, which are indicative of bilayer integrity.

Procedure:

  • Form the this compound SLB on a conductive substrate (e.g., gold or indium tin oxide).

  • Use a four-probe cell with two reference electrodes and two current-carrying electrodes.[10]

  • Apply a small amplitude sinusoidal voltage across a range of frequencies (e.g., 0.1–100,000 Hz).[10]

  • Measure the resulting current to determine the complex impedance.

  • Model the impedance data using an equivalent circuit to extract the bilayer capacitance and resistance.[11] A high resistance and low capacitance are characteristic of a well-sealed, insulating lipid bilayer.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this application note.

Vesicle_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion Dissolve Dissolve this compound in Chloroform Evaporate Evaporate Solvent (Nitrogen Stream) Dissolve->Evaporate Vacuum Dry under Vacuum Evaporate->Vacuum Hydrate Rehydrate with PBS Buffer Vacuum->Hydrate Vortex Vortex to form MLVs Hydrate->Vortex Extrude Extrude through 100nm Membrane Vortex->Extrude SUVs Small Unilamellar Vesicles (SUVs) Extrude->SUVs

Workflow for this compound Vesicle Preparation.

SLB_Formation_Workflow Start Start Clean_Substrate Clean Substrate (e.g., Mica, Silica) Start->Clean_Substrate Place_in_Chamber Place Substrate in Chamber Clean_Substrate->Place_in_Chamber Add_Buffer Add PBS Buffer (Establish Baseline) Place_in_Chamber->Add_Buffer Add_Vesicles Introduce this compound Vesicle Suspension Add_Buffer->Add_Vesicles Incubate Incubate for Vesicle Fusion Add_Vesicles->Incubate Rinse Rinse with PBS Buffer Incubate->Rinse SLB_Formed Supported Lipid Bilayer Formed Rinse->SLB_Formed Characterize Characterize (AFM, Fluorescence, EIS) SLB_Formed->Characterize End End Characterize->End

Workflow for Supported Lipid Bilayer Formation.

Characterization_Workflow cluster_AFM Atomic Force Microscopy cluster_Fluorescence Fluorescence Microscopy cluster_EIS Electrochemical Impedance Spectroscopy SLB This compound Supported Lipid Bilayer AFM_Image Image in Liquid SLB->AFM_Image Fluoro_Image Image Labeled Bilayer SLB->Fluoro_Image EIS_Measure Measure Impedance Spectrum SLB->EIS_Measure AFM_Result Topography, Defects AFM_Image->AFM_Result FRAP Perform FRAP Fluoro_Image->FRAP Fluoro_Result Continuity, Fluidity FRAP->Fluoro_Result EIS_Model Model with Equivalent Circuit EIS_Measure->EIS_Model EIS_Result Capacitance, Resistance EIS_Model->EIS_Result

References

Application Notes and Protocols for DPhPC in Single-Channel Recording Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is a synthetic phospholipid widely favored for the formation of artificial lipid bilayers in single-channel recording experiments. Its unique branched phytanoyl acyl chains confer exceptional stability and fluidity to the membrane over a broad range of temperatures, from -120°C to +120°C, as it lacks a detectable gel-to-fluid phase transition.[1][2] This intrinsic stability, coupled with high electrical resistance and low permeability to ions and water, makes this compound an ideal matrix for reconstituting and studying the function of single-ion channels.[1][3][4][5] These properties ensure a low-noise recording environment, which is crucial for resolving the picoampere-level currents characteristic of single-channel events.[4][6]

This document provides detailed application notes and protocols for the use of this compound in single-channel recording experiments, including data on its physicochemical properties, a step-by-step guide to forming this compound bilayers, and a protocol for ion channel reconstitution and data acquisition.

Physicochemical Properties of this compound Bilayers

The successful application of this compound in single-channel recordings is underpinned by its distinct mechanical and electrical properties. A summary of these quantitative parameters is presented in the table below for easy comparison.

PropertyValueSignificance in Single-Channel RecordingReference
Area per lipid 80.8 Ų (ester-DPhPC)Influences membrane packing and interaction with reconstituted proteins.[7]
Area Compressibility Modulus (KA) 347 ± 22 mN/m (ester-DPhPC)Reflects the stiffness of the bilayer; higher values indicate greater resistance to compression, contributing to membrane stability.[7]
Young's Modulus 50 MPaA measure of the bilayer's elasticity, indicating its ability to withstand mechanical stress without rupturing.[8]
Bilayer Capacitance ~0.4-0.8 µF/cm²A key electrical property used to monitor bilayer formation and integrity. Lower capacitance can reduce background noise.[9]
Electrical Resistance High (details often qualitative)Essential for minimizing current leakage across the bilayer, ensuring that measured currents are predominantly through the ion channel.[4]
Phase Transition Temperature None detectable from -120°C to +120°CAllows for experiments to be conducted over a wide range of temperatures without abrupt changes in membrane properties.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Lipid Solution

This protocol describes the preparation of a this compound solution in an organic solvent, which is a prerequisite for forming a stable artificial lipid bilayer.

Materials:

  • 1,2-diphytanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • n-Decane or n-Hexadecane (high purity)

  • Chloroform (B151607) (for initial dissolution, optional)

  • Glass vial

  • Nitrogen gas source

  • Sonicator (optional)

Procedure:

  • Dissolving this compound: Weigh the desired amount of this compound powder and transfer it to a clean glass vial. Dissolve the lipid in chloroform to ensure complete solubilization.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial. To ensure complete removal of the solvent, place the vial under a vacuum for at least 1-2 hours.

  • Resuspension in Organic Solvent: Resuspend the dried lipid film in n-decane or n-hexadecane to a final concentration of 5-25 mg/mL.[10][11][12] For example, to prepare a 10 mg/mL solution, add 100 µL of n-decane to 1 mg of dried this compound.

  • Homogenization: Vortex the solution vigorously to ensure the lipid is fully dissolved. Sonication for a few minutes can aid in this process.

  • Storage: Store the this compound solution under nitrogen at -20°C or -80°C to prevent oxidation.[5]

Protocol 2: Formation of a Planar Lipid Bilayer (Painting Method)

The "painting" method is a widely used technique for forming a solvent-containing this compound bilayer across a small aperture.

Materials:

  • This compound in n-decane solution (from Protocol 1)

  • Bilayer chamber with two compartments (cis and trans) separated by a thin partition containing a small aperture (50-250 µm diameter)[13]

  • Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • Ag/AgCl electrodes

  • Micropipette or a thin glass rod/brush

  • Voltage-clamp amplifier and data acquisition system

Procedure:

  • Chamber Assembly: Assemble the bilayer chamber and fill both the cis and trans compartments with the desired aqueous buffer solution. Ensure the buffer levels are equal on both sides of the aperture.

  • Electrode Placement: Place the Ag/AgCl electrodes in each compartment. Connect the trans-compartment electrode to the headstage of the amplifier and the cis-compartment electrode to the ground.[13]

  • Pre-treating the Aperture (Optional but Recommended): Apply a small amount of the this compound/decane solution to the aperture and allow it to dry. This can improve the stability of the final bilayer.

  • Painting the Bilayer: Dip a thin glass rod, a small brush, or a micropipette tip into the this compound/decane solution and gently "paint" a small amount of the lipid solution across the aperture.[13]

  • Monitoring Bilayer Formation: Apply a small, constant voltage (e.g., 20-50 mV) across the aperture and monitor the current. Initially, the resistance will be low. As the solvent thins out from the lipid annulus and a bilayer forms, the capacitance will increase, and the current will drop to near zero, indicating the formation of a high-resistance seal. The formation can also be monitored by measuring the capacitance, which should be in the range of 0.4-0.8 µF/cm².[9]

  • Bilayer Stability Check: Once the bilayer is formed, test its stability by applying a range of voltages (e.g., ±100 mV) and observing for any current leakage or rupture. A stable this compound bilayer should be able to withstand at least ±150-200 mV.[14]

Protocol 3: Ion Channel Reconstitution and Single-Channel Recording

This protocol outlines the incorporation of purified ion channels into the pre-formed this compound bilayer and the subsequent recording of their activity.

Materials:

  • Stable this compound planar lipid bilayer (from Protocol 2)

  • Purified ion channel protein reconstituted in proteoliposomes or detergent micelles

  • Voltage-clamp amplifier (e.g., Axopatch, Warner Instruments)

  • Digitizer and data acquisition software (e.g., pCLAMP, PatchMaster)

  • Faraday cage and anti-vibration table to minimize noise

Procedure:

  • Channel Incorporation:

    • From Proteoliposomes: Add a small aliquot (1-5 µL) of the proteoliposome suspension to the cis compartment of the bilayer chamber.[15] Gentle stirring can facilitate the fusion of proteoliposomes with the planar bilayer.

    • From Detergent Micelles: Alternatively, the purified protein in a detergent solution can be added directly to the aqueous phase. The detergent will be diluted in the chamber, and the protein will spontaneously insert into the bilayer.

  • Monitoring Insertion: Continuously monitor the current across the bilayer at a constant holding potential. The successful incorporation of an ion channel will be observed as a step-wise increase in current.[10][16]

  • Single-Channel Recording:

    • Once a single channel has been incorporated, apply various voltage protocols (e.g., voltage steps, ramps) to study the channel's gating and conductance properties.

    • Record the single-channel currents using the voltage-clamp amplifier. The signal should be filtered (e.g., with a low-pass Bessel filter at 1-10 kHz) and digitized at an appropriate sampling rate (e.g., 5-50 kHz).[9][13]

  • Data Analysis:

    • Analyze the recorded data to determine key single-channel parameters such as unitary conductance, open probability (Po), and mean open/closed times.

    • Construct current-voltage (I-V) relationships to determine the single-channel conductance and reversal potential.

Visualizations

Experimental Workflow for Single-Channel Recording

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_lipid Prepare this compound in n-decane solution form_bilayer Form this compound planar lipid bilayer prep_lipid->form_bilayer prep_buffer Prepare aqueous buffer solutions prep_buffer->form_bilayer prep_protein Prepare purified ion channel incorp_channel Incorporate ion channel into bilayer prep_protein->incorp_channel form_bilayer->incorp_channel record_data Record single-channel currents incorp_channel->record_data analyze_data Analyze conductance, open probability, kinetics record_data->analyze_data

Caption: Workflow for a single-channel recording experiment using this compound.

Logical Relationship of this compound Properties to Experimental Success

dphpc_properties cluster_properties cluster_outcomes This compound This compound Properties prop1 Branched Acyl Chains This compound->prop1 prop2 High Electrical Resistance This compound->prop2 prop3 No Phase Transition (-120 to +120 °C) This compound->prop3 prop4 Mechanical Robustness (High K_A & Young's Modulus) This compound->prop4 outcome1 Stable Bilayer Formation prop1->outcome1 ensures outcome2 Low Background Noise prop2->outcome2 leads to outcome3 Reproducible Experiments Across Temperatures prop3->outcome3 enables prop4->outcome1 contributes to outcome4 High-Resolution Recordings outcome1->outcome4 is critical for outcome2->outcome4 is critical for

Caption: Key properties of this compound leading to successful single-channel recordings.

References

Application Notes and Protocols for Membrane Protein Reconstitution Using DPhPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are crucial for a vast array of cellular functions and represent a major class of drug targets. However, their inherent hydrophobicity makes them challenging to study in vitro. Reconstitution of purified membrane proteins into artificial lipid bilayers, such as liposomes, provides a controlled, native-like environment essential for functional and structural characterization.

1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is a synthetic phospholipid widely used for creating highly stable model membranes. Its unique branched fatty acid chains confer exceptional stability and resistance to ion leakage, making it an ideal choice for studying ion channels and other transport proteins.[1] this compound membranes also exhibit consistent phase behavior over a broad temperature range, from -120°C to +120°C, which is advantageous for various experimental conditions.

These application notes provide a comprehensive guide to the use of this compound for the detergent-mediated reconstitution of membrane proteins. Detailed protocols for liposome (B1194612) preparation, protein incorporation, detergent removal, and functional characterization are presented, along with key quantitative data to facilitate experimental design and optimization.

Properties of this compound

This compound's unique molecular structure contributes to its desirable properties for membrane protein reconstitution.

PropertyValueReference
Molecular FormulaC₄₀H₈₀NO₈PN/A
Molecular Weight734.04 g/mol N/A
Phase TransitionNo detectable gel-to-fluid transition from -120°C to +120°CN/A
Molecular Area81.2 Ų (at 40 mN/m)N/A

Experimental Protocols

This compound Liposome Preparation

This protocol describes the preparation of large unilamellar vesicles (LUVs) from this compound using the extrusion method.

Materials:

  • This compound powder

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4)

  • Argon or Nitrogen gas

  • Vacuum desiccator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

    • Evaporate the chloroform under a gentle stream of argon or nitrogen gas while rotating the flask to create a thin lipid film on the inner surface.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL).[1]

    • Hydrate the film by vortexing or gentle agitation above the lipid's phase transition temperature (for this compound, room temperature is sufficient). This process results in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To increase the homogeneity of the vesicle suspension and the efficiency of solute encapsulation, subject the MLV suspension to 5-10 freeze-thaw cycles. This is achieved by alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to room temperature.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membranes 19-21 times.[1] The final extrusion should end with the liposome solution in the opposite syringe to ensure uniformity.

    • The resulting solution contains unilamellar vesicles (LUVs) of a defined size.

Liposome_Preparation_Workflow cluster_0 Liposome Preparation Workflow start Start: this compound in Chloroform lipid_film Lipid Film Formation (Evaporation) start->lipid_film 1. Dissolve & Evaporate hydration Hydration (Buffer Addition) lipid_film->hydration 2. Hydrate freeze_thaw Freeze-Thaw Cycles (Optional) hydration->freeze_thaw 3. Homogenize extrusion Extrusion (Sizing) freeze_thaw->extrusion 4. Extrude luvs Large Unilamellar Vesicles (LUVs) extrusion->luvs 5. Final Product

A simplified workflow for this compound liposome preparation.
Detergent-Mediated Reconstitution of a Membrane Protein

This protocol provides a general procedure for reconstituting a detergent-solubilized membrane protein into pre-formed this compound LUVs.

Materials:

  • Prepared this compound LUV suspension

  • Purified membrane protein solubilized in a suitable detergent (e.g., Triton X-100, Octyl Glucoside)

  • Detergent stock solution

  • Spectrophotometer

Procedure:

  • Detergent Solubilization of Liposomes:

    • To the prepared this compound LUV suspension, add the chosen detergent in small increments while monitoring the solution's turbidity at 540 nm.[2]

    • Continue adding detergent until the liposomes are fully solubilized, which is indicated by a clarification of the solution and a minimal, stable absorbance reading. This point is referred to as Rsol.[3]

  • Mixing of Protein and Lipid:

    • Add the purified, detergent-solubilized membrane protein to the detergent-solubilized this compound mixture.

    • The lipid-to-protein ratio (LPR) is a critical parameter and must be optimized for each protein. Typical molar LPRs range from 1:300 to 1:1000.[4]

    • Incubate the mixture at room temperature or 4°C for 1-2 hours with gentle agitation to allow for the formation of mixed protein-lipid-detergent micelles.

Detergent Removal

The gradual removal of detergent is the most critical step, leading to the spontaneous formation of proteoliposomes. Several methods can be employed, each with its own advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
Dialysis Detergent monomers diffuse across a semi-permeable membrane with a specific molecular weight cutoff (MWCO), while the larger proteoliposomes are retained.Gentle method, allows for slow detergent removal which can be beneficial for protein folding.Time-consuming (can take several days), may not be efficient for detergents with a low critical micelle concentration (CMC).
Size-Exclusion Chromatography (SEC) Separates molecules based on size. The larger proteoliposomes elute in the void volume, while the smaller detergent micelles are retained in the column matrix.Rapid and efficient detergent removal.Can lead to sample dilution, potential for protein aggregation on the column.
Adsorption onto Hydrophobic Beads (e.g., Bio-Beads) Hydrophobic polystyrene beads selectively adsorb detergent molecules from the solution.Efficient and relatively rapid, can be used for a wide range of detergents.Can also adsorb lipids, requires optimization of bead-to-detergent ratio to avoid excessive lipid loss or incomplete detergent removal.

Protocol for Detergent Removal using Bio-Beads:

  • Wash the Bio-Beads extensively with methanol (B129727) followed by several washes with water. Store them in buffer at 4°C.

  • Add the washed Bio-Beads to the protein-lipid-detergent mixture at a ratio of approximately 10:1 (w/w) of wet beads to detergent.

  • Incubate the mixture with gentle agitation at 4°C or room temperature. The incubation time needs to be optimized but is typically for a few hours to overnight.

  • Remove the Bio-Beads by decanting or centrifugation.

Reconstitution_Workflow cluster_1 Detergent-Mediated Reconstitution protein Purified Membrane Protein (in detergent micelles) mixing Mixing of Protein and Solubilized Lipids protein->mixing luvs This compound LUVs solubilization Detergent Solubilization of LUVs luvs->solubilization solubilization->mixing detergent_removal Detergent Removal mixing->detergent_removal proteoliposomes Proteoliposomes detergent_removal->proteoliposomes

References

Application Notes and Protocols: Reconstitution of Ion Channels into DPhPC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reconstitution of purified ion channels into artificial lipid bilayers is a powerful technique for studying their intrinsic functional properties in a controlled environment, free from the complexities of the native cellular membrane.[1][2][3] 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is a synthetic phospholipid frequently employed for these studies due to its chemical stability and ability to form robust bilayer membranes.[4] This document provides detailed application notes and protocols for the successful reconstitution of ion channels into this compound membranes, their functional characterization, and includes quantitative data and experimental workflows.

This compound is favored for its branched acyl chains which create a fluid and stable membrane, resistant to leakage of ions in the absence of a channel or pore.[5][6] This property is critical for sensitive electrophysiological recordings and ion flux assays.[6] The functional properties of reconstituted ion channels, such as the K+ channels Kcv and KcsA, have been shown to be sensitive to the lipid composition of the target this compound bilayer, indicating that the channel proteins are fully exposed to and integrated within the artificial membrane.[7][8]

Data Presentation: Quantitative Parameters for Reconstitution

The following tables summarize key quantitative data for the reconstitution of ion channels into this compound membranes, compiled from various experimental sources.

Table 1: this compound Liposome (B1194612) and Planar Lipid Bilayer (PLB) Preparation

ParameterValueNotesSource
This compound Concentration for Liposomes15 mg/mLIn chloroform (B151607) for initial preparation.[7]
Final this compound Concentration for Liposomes1.5 mg/mLAfter resuspension in measuring solution.[7]
This compound Concentration for PLB5-25 mg/mLIn n-decane or other organic solvent.[9]
Bilayer Capacitance90-110 pFFor vertical PLB setups.[7]
Small Bilayer Capacitance (CBB)2-5 pFFor contact bubble bilayer (CBB) technique.[7]
Symmetrical KCl Solution100 mM KCl, 10 mM HEPES, pH 7.0Common buffer for electrophysiology.[7]
Acidic Symmetrical KCl Solution90 mM KCl, 10 mM potassium acetate, pH 4Used for studying pH-sensitive channels like KcsA.[7]

Table 2: Ion Channel Reconstitution and Functional Analysis

ParameterValue/RangeApplicationSource
Protein:Lipid RatioVaries (e.g., 1-10 µg protein per 1 mg lipid)Optimization is channel-dependent.
Dilution for Single-Channel Recordings10³ to 10⁶-foldFor purified channel-nanodisc conjugates.[7]
Applied Voltage Range-160 mV to +160 mVFor electrophysiological characterization.[7]
Data Acquisition Sampling Frequency10 kHzFor single-channel current recordings.[7]
Current Filtering Frequency1 kHzFor single-channel current recordings.[7]
Agonist Concentration (Menthol for TRPM8)500 µMFor channel activation in PLB.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of unilamellar this compound liposomes suitable for ion channel reconstitution.

Materials:

  • 1,2-diphytanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Chloroform

  • Measuring solution (e.g., 100 mM KCl, 10 mM HEPES, pH 7.0)

  • Glass vial

  • Sonicator

  • Micro-aliquot tubes

Procedure:

  • Dissolve 15 mg of this compound in 1 ml of chloroform in a glass vial.[7]

  • Dry the lipid solution under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Resuspend the dried lipid film in 10 ml of the desired measuring solution.[7]

  • Sonicate the lipid suspension at room temperature for a minimum of 1 hour, or until the solution becomes transparent, indicating the formation of small unilamellar vesicles.[7]

  • For storage, dispense the liposome solution into 50 µl aliquots, flash-freeze in liquid nitrogen, and store at -80°C. Thaw an aliquot for use.[7]

Protocol 2: Reconstitution of Ion Channels into this compound Liposomes (Proteoliposomes)

This protocol outlines the general steps for incorporating purified ion channels into pre-formed this compound liposomes.

Materials:

  • Purified ion channel protein solubilized in detergent

  • Prepared this compound liposomes (from Protocol 1)

  • Bio-Beads or similar detergent removal system

  • Appropriate buffers

Procedure:

  • Mix the purified, detergent-solubilized ion channel with the prepared this compound liposomes at a desired protein-to-lipid ratio (e.g., 1-10 µg of protein per 1 mg of lipid).

  • Incubate the mixture on ice or at room temperature for 20-30 minutes to allow for the insertion of the protein into the lipid bilayer.

  • Remove the detergent to allow for the formation of sealed proteoliposomes. This can be achieved by adding Bio-Beads and incubating with gentle mixing, or by dialysis.

  • The resulting proteoliposomes can be used for various functional assays.

Protocol 3: Functional Analysis using Planar Lipid Bilayer (PLB) Electrophysiology

This protocol details the formation of a this compound bilayer and the incorporation of reconstituted ion channels for single-channel recordings.

Materials:

  • Proteoliposomes containing the ion channel of interest (from Protocol 2) or ion channels in nanodiscs.

  • This compound in an organic solvent (e.g., n-decane)

  • Planar lipid bilayer setup with two compartments (cis and trans) separated by an aperture.

  • Ag/AgCl electrodes

  • Patch-clamp amplifier and data acquisition system

  • Symmetrical buffer solutions

Procedure:

  • Fill both the cis and trans compartments of the bilayer chamber with the appropriate symmetrical buffer solution.

  • "Paint" a small amount of the this compound/n-decane solution across the aperture to form a lipid bilayer. The formation of a stable bilayer can be monitored by measuring the membrane capacitance, which should be in the range of 90-110 pF for a typical setup.[7]

  • Add a small amount (e.g., 2 µl) of the proteoliposome or channel-nanodisc solution to the cis or trans compartment, directly below the bilayer.[7]

  • Apply a constant voltage across the bilayer (e.g., 60 mV) to facilitate the fusion of vesicles or insertion of channels into the membrane.[7][8]

  • Monitor the current across the bilayer. The successful incorporation of an ion channel will be observed as stepwise increases in current, corresponding to the opening and closing of single channels.

  • Once channel activity is observed, apply a series of constant voltages (e.g., from -160 mV to +160 mV) to characterize the channel's voltage-dependence, conductance, and gating properties.[7]

  • Record and filter the current at appropriate frequencies (e.g., digitize at 10 kHz and filter at 1 kHz).[7]

Visualizations

Experimental Workflow for Ion Channel Reconstitution and Analysis

Caption: Workflow for ion channel reconstitution into this compound membranes.

Signaling Pathway: Ion Channel Gating in a Reconstituted System

Channel_Gating Stimulus Stimulus (Voltage, Ligand) Channel_Closed Closed State (C) Stimulus->Channel_Closed Gating Activation Channel_Open Open State (O) Channel_Closed->Channel_Open Opening Channel_Open->Channel_Closed Closing/ Deactivation Ion_Flux Ion Flux (Na+, K+, etc.) Channel_Open->Ion_Flux Permeation

Caption: Simplified gating mechanism of a reconstituted ion channel.

References

Application Notes and Protocols for Protein Incorporation into Solvent-Containing DPhPC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the successful incorporation of proteins into solvent-containing 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) membranes. This platform is a robust model system for studying the function of membrane proteins, with significant applications in drug discovery and development.

Introduction

Solvent-containing this compound membranes, often referred to as "painted" bilayers or black lipid membranes (BLMs), offer a stable and fluid environment for the reconstitution of membrane proteins. The presence of a residual organic solvent, such as n-decane or hexadecane (B31444), within the lipid bilayer is believed to facilitate the incorporation of proteins and can influence the physical properties of the membrane, such as its thickness and fluidity.[1][2][3] this compound is a synthetic phospholipid favored for its high stability and resistance to oxidation, making it an ideal choice for creating reproducible and long-lasting artificial membranes.[1]

These model systems are invaluable for a range of biophysical studies, including the electrophysiological characterization of ion channels, investigation of transporter activity, and analysis of drug-membrane interactions.[1][4] The ability to control the lipid and solvent composition allows researchers to mimic various aspects of the cellular membrane environment.

Key Experimental Protocols

This section details two primary methods for the formation of solvent-containing this compound membranes and the subsequent incorporation of proteins: the Painted Bilayer Technique and the Solvent-Assisted Lipid Bilayer (SALB) Method.

Protocol 1: The Painted Bilayer Technique for Freestanding Membranes

This technique involves painting a lipid-solvent mixture across a small aperture in a hydrophobic septum, separating two aqueous compartments.

Materials and Reagents:

  • This compound (1,2-diphytanoyl-sn-glycero-3-phosphocholine)

  • Organic Solvents: n-decane, n-hexadecane, chloroform (B151607), pentane

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • Protein of interest, purified and solubilized in a suitable detergent

  • Bilayer chamber with a small aperture (typically 50-200 µm in diameter) in a hydrophobic material (e.g., Teflon)

  • Ag/AgCl electrodes

  • Low-noise voltage-clamp amplifier

  • Faraday cage

Procedure:

  • Preparation of Lipid Solutions:

    • Pre-painting Solution: Prepare a 1% (w/v) solution of this compound in a volatile solvent like chloroform or a 3% (w/v) this compound solution in a 2:8 (v:v) mixture of n-decane and hexadecane.[5]

    • Membrane-forming Solution: Prepare a 1% (w/v) solution of this compound in n-decane or a 0.1% (w/v) this compound solution in a 2:8 (v/v) mixture of n-decane and hexadecane.[1][5]

  • Chamber Assembly and Pre-painting:

    • Assemble the bilayer chamber, ensuring the aperture is clean and dry.

    • Apply a small amount of the pre-painting solution to the rim of the aperture using a fine brush or a glass rod and allow the volatile solvent to evaporate. This step helps to create a stable torus of lipid around the aperture.

  • Bilayer Formation:

    • Fill both compartments of the chamber with the electrolyte solution, ensuring the liquid level is above the aperture.

    • Using a fine brush or a glass rod, apply a small amount of the membrane-forming solution across the aperture. A thick film will initially form.

    • Observe the thinning of the lipid film over time. The formation of a bilayer is indicated by the appearance of a "black" membrane when viewed under reflected light, signifying a significant decrease in thickness. This process can be monitored by measuring the membrane capacitance.

  • Protein Incorporation:

    • Once a stable bilayer is formed, add a small aliquot of the purified protein solution to one or both of the aqueous compartments (the cis and/or trans side).

    • Gently stir the solution to facilitate the diffusion of the protein to the membrane.

    • The incorporation of functional ion channels can be monitored in real-time by observing discrete steps in the transmembrane ion current under an applied voltage.

Experimental Workflow for Painted Bilayer Technique

PaintedBilayerWorkflow cluster_prep Preparation cluster_formation Bilayer Formation cluster_incorporation Protein Incorporation & Analysis prep_lipid Prepare Lipid-Solvent Solutions prepaint Pre-paint Aperture prep_lipid->prepaint prep_protein Prepare Purified Protein Solution add_protein Add Protein to Aqueous Phase prep_protein->add_protein assemble Assemble Bilayer Chamber assemble->prepaint paint Paint Membrane-Forming Solution prepaint->paint thinning Observe Bilayer Thinning paint->thinning thinning->add_protein stir Gentle Stirring add_protein->stir monitor Monitor Incorporation (e.g., Electrophysiology) stir->monitor

Caption: Workflow for protein incorporation using the painted bilayer technique.

Protocol 2: Solvent-Assisted Lipid Bilayer (SALB) Method for Supported Membranes

The SALB method is a versatile technique for forming high-quality supported lipid bilayers (SLBs) on a variety of solid substrates.

Materials and Reagents:

  • This compound

  • Water-miscible organic solvent (e.g., isopropanol, ethanol)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Solid support (e.g., glass, silica, gold-coated sensor)

  • Flow cell or chamber

  • Syringe pump or peristaltic pump

Procedure:

  • Preparation of Lipid Solution:

    • Dissolve this compound in the chosen water-miscible organic solvent to a final concentration of 0.1-1 mg/mL.

  • Substrate Preparation and Chamber Assembly:

    • Thoroughly clean the solid support to ensure a hydrophilic surface.

    • Assemble the flow cell with the cleaned substrate.

  • SALB Formation:

    • Introduce the aqueous buffer into the flow cell to establish a baseline.

    • Inject the lipid-solvent solution into the flow cell, allowing it to incubate for a few minutes to facilitate lipid adsorption onto the substrate.

    • Initiate a slow and continuous exchange of the lipid-solvent solution with the aqueous buffer using a pump. This gradual solvent exchange triggers the self-assembly of the lipids into a bilayer structure on the support.

  • Protein Incorporation:

    • Method A: Incorporation during SALB formation: For some robust proteins, it may be possible to include the purified protein in the initial lipid-solvent solution.

    • Method B: Post-formation incorporation: After the SLB is formed and stabilized in the aqueous buffer, introduce the purified protein solution into the flow cell. The protein can then spontaneously insert into the pre-formed bilayer.

  • Characterization:

    • The formation and quality of the SLB, as well as protein binding and incorporation, can be monitored in real-time using surface-sensitive techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) or Surface Plasmon Resonance (SPR).

Experimental Workflow for SALB Method

SALBWorkflow cluster_prep Preparation cluster_formation SLB Formation cluster_incorporation Protein Incorporation & Analysis prep_lipid_solvent Prepare Lipid in Organic Solvent inject_lipid Inject Lipid-Solvent Solution prep_lipid_solvent->inject_lipid prep_protein_buffer Prepare Protein in Aqueous Buffer inject_protein Inject Protein Solution prep_protein_buffer->inject_protein assemble_flowcell Assemble Flow Cell with Substrate inject_buffer Inject Aqueous Buffer assemble_flowcell->inject_buffer inject_buffer->inject_lipid solvent_exchange Gradual Solvent Exchange inject_lipid->solvent_exchange solvent_exchange->inject_protein incubate Incubate for Incorporation inject_protein->incubate characterize Characterize with Surface- Sensitive Techniques incubate->characterize

Caption: Workflow for protein incorporation using the SALB method.

Quantitative Data and Characterization

The success of protein incorporation can be assessed both qualitatively and quantitatively.

ParameterMethodTypical Values/Observations
Bilayer Formation Capacitance MeasurementFor a stable this compound bilayer, capacitance is typically in the range of 0.4-0.8 µF/cm².
Protein Incorporation (Ion Channels) ElectrophysiologyStep-wise increases in transmembrane current corresponding to the opening of single channels.
Protein Incorporation Efficiency Fluorescence Correlation Spectroscopy (FCS)Can be used to determine the concentration of fluorescently labeled protein in the membrane. Reconstitution yields of 10-20% have been reported for reconstitution into liposomes, which can be a preceding step for some incorporation methods.[6][7]
Lipid-to-Protein Ratio Phosphate Assay (for lipid) & Protein Assay (e.g., BCA)For reconstitution into proteoliposomes, typical molar ratios can range from 1:50 to 1:500 (protein:lipid).[8][9] For nanodiscs, a 1:100 protein-to-lipid molar ratio is common.[8]
Membrane Thickness Capacitance Measurement, Neutron ScatteringThe presence of residual solvent like hexadecane can increase the hydrophobic thickness of a this compound bilayer by approximately 10%.[10]

Note: The optimal lipid-to-protein ratio and incorporation efficiency are highly dependent on the specific protein, its concentration, the lipid composition, and the experimental conditions. It is recommended to empirically determine the optimal ratio for each new system.

Signaling Pathways and Logical Relationships

The incorporation of membrane proteins into this compound bilayers allows for the study of various signaling and transport processes.

Logical Relationship for Ion Channel Gating Study

IonChannelGating stimulus Stimulus (e.g., Voltage Change, Ligand Binding) channel Ion Channel in This compound Bilayer stimulus->channel conformation Conformational Change (Open/Closed State) channel->conformation ion_flux Transmembrane Ion Flux conformation->ion_flux signal Measurable Electrical Signal (Current/Voltage) ion_flux->signal

Caption: Logical flow for studying ion channel gating in a this compound membrane.

Troubleshooting

ProblemPossible CauseSuggested Solution
Unstable Bilayer Impure lipids or solvents; mechanical vibrations; improper pre-painting.Use high-purity reagents; work on an anti-vibration table; ensure a uniform pre-painting layer.
No Protein Incorporation Protein aggregation; incorrect protein orientation; low protein concentration.Optimize protein purification and storage; try different lipid compositions; increase protein concentration.
High Electrical Noise Poor seal between the chamber and the septum; external electrical interference.Ensure the chamber is well-sealed; use a Faraday cage.
Low SLB Quality (SALB) Substrate not clean; solvent exchange rate too fast.Use rigorous substrate cleaning protocols; optimize the solvent exchange rate.

Conclusion

Solvent-containing this compound membranes provide a versatile and stable platform for the functional reconstitution of membrane proteins. The protocols outlined in these application notes, along with the provided quantitative data and troubleshooting guide, offer a comprehensive resource for researchers in academic and industrial settings. Careful optimization of the experimental parameters is crucial for achieving successful and reproducible results, which can significantly advance our understanding of membrane protein function and aid in the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Protein Reconstitution into DPhPC Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with protein reconstitution into 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) bilayers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the reconstitution of proteins into this compound bilayers.

Problem Possible Cause Suggested Solution
Low or No Protein Incorporation Incorrect protein-to-lipid ratio.Optimize the protein-to-lipid ratio. A common starting point is a 1:500 molar ratio, but this may need to be adjusted based on the specific protein.
Inefficient detergent removal.Ensure complete detergent removal as residual detergent can inhibit protein insertion.[1][2] Consider using Bio-Beads for efficient removal of detergents with low critical micellar concentrations.[2] Dialysis is another common method.[1]
Protein aggregation.The protein may be aggregating before or during reconstitution. Try different solubilizing detergents or adjust buffer conditions (pH, ionic strength).
Unfavorable lipid composition.While this compound is often used, some proteins may require specific lipid headgroups or the presence of cholesterol for stability and functional reconstitution.[3] Consider adding up to 10 mol% cholesterol to improve bilayer stability.[3]
Unstable this compound Bilayers Suboptimal lipid preparation.Ensure proper liposome (B1194612) formation. Methods like extrusion or sonication can produce unilamellar vesicles of a defined size.
High detergent concentration.Excessive detergent can destabilize the lipid bilayer.[4] Determine the saturation and solubilization points of your this compound liposomes with the chosen detergent to use the minimum effective concentration.[2][4]
Mechanical stress.For planar lipid bilayers, mechanical vibrations or pressure fluctuations can lead to instability. Ensure the experimental setup is on a vibration-dampening table.
Incorrect buffer conditions.The pH and ionic strength of the buffer can affect bilayer stability. Optimize these parameters for your specific system.
Incorrect Protein Orientation Random insertion during reconstitution.The surface charge of the liposomes can influence the orientation of asymmetrically charged proteins.[5][6][7] Experiment with lipids carrying different headgroup charges (e.g., anionic or cationic lipids mixed with zwitterionic this compound).[5]
Protein denaturation.The protein may be partially or fully denatured, leading to non-specific insertion. Verify the structural integrity of your protein before reconstitution using techniques like circular dichroism.[1]
Loss of Protein Function Residual detergent.Trace amounts of detergent can denature the protein or inhibit its activity.[2] Use highly efficient detergent removal methods and quantify residual detergent if possible.[2]
Mismatched hydrophobic thickness.The hydrophobic core of the this compound bilayer may not match the transmembrane domain of the protein, leading to conformational changes and loss of function. While this compound is versatile, for some proteins, lipids with different acyl chain lengths may be necessary.
Absence of essential co-factors or lipids.Some proteins require specific lipids or co-factors for their function which are not present in a pure this compound bilayer.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a commonly used lipid for protein reconstitution?

A1: this compound (1,2-diphytanoyl-sn-glycero-3-phosphocholine) is frequently used due to its ideal bilayer-forming properties. It exists in a fluid lamellar phase over a very broad temperature range (from -120°C to +120°C) and is highly resistant to oxidation.[3] This stability makes it suitable for a wide variety of experimental conditions and for studying proteins that may be sensitive to phase transitions. This compound also forms mechanically robust bilayers with high electrical resistance, which is advantageous for electrophysiological studies.[8][9]

Q2: What are the most common methods for reconstituting proteins into this compound liposomes?

A2: The most prevalent method is detergent-mediated reconstitution.[2][4] In this approach, the purified protein, solubilized in a detergent, is mixed with pre-formed this compound liposomes that have been saturated with the same detergent.[2][4] The detergent is then slowly removed, prompting the protein to insert into the lipid bilayer as proteoliposomes form.[10] Common detergent removal techniques include dialysis, gel filtration, and adsorption using polystyrene beads like Bio-Beads.[4][11]

Q3: How can I control the orientation of my protein in the this compound bilayer?

A3: Controlling protein orientation is a significant challenge. One effective strategy is to manipulate the electrostatic interactions between the protein and the lipid bilayer.[5] If your protein has an asymmetric charge distribution, you can prepare liposomes with a specific surface charge by including charged lipids (e.g., anionic lipids like POPG or cationic lipids) along with the zwitterionic this compound.[5] This can create a preferential orientation for the protein during insertion.[5][6][7]

Q4: My protein loses activity after reconstitution. What are the likely causes and how can I fix it?

A4: Loss of activity can stem from several factors. A primary suspect is often residual detergent, which can denature the protein.[2] Ensure your detergent removal method is thorough. Another possibility is that the this compound bilayer does not perfectly mimic the native membrane environment. The hydrophobic thickness of the bilayer or the absence of specific lipid types or co-factors can lead to protein inactivation.[12][13] You might need to experiment with adding other lipids, such as cholesterol for stability, or lipids with different head groups or acyl chains.[3]

Q5: How can I determine if my protein has been successfully reconstituted into the this compound bilayer?

A5: Several techniques can confirm successful reconstitution. For channel-forming proteins, electrophysiological measurements across a planar lipid bilayer can show stepwise increases in conductance corresponding to the insertion of single channels.[3] For other proteins, you can use techniques like size-exclusion chromatography to separate proteoliposomes from empty liposomes and aggregated protein. Functional assays, if available for your protein, are the ultimate confirmation of successful and functional reconstitution.[14]

Experimental Protocols

Detergent-Mediated Reconstitution of a Membrane Protein into this compound Liposomes

This protocol provides a general framework for reconstituting a membrane protein into this compound vesicles using detergent dialysis.

Materials:

  • This compound (1,2-diphytanoyl-sn-glycero-3-phosphocholine) powder

  • Chloroform (B151607)

  • Purified membrane protein of interest, solubilized in a suitable detergent (e.g., n-Octyl-β-D-glucopyranoside (OG), Dodecyl maltoside (DDM))

  • Reconstitution buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Dialysis cassettes or tubing (e.g., 10 kDa MWCO)

  • Bio-Beads SM-2 (optional, for more rapid detergent removal)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Liposome Preparation:

    • Dissolve this compound powder in chloroform to a final concentration of 10 mg/mL.

    • In a round-bottom flask, evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 5-10 mg/mL by vortexing vigorously.

    • For unilamellar vesicles of a defined size, subject the lipid suspension to several freeze-thaw cycles and then extrude it multiple times (e.g., 21 passes) through a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Detergent Solubilization and Protein Mixing:

    • To the this compound liposome suspension, add the chosen detergent (e.g., OG) stepwise while monitoring the solution's turbidity (e.g., by measuring absorbance at 540 nm) until the liposomes are fully solubilized (the solution becomes clear).

    • Mix the purified, detergent-solubilized protein with the detergent-solubilized lipids at the desired protein-to-lipid molar ratio. Incubate the mixture for 1 hour at room temperature with gentle agitation.

  • Detergent Removal:

    • Transfer the protein-lipid-detergent mixture into a dialysis cassette or tubing.

    • Dialyze against a large volume (e.g., 1 L) of reconstitution buffer at 4°C. Change the buffer every 12 hours for a total of 2-3 days to ensure complete detergent removal.

    • Alternatively, for faster removal, add Bio-Beads to the dialysis buffer or directly to the protein-lipid-detergent mixture and incubate with gentle mixing.[2]

  • Characterization of Proteoliposomes:

    • After dialysis, harvest the proteoliposomes.

    • Confirm protein incorporation and functionality using appropriate assays (e.g., SDS-PAGE, functional assays, electron microscopy).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis protein Purified Protein in Detergent mix Mix Protein and Saturated Liposomes protein->mix lipids This compound Lipid Film hydrate Hydration & Extrusion lipids->hydrate liposomes This compound Liposomes hydrate->liposomes saturate Saturate Liposomes with Detergent liposomes->saturate saturate->mix detergent_removal Detergent Removal (Dialysis / Bio-Beads) mix->detergent_removal proteoliposomes Proteoliposomes detergent_removal->proteoliposomes characterization Functional & Structural Characterization proteoliposomes->characterization

Caption: Workflow for detergent-mediated protein reconstitution into this compound liposomes.

troubleshooting_logic start Reconstitution Experiment check_incorporation Successful Incorporation? start->check_incorporation check_function Protein Functional? check_incorporation->check_function Yes troubleshoot_inc Troubleshoot Incorporation: - Optimize Protein/Lipid Ratio - Improve Detergent Removal - Check for Aggregation check_incorporation->troubleshoot_inc No success Experiment Successful check_function->success Yes troubleshoot_func Troubleshoot Function: - Verify Detergent Removal - Assess Bilayer Properties - Check for Co-factors check_function->troubleshoot_func No troubleshoot_inc->start Re-run troubleshoot_func->start Re-run

Caption: Logical workflow for troubleshooting protein reconstitution experiments.

References

Technical Support Center: Optimizing DPHPC Liposome Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the encapsulation efficiency of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPHPC) liposomes. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the encapsulation efficiency of this compound liposomes?

A1: The encapsulation efficiency (EE%) of this compound liposomes is a multifactorial issue influenced by both the properties of the drug to be encapsulated and the liposomal formulation and preparation parameters. Key factors include:

  • Physicochemical Properties of the Drug: Hydrophobic drugs, which partition into the lipid bilayer, generally exhibit higher encapsulation efficiencies in passive loading methods compared to hydrophilic drugs that are encapsulated in the aqueous core.[1][2]

  • Lipid Composition: The inclusion of other lipids, such as cholesterol or charged lipids, can significantly impact membrane rigidity and surface charge, thereby affecting drug retention and vesicle stability.[1][3][4]

  • Drug-to-Lipid Ratio: There is an optimal range for the drug-to-lipid ratio. Exceeding the saturation point can lead to drug precipitation or reduced encapsulation.[1][5]

  • Preparation Method: The choice of preparation technique (e.g., thin-film hydration, sonication, extrusion) and the specific parameters used (e.g., sonication time, extrusion passes) are critical.[6][7]

  • Hydration Conditions: The composition of the hydration buffer, including its pH and ionic strength, can influence both the liposome (B1194612) formation and the solubility of the drug.[6][8]

  • Temperature: The temperature during hydration and sizing steps should typically be above the phase transition temperature (Tc) of this compound to ensure a fluid lipid bilayer.[5][9]

Q2: How can I improve the encapsulation of a hydrophilic drug in this compound liposomes?

A2: Encapsulating hydrophilic drugs can be challenging due to their tendency to remain in the external aqueous phase. To improve efficiency:

  • Optimize the Hydration Step: Ensure the drug is dissolved in the hydration buffer at a high concentration to maximize the amount available for entrapment within the aqueous core of the liposomes.[6]

  • Consider Active Loading: For ionizable hydrophilic drugs, active or remote loading methods can significantly increase encapsulation efficiency. This typically involves creating a transmembrane gradient (e.g., pH or ammonium (B1175870) sulfate) to drive the drug into the liposome's core.[10][11]

  • Minimize Vesicle Size: While smaller vesicles have a lower entrapped volume per particle, a more homogeneous population of small unilamellar vesicles (SUVs) can sometimes lead to more consistent results. However, be aware that very small liposomes have a reduced capacity for hydrophilic drugs.[2]

  • Increase Lipid Concentration: A higher lipid concentration can lead to a greater total internal volume, which can facilitate the encapsulation of more hydrophilic drugs.[12]

Q3: My this compound liposomes are aggregating. What could be the cause and how can I fix it?

A3: Liposome aggregation is often due to a low surface charge, leading to reduced electrostatic repulsion between vesicles.[8]

  • Incorporate Charged Lipids: Including a small molar percentage of a charged lipid (e.g., a negatively charged phospholipid like DSPG) can increase the zeta potential and enhance colloidal stability.[1][8]

  • Adjust pH and Ionic Strength: The pH of the buffer can alter the surface charge of the liposomes. Moving the pH away from the isoelectric point can increase repulsion. Additionally, high salt concentrations can screen surface charges, so reducing the ionic strength of the buffer may help.[8]

  • PEGylation: Incorporating PEGylated lipids (e.g., DSPE-PEG) can provide a steric barrier that prevents aggregation.[11]

Q4: What is the role of cholesterol in this compound liposome formulations?

A4: Cholesterol is a common additive in liposome formulations that modulates the physical properties of the lipid bilayer.[1][4]

  • Increases Membrane Stability: Cholesterol increases the packing density and mechanical rigidity of the bilayer, which can reduce the leakage of encapsulated drugs.[1][3]

  • Reduces Permeability: By filling the gaps between phospholipid molecules, cholesterol decreases the permeability of the membrane to water-soluble molecules.[5]

  • Potential for Reduced Encapsulation: For hydrophobic drugs that reside in the bilayer, high concentrations of cholesterol can compete for space, potentially lowering the encapsulation efficiency.[1][13]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency
Possible Cause Recommended Solution
Suboptimal Drug-to-Lipid Ratio Systematically vary the drug-to-lipid molar ratio to find the optimal concentration that maximizes encapsulation without causing precipitation. Start with a lower ratio (e.g., 1:20 or 1:30) and incrementally increase it.[1]
Inefficient Hydration Ensure the lipid film is thin, uniform, and completely dry before hydration to facilitate proper vesicle formation. Hydrate the film at a temperature above the phase transition temperature of this compound.[5][11] For hydrophilic drugs, ensure they are fully dissolved in the hydration buffer.[6]
Ineffective Sizing Method The sizing process can impact encapsulation. Extrusion is generally gentler than probe sonication, which can cause leakage if not properly controlled.[6] If using sonication, optimize the time and power, and ensure adequate cooling to prevent overheating.[14][15]
Drug-Lipid Incompatibility The physicochemical properties of the drug (e.g., charge, hydrophobicity) may not be ideal for the this compound bilayer. Consider modifying the lipid composition by adding cholesterol or charged lipids to improve interaction and retention.[1][6]
Issue 2: High Polydispersity Index (PDI)
Possible Cause Recommended Solution
Insufficient Homogenization Increase the number of extrusion passes (e.g., >15 passes) through the polycarbonate membrane to achieve a more uniform size distribution.[6] For sonication, ensure consistent energy application and optimized duration.[6]
Liposome Aggregation Aggregation can lead to a broader size distribution. Address this by incorporating charged lipids to increase electrostatic repulsion or by adding PEGylated lipids for steric stabilization.[1][8][11] Also, check and optimize the pH and ionic strength of the buffer.[8]
Incorrect Sizing Temperature Perform extrusion or sonication at a temperature above the lipid's phase transition temperature to ensure the membrane is in a fluid state, which facilitates the formation of more uniform vesicles.[9]

Experimental Protocols

Protocol 1: this compound Liposome Preparation by Thin-Film Hydration and Extrusion
  • Lipid Film Formation:

    • Dissolve this compound and any other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Create a thin lipid film by removing the organic solvent using a rotary evaporator.

    • Further dry the film under a high vacuum for at least 2-3 hours to remove any residual solvent.[1]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated).

    • Perform hydration at a temperature above the phase transition temperature of this compound, with gentle agitation to form multilamellar vesicles (MLVs).[9]

  • Sizing by Extrusion:

    • Pass the MLV suspension repeatedly (e.g., 15-21 times) through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Maintain the temperature of the extruder above the lipid's phase transition temperature throughout the process.[1][9]

Protocol 2: Determination of Encapsulation Efficiency by Size Exclusion Chromatography (SEC)
  • Column Preparation:

    • Prepare a size exclusion chromatography column (e.g., Sephadex G-50) and equilibrate it with the same buffer used for the liposome suspension.

  • Separation:

    • Carefully apply the liposome suspension to the top of the column.

    • Elute the sample with the equilibration buffer. The larger liposomes will elute in the void volume, while the smaller, free drug molecules will be retained and elute later.[9]

  • Quantification:

    • Collect the fraction containing the liposomes.

    • Disrupt the liposomes using a suitable solvent (e.g., methanol) or detergent (e.g., Triton X-100) to release the encapsulated drug.[5]

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[9]

    • Calculate the encapsulation efficiency using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Analysis start Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film dry Dry Film under Vacuum film->dry hydrate Hydrate Film with Aqueous Buffer (+ Drug) dry->hydrate size Size Vesicles (Extrusion/Sonication) hydrate->size separate Separate Free Drug (e.g., SEC) size->separate Purification quantify Quantify Encapsulated and Total Drug separate->quantify calculate Calculate Encapsulation Efficiency (%) quantify->calculate troubleshooting_logic cluster_drug Drug Properties cluster_process Process Parameters cluster_formulation Formulation start Low Encapsulation Efficiency drug_type Hydrophilic or Hydrophobic? start->drug_type sizing_method Sizing Method? start->sizing_method additives Additives Present? start->additives hydrophilic Increase Drug Conc. in Buffer Consider Active Loading drug_type->hydrophilic Hydrophilic hydrophobic Optimize Drug-to-Lipid Ratio drug_type->hydrophobic Hydrophobic sonication Optimize Time/Power Ensure Cooling sizing_method->sonication Sonication extrusion Increase Passes Check Temperature sizing_method->extrusion Extrusion cholesterol Adjust Cholesterol Concentration additives->cholesterol Yes no_additives Consider Adding Charged Lipids additives->no_additives No

References

Technical Support Center: DPhPC Bilayer Hydration & Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) bilayers. The stability and structural properties of this compound bilayers are highly sensitive to their hydration state, which can present experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How does the level of hydration affect the phase behavior of a this compound bilayer?

A1: The hydration level is a critical determinant of the phase behavior of phosphocholine (B91661) bilayers. As water molecules hydrate (B1144303) the polar head groups of the lipids, they can induce lyotropic phase transitions.[1] For this compound, changes in water content can significantly alter the membrane packing geometry and the orientation of the phosphocholine headgroup.[2] At very low hydration levels (around 6 water molecules per lipid), this compound can transition to a non-lamellar, hexagonal phase.[2] As hydration increases, it typically exists in a stable lamellar phase. Specifically, at a water content as high as approximately 16 water molecules per lipid, the headgroup of this compound begins to change its orientation.[2] With further dehydration, to about one less water molecule per lipid, a non-lamellar, possibly cubic, phase can form.[2]

Q2: My this compound bilayer is showing unexpected phase transitions. What could be the cause?

A2: Unexpected phase transitions in this compound bilayers are often linked to unintended changes in hydration. This compound is known for its high stability and lack of a gel-to-liquid phase transition over a broad temperature range (−120 °C to 120 °C) when fully hydrated.[3][4] However, its structure is highly sensitive to the water content.[2] A lamellar-to-lamellar phase transition has been observed at 80% relative humidity (RH), which is attributed to a rearrangement of the lipid headgroup.[3] At humidity levels below 80% RH, this compound can exhibit marked polymorphism, including the formation of non-lamellar phases like the hexagonal phase.[2][3] Therefore, it is crucial to precisely control the relative humidity of your experimental environment.

Q3: How does hydration affect the mobility of lipids within the this compound bilayer?

A3: The hydration state of the bilayer significantly impacts the lateral diffusion of lipids. Dehydration can lead to a drastic reduction in lipid mobility.[5][6] Studies on supported lipid bilayers (SLBs) have shown that as the relative humidity is decreased, the lateral diffusion of lipids can decrease by as much as six-fold.[5][7] This is because the water molecules directly hydrating the phosphocholine headgroup play a pivotal role in modulating lipid diffusion.[5][6] This process is generally reversible, with lipid mobility being restored upon rehydration.[5][6][7]

Q4: What are the typical structural parameters of a fully hydrated this compound bilayer?

A4: At full hydration and a temperature of 30 °C, this compound bilayers have distinct structural characteristics. The area per lipid is approximately 80.5 ± 1.5 Ų, which is notably larger than that of common linear-chain lipids.[8] The headgroup-to-headgroup thickness (DHH) is about 36.4 Å.[8] The volume per lipid (VL) has been measured at 1426 ± 1 ų.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Fluctuations in ambient relative humidity.Use a sealed environmental chamber to maintain a constant and controlled relative humidity throughout the experiment.
Formation of non-lamellar phases Insufficient hydration of the bilayer.Ensure the bilayer is fully hydrated or equilibrated at a relative humidity above 90% to maintain a stable lamellar phase.[3] For supported lipid bilayers, ensure the sample remains submerged in a buffer or is in a well-controlled high-humidity environment.[5][6]
Reduced lipid mobility in FRAP experiments Partial dehydration of the supported lipid bilayer.Confirm that the bilayer is fully hydrated. If working at reduced humidity, be aware that this will inherently decrease the diffusion coefficient. The process should be reversible upon rehydration.[5][6][7]
Difficulty forming stable vesicles Improper lipid concentration or mixture.For mixtures with DPhPE, ensure the this compound concentration is greater than 50 mol% to favor the formation of unilamellar vesicles.[9] Ensure the total lipid concentration is adequate for vesicle formation and subsequent supported bilayer creation.[9]

Quantitative Data Summary

Table 1: Effect of Relative Humidity on the Number of Water Molecules per Phosphocholine Lipid

Relative Humidity (%)Approximate Number of Water Molecules per Lipid
9510.9 - 12
756.3
503.6
252.4

(Data averaged from experimental work on phosphocholine lipids)[5][10]

Table 2: Structural Parameters of Fully Hydrated this compound Bilayers at 30°C

ParameterValue
Area per Lipid (A)80.5 ± 1.5 Ų
Volume per Lipid (VL)1426 ± 1 ų
Headgroup-to-Headgroup Thickness (DHH)36.4 Å
Bending Modulus (KC)5.2 ± 0.5 x 10-21 J

(Source: Kučerka et al., 2008, as cited in[8])

Experimental Protocols

1. Preparation of Supported Lipid Bilayers (SLBs) with Controlled Hydration

This protocol allows for the formation of SLBs and the subsequent study of their properties under varying hydration states.

  • Vesicle Preparation:

    • Prepare a lipid mixture of this compound (and other lipids if required) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a suitable buffer (e.g., PBS) to a final lipid concentration of 0.15 g/L or higher to form multilamellar vesicles (MLVs).[9]

    • Create small unilamellar vesicles (SUVs) by sonicating the MLV suspension or by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • SLB Formation:

    • Use a hydrophilic substrate such as silica (B1680970) or plasma-treated gold.[9]

    • Introduce the SUV solution to the substrate. The vesicles will spontaneously adsorb and rupture to form a continuous bilayer.[9]

    • Rinse thoroughly with buffer to remove any unadsorbed vesicles.

  • Controlled Dehydration:

    • To study the effects of dehydration, place the SLB sample in a sealed chamber where the relative humidity can be precisely controlled. This can be achieved using saturated salt solutions or a humidity control system.

    • Equilibrate the sample at the desired relative humidity for a sufficient amount of time before taking measurements.[5][10]

    • For rehydration studies, gradually increase the relative humidity or add buffer back to the sample.[5][6][7]

2. Characterization of Hydration Effects using X-ray or Neutron Diffraction

This method is suitable for determining structural changes in stacked bilayers as a function of hydration.

  • Sample Preparation:

    • Deposit approximately 15 mg of this compound, dissolved in a suitable solvent like trifluoroethanol:methanol (1:1), onto a silicon wafer.[11]

    • Allow the solvent to evaporate, forming a thin, oriented multibilayer film.

    • Anneal the sample by cycling the temperature (e.g., between 4°C and 60°C) in a humid environment to improve lamellar ordering.[11]

  • Hydration Control:

    • Place the wafer in a sealed sample chamber with controlled relative humidity.

    • Hydrate the sample using D₂O for neutron diffraction to enhance contrast.[3]

  • Data Acquisition:

    • Mount the sample chamber in the diffractometer.

    • Collect diffraction patterns at various relative humidity levels.

    • Analyze the position of the Bragg peaks to determine the lamellar repeat distance (D), which includes the bilayer thickness and the inter-bilayer water layer thickness.[3] Changes in D with humidity reflect the swelling or shrinking of the water layer.

Visualizations

Hydration_Effect_on_Bilayer_Phase cluster_hydration Decreasing Hydration Level cluster_phase Resulting this compound Phase Fully_Hydrated Fully Hydrated (> ~16 H₂O/lipid) Lamellar Stable Lamellar Phase Fully_Hydrated->Lamellar Stable State Partially_Dehydrated Partially Dehydrated (~8-11 H₂O/lipid) Cubic Non-Lamellar (Cubic) Phase Partially_Dehydrated->Cubic Phase Transition Low_Hydration Low Hydration (~6 H₂O/lipid) Hexagonal Non-Lamellar (Hexagonal) Phase Low_Hydration->Hexagonal Phase Transition

Caption: this compound bilayer phase behavior as a function of hydration level.

Experimental_Workflow_SLB cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Lipid Film Formation B 2. Hydration & Vesicle Formation A->B C 3. SUV Preparation (Sonication/Extrusion) B->C D 4. SLB Formation on Substrate C->D E 5. Controlled Dehydration (Humidity Chamber) D->E F 6. Characterization (e.g., FRAP, AFM) E->F G 7. Data Analysis F->G

Caption: Workflow for studying hydration effects on supported lipid bilayers.

References

Technical Support Center: Minimizing Ion Leakage in DPhPC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) membranes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion leakage and ensure the stability and integrity of your artificial lipid bilayers during experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound membrane experiments that can lead to increased ion leakage.

Question Possible Causes Solutions & Recommendations
1. Why is my baseline current noisy and unstable after forming the this compound membrane? 1. Incomplete or Unstable Membrane Formation: The bilayer may not have fully formed across the aperture, or it may be unstable and fluctuating. 2. Residual Solvent: Excessive organic solvent (e.g., decane, hexane) used to dissolve the lipids can be trapped within the bilayer, increasing its fluidity and permeability to ions.[1][2] 3. Poor Gigaohm Seal: The seal between the lipid bilayer and the aperture may be weak, allowing ions to leak around the edges of the membrane.[3][4] 4. External Electrical Noise: Nearby equipment can introduce electrical noise into the recording setup.1. Optimize Membrane Formation Technique: Ensure the aperture is clean and pre-treated correctly. When "painting" the membrane, use a minimal amount of lipid solution and allow sufficient time for the solvent to thin out and the bilayer to self-assemble. Consider solvent-free formation methods. 2. Minimize Solvent Content: Use the lowest concentration of lipid in the organic solvent that still allows for reliable membrane formation. After painting, wait for the membrane capacitance to stabilize, indicating solvent removal from the bilayer.[5] 3. Improve Seal Resistance: Ensure the aperture surface is smooth and clean. The composition of the electrolyte solution, particularly the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) and a slightly acidic pH, can promote a tighter seal.[6] 4. Isolate the Setup: Use a Faraday cage to shield the setup from external electromagnetic interference. Ensure all components are properly grounded.
2. My this compound membrane has a low resistance (less than 1 GΩ). What could be the cause? 1. Mechanical Instability: Vibrations or physical disturbances can disrupt the membrane, creating transient pores or defects. 2. Inappropriate Buffer Conditions: Extreme pH or high ionic strength can affect the stability and packing of the lipid headgroups, leading to increased leakage.[7][8] 3. Lipid Oxidation: Over time, lipids can oxidize, which alters their chemical structure and packing, potentially increasing membrane permeability.1. Isolate from Vibrations: Place the experimental setup on an anti-vibration table. Avoid touching the setup during recording. 2. Optimize Buffer Composition: Use a buffer with a pH between 6.0 and 8.0. While some salt is necessary for conductivity measurements, excessively high concentrations can be detrimental. Start with a standard buffer like 1 M KCl, 10 mM HEPES, pH 7.4.[9] 3. Use Fresh Lipid Solutions: Prepare fresh this compound solutions regularly and store them under nitrogen or argon at -20°C or below to minimize oxidation. Avoid prolonged exposure to light and air.
3. I observe sudden, large current spikes or complete membrane rupture. How can I prevent this? 1. High Applied Voltage: Exceeding the breakdown voltage of the this compound membrane will cause irreversible damage and rupture. This compound membranes are generally stable up to ~200 mV.[10] 2. Incorporation of Contaminants: Dust particles or other impurities in the solutions can puncture or destabilize the membrane. 3. Osmotic Imbalance: A significant difference in osmolarity between the two chambers can induce mechanical stress on the membrane, leading to rupture.1. Limit Applied Voltage: Operate within the stable voltage range for this compound. Apply voltage in small increments to monitor membrane stability. 2. Use Filtered Solutions: Filter all aqueous solutions through a 0.2 µm syringe filter before use to remove particulate matter. 3. Maintain Osmotic Balance: Ensure the osmolarity of the solutions in the cis and trans chambers are equal, unless an osmotic gradient is a specific requirement of the experiment.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about minimizing ion leakage in this compound membranes.

Question Answer
1. What is a "good" resistance for a this compound membrane? A stable this compound membrane should exhibit a high electrical resistance, typically in the gigaohm (GΩ) range. A resistance of >10 GΩ is often considered indicative of a well-formed, low-leakage bilayer. This high resistance is crucial for measuring small ion channel currents with a good signal-to-noise ratio.[11]
2. How does cholesterol affect ion leakage in this compound membranes? Cholesterol generally decreases the permeability of lipid bilayers to water and small ions. It increases the packing order and mechanical stiffness of the membrane, which reduces the likelihood of transient pore formation.[12] However, the effect can be concentration-dependent. While low to moderate concentrations of cholesterol (up to ~30 mol%) tend to stabilize the membrane and reduce leakage, very high concentrations can sometimes lead to the formation of cholesterol-rich and cholesterol-poor domains, potentially creating defects at the domain boundaries that could increase leakage.[10]
3. What is the optimal pH for minimizing ion leakage? This compound membranes are generally stable over a pH range of 6.0 to 8.0.[9] Extreme pH values can alter the charge of the lipid headgroups and the water structure at the interface, which can disrupt lipid packing and increase ion permeability. For most applications, a buffered solution with a pH of ~7.4 is a good starting point.[7]
4. Can residual solvent from the lipid solution increase ion leakage? Yes, residual organic solvents like n-decane or n-hexane trapped in the bilayer can significantly increase its fluidity and create defects, leading to higher ion leakage.[1][2] It is crucial to allow sufficient time for the solvent to evaporate or thin out from the membrane after its formation. Monitoring the membrane capacitance until it reaches a stable, high value is a good indicator of a solvent-thinned bilayer.
5. How can I prepare this compound vesicles to form low-leakage planar bilayers? To form stable, low-leakage planar bilayers from vesicles, it is important to prepare small, unilamellar vesicles (SUVs) with a uniform size distribution. This can be achieved by methods such as extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) or by sonication. The quality of the vesicles will directly impact the fusion process and the integrity of the resulting planar bilayer.

Quantitative Data on Factors Affecting this compound Membrane Stability

The following table summarizes the impact of various factors on this compound membrane properties related to ion leakage. Precise quantitative values for ion leakage current can vary significantly between experimental setups.

Factor Condition Effect on Membrane Property Impact on Ion Leakage Reference
Cholesterol 0 mol%BaselineBaseline[10]
5% (by weight)Slight stabilization, Vth ~250 mVDecreased[10]
20% (by weight)Noticeable destabilization, Vth ~100 mVIncreased[10]
30 mol%Increased packing orderDecreased
pH Acidic (e.g., pH 4)Can alter headgroup interactionsMay increase leakage[7]
Neutral (~pH 7.4)StableOptimal (low leakage)[7]
Basic (e.g., pH 9)Can alter headgroup interactionsMay increase leakage[7]
Residual Solvent High concentrationIncreased membrane thickness and fluidityIncreased[1][2]
Low/no concentrationThinner, more stable membraneDecreased[5]
Applied Voltage < 200 mVStableLow[10]
> 200 mVElectroporation/RuptureHigh (membrane breakdown)[10]

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) suitable for forming planar lipid bilayers.

  • Lipid Film Preparation:

    • In a clean, round-bottom flask, dissolve the desired amount of this compound (and cholesterol, if applicable) in chloroform (B151607) or a chloroform/methanol mixture.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., 1 M KCl, 10 mM HEPES, pH 7.4) to a final lipid concentration of 5-10 mg/mL.

    • Vortex the suspension vigorously for several minutes until the lipid film is fully resuspended, creating a milky suspension of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath (~40°C). This helps to break up large lipid aggregates.

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of the lipids (this compound is fluid at room temperature, so this is less critical unless other lipids with higher transition temperatures are included).

    • Pass the lipid suspension through the extruder membrane 11-21 times. This will produce a translucent suspension of SUVs with a relatively uniform size distribution.

  • Storage:

    • Store the prepared vesicles at 4°C. For short-term storage (up to a few days), they can be used directly. For longer-term storage, it is advisable to use them within a week to avoid degradation.

Protocol 2: Formation of a Solvent-Containing Planar this compound Bilayer

This protocol details the "painting" method for forming a this compound bilayer across an aperture.

  • Aperture Preparation:

    • Ensure the aperture in the experimental chamber (e.g., Teflon or polystyrene cup) is clean and dry.

    • Pre-treat the aperture by applying a small amount of the lipid/solvent solution (e.g., 10 mg/mL this compound in n-decane) around the rim of the hole and allowing it to dry. This promotes the adhesion of the painted membrane.

  • Chamber Assembly:

    • Assemble the two halves of the chamber and fill both sides with the desired electrolyte solution. Ensure there are no air bubbles trapped in or near the aperture.

  • Membrane Painting:

    • Dip a small, clean paintbrush or a glass rod with a fire-polished tip into the lipid/solvent solution.

    • Gently "paint" a small amount of the lipid solution across the aperture. A thin film of the lipid solution should now span the hole.

  • Bilayer Formation and Thinning:

    • Observe the thinning of the lipid film. As the solvent drains to the border (the Plateau-Gibbs border), the film will show interference patterns and eventually become optically black, indicating the formation of a bilayer.

    • Monitor the electrical capacitance of the membrane using a patch-clamp amplifier. The capacitance will increase as the membrane thins and will stabilize once a solvent-free bilayer has formed. A typical specific capacitance for a this compound bilayer is ~0.4-0.7 µF/cm².

  • Quality Control:

    • Once the capacitance is stable, apply a small test voltage (e.g., 50 mV) to measure the membrane resistance. A stable gigaohm resistance indicates a high-quality, low-leakage bilayer.

Visualizations

Troubleshooting Workflow for High Ion Leakage

The following diagram illustrates a logical workflow for diagnosing and resolving issues related to high ion leakage in this compound membrane experiments.

TroubleshootingWorkflow Start Start: High Ion Leakage (Low Resistance / Noisy Baseline) CheckSeal Check Gigaohm Seal Start->CheckSeal SealOK Seal > 1 GΩ? CheckSeal->SealOK ImproveSeal Action: Improve Seal - Check aperture cleanliness - Optimize buffer (pH, divalent cations) - Re-form membrane SealOK->ImproveSeal No CheckSolvent Check for Residual Solvent SealOK->CheckSolvent Yes ImproveSeal->CheckSeal SolventOK Capacitance Stable & High? CheckSolvent->SolventOK RemoveSolvent Action: Remove Solvent - Allow more time for thinning - Use minimal lipid solution - Consider solvent-free method SolventOK->RemoveSolvent No CheckConditions Check Experimental Conditions SolventOK->CheckConditions Yes RemoveSolvent->CheckSolvent ConditionsOK Voltage, pH, Osmolarity OK? CheckConditions->ConditionsOK AdjustConditions Action: Adjust Conditions - Lower applied voltage - Use pH 6-8 buffer - Balance osmolarity ConditionsOK->AdjustConditions No CheckMaterials Check Materials ConditionsOK->CheckMaterials Yes AdjustConditions->CheckConditions MaterialsOK Fresh Lipids & Filtered Buffer? CheckMaterials->MaterialsOK PrepareMaterials Action: Prepare Fresh Materials - Use new lipid stock - Filter all solutions (0.2 µm) MaterialsOK->PrepareMaterials No End End: Low Ion Leakage Achieved MaterialsOK->End Yes PrepareMaterials->CheckMaterials MembraneIntegrity MembraneIntegrity Low Ion Leakage (High Membrane Integrity) LipidQuality High Lipid Purity (Fresh, Unoxidized this compound) LipidQuality->MembraneIntegrity Solvent Minimal Residual Solvent Solvent->MembraneIntegrity Seal Stable Gigaohm Seal Seal->MembraneIntegrity Buffer Optimal Buffer Conditions (pH 6-8, Balanced Osmolarity) Buffer->MembraneIntegrity Cholesterol Appropriate Cholesterol Content Cholesterol->MembraneIntegrity Setup Stable Mechanical & Electrical Setup Setup->MembraneIntegrity

References

Technical Support Center: Optimizing Detergent Choice for Protein Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and optimizing detergents for the reconstitution of membrane proteins. The following information is designed to address common challenges and provide practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the crucial first steps when choosing a detergent for reconstituting a new membrane protein?

A: The initial selection of a detergent is a critical step and often empirical. A good starting point is to screen a small, diverse set of detergents. This initial screen should ideally include a mild non-ionic detergent (e.g., DDM or LMNG), a zwitterionic detergent (e.g., CHAPS or LDAO), and potentially a harsher option like Fos-Choline if initial attempts are unsuccessful.[1] The choice can also be guided by the protein type; for instance, DDM is a common starting point for many membrane proteins, while CHAPS and digitonin (B1670571) have proven effective for proteins expressed in Pichia pastoris.[1][2] It is also important to consider the downstream applications, as a detergent suitable for initial solubilization may not be optimal for functional assays or crystallization.[1]

Q2: Why is the Critical Micelle Concentration (CMC) of a detergent so important?

A: The Critical Micelle Concentration (CMC) is the specific concentration at which individual detergent molecules (monomers) begin to self-assemble into larger, ordered structures called micelles.[3][4][5] To effectively solubilize a membrane protein, the detergent concentration must be significantly above its CMC.[1][4] Micelles are essential because they create a hydrophobic environment that shields the protein's transmembrane domains from the aqueous buffer, thus preventing aggregation and denaturation.[1][4] Throughout purification procedures like chromatography, it is crucial to maintain the detergent concentration above the CMC in all buffers to ensure the protein remains stable and properly folded.[1]

Q3: What are the main classes of detergents, and how do their properties differ?

A: Detergents are broadly classified into three main categories based on the charge of their hydrophilic head group: ionic, non-ionic, and zwitterionic.[3][6]

  • Ionic Detergents: These can be either anionic (e.g., Sodium Dodecyl Sulfate - SDS) or cationic. They are generally considered harsh detergents as they can disrupt both lipid-lipid and protein-protein interactions, often leading to protein denaturation.[3][7]

  • Non-ionic Detergents: These have uncharged, hydrophilic head groups (e.g., Triton™ X-100, Dodecyl Maltoside - DDM). They are considered mild and non-denaturing because they primarily disrupt lipid-lipid and lipid-protein interactions, leaving protein-protein interactions intact.[6][8] This makes them widely used for isolating membrane proteins in their biologically active form.[8]

  • Zwitterionic Detergents: These detergents (e.g., CHAPS, Fos-Choline) contain both positive and negative charges in their head group, resulting in a net neutral charge.[6] Their behavior is intermediate between ionic and non-ionic detergents; they are effective at breaking protein-protein interactions but are generally less denaturing than ionic detergents.[6][7]

Q4: My protein is successfully solubilized, but it shows no functional activity. What could be the issue?

A: A loss of protein activity after solubilization is a strong indicator of denaturation or the loss of essential native lipids that are critical for the protein's proper conformation and function.[1] The detergent used might be too harsh, stripping away these crucial lipids.[1][9]

Troubleshooting Guides

Problem 1: Low Solubilization Yield

Possible Cause Troubleshooting Steps
Insufficient Cell Lysis Ensure complete cell disruption using appropriate mechanical methods (e.g., sonication, French press) in addition to the lysis buffer.[10]
Suboptimal Detergent Concentration Perform a detergent titration to identify the optimal concentration for your specific protein. A general guideline is to use a concentration at least twice the CMC and a detergent-to-protein weight ratio of at least 4:1.[10] For solubilization from native membranes, a detergent-to-lipid molar ratio of 10:1 is often recommended.[10]
Inappropriate Detergent Choice Screen a panel of detergents from different classes (non-ionic, zwitterionic) with varying properties to find one that effectively solubilizes your protein while maintaining its stability.[10]
Insufficient Incubation Time/Temperature Increase the incubation time with the detergent (e.g., from 30 minutes to 2 hours) or try a slightly higher temperature (e.g., room temperature instead of 4°C), while carefully monitoring protein stability.[10]

Problem 2: Protein Aggregation or Precipitation after Solubilization

Possible Cause Troubleshooting Steps
Detergent Concentration Below CMC Ensure that the detergent concentration in all buffers throughout the purification process remains above the CMC.[10]
Protein Instability in the Chosen Detergent Add stabilizing agents to the buffer, such as glycerol (B35011) (5-20%), specific lipids (e.g., cholesterol), or known co-factors.[10]
Suboptimal Buffer Conditions Optimize the pH and ionic strength of your buffer. A common starting point is a buffer with a physiological pH (7.4) and 150 mM NaCl.[10]
Proteolysis Add a protease inhibitor cocktail to all buffers to prevent protein degradation.[10]

Problem 3: Low Reconstitution Efficiency into Liposomes

Possible Cause Troubleshooting Steps
Incorrect Protein-to-Lipid Ratio The optimal protein-to-lipid ratio is protein-dependent. Systematically test different molar ratios to find the ideal condition for efficient incorporation.[11][12]
Inefficient Detergent Removal The method of detergent removal is crucial. For detergents with a high CMC, dialysis is often effective.[3] For detergents with a low CMC, methods like adsorption with Bio-Beads or size-exclusion chromatography may be necessary.[13][14] The rate of detergent removal can also impact success; a slow, stepwise removal can be beneficial.[9][12]
Liposome Destabilization by Residual Detergent The presence of residual detergent can interfere with the formation of stable proteoliposomes.[11][15] Ensure the chosen detergent can be effectively removed. Consider detergents with shorter acyl chains, as they tend to have a lower affinity for liposomes.[11]

Data Presentation: Detergent Properties

The selection of an appropriate detergent is often guided by its physicochemical properties. The table below summarizes key properties of commonly used detergents.

DetergentClassCMC (mM)Aggregation NumberMicelle MW (kDa)
Sodium Dodecyl Sulfate (SDS) Anionic8.36218
CHAPS Zwitterionic4 - 8106.1
Fos-Choline-12 Zwitterionic1.1--
LDAO Zwitterionic1 - 27517
Triton™ X-100 Non-ionic0.2414090
n-Octyl-β-D-Glucopyranoside (OG) Non-ionic20 - 25278
n-Dodecyl-β-D-Maltoside (DDM) Non-ionic0.1710051
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic0.01--

Data compiled from multiple sources. Values can vary depending on buffer conditions (pH, ionic strength, temperature).

Experimental Protocols

Protocol 1: General Detergent Screening for Membrane Protein Solubilization

This protocol outlines a systematic approach to screen for the optimal detergent for solubilizing a target membrane protein.

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Lyse the cells using a suitable method (e.g., sonication, French press) in a buffer without detergent.

    • Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

    • Resuspend the membrane pellet in a buffer containing a protease inhibitor cocktail.

  • Detergent Solubilization:

    • Aliquot the membrane suspension into several tubes.

    • To each tube, add a different detergent from a pre-selected screening panel at a concentration 2-5 times its CMC.

    • Incubate the mixtures for 1-2 hours at 4°C with gentle agitation.

  • Separation of Solubilized and Insoluble Fractions:

    • Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the non-solubilized material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis of Solubilization Efficiency:

    • Analyze both the supernatant (solubilized fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • The optimal detergent will show a high concentration of the target protein in the supernatant and a low concentration in the pellet.

Protocol 2: Reconstitution of a Purified Membrane Protein into Liposomes by Detergent Removal

This protocol describes a common method for reconstituting a detergent-solubilized membrane protein into pre-formed liposomes.

  • Liposome Preparation:

    • Prepare a lipid film by drying a solution of the desired lipid composition in a round-bottom flask under a stream of nitrogen.

    • Hydrate the lipid film with an appropriate buffer to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Formation of Protein-Lipid-Detergent Mixed Micelles:

    • Add the purified, detergent-solubilized membrane protein to the prepared liposomes at the desired protein-to-lipid ratio.

    • Add a small amount of the same detergent used for solubilization to the mixture to destabilize the liposomes and facilitate protein insertion. The final detergent concentration should be above the CMC.

    • Incubate the mixture for 1-2 hours at a temperature above the phase transition temperature of the lipids.

  • Detergent Removal:

    • Remove the detergent using a method appropriate for the specific detergent.

      • Dialysis: For detergents with a high CMC, dialyze the mixture against a large volume of detergent-free buffer over 2-3 days with several buffer changes.

      • Bio-Beads: For detergents with a low CMC, add polystyrene adsorbent beads (e.g., Bio-Beads SM-2) to the mixture and incubate to remove the detergent.[14]

      • Size-Exclusion Chromatography: Pass the mixture through a gel filtration column to separate the proteoliposomes from the smaller detergent micelles.

  • Isolation of Proteoliposomes:

    • After detergent removal, the proteoliposomes can be isolated and concentrated by ultracentrifugation.

    • Resuspend the proteoliposome pellet in the desired buffer for downstream applications.

Visualizations

Detergent_Screening_Workflow cluster_prep Membrane Preparation cluster_solubilization Detergent Solubilization cluster_analysis Analysis prep1 Cell Lysis prep2 Membrane Isolation (Ultracentrifugation) prep1->prep2 sol1 Aliquot Membranes prep2->sol1 sol2 Add Different Detergents sol1->sol2 sol3 Incubate sol2->sol3 ana1 Separate Soluble/Insoluble Fractions sol3->ana1 ana2 SDS-PAGE & Western Blot ana1->ana2 ana3 Identify Optimal Detergent ana2->ana3

Figure 1. Workflow for systematic detergent screening and optimization.

Reconstitution_Process cluster_start Starting Materials cluster_mix Mixing and Insertion cluster_removal Detergent Removal cluster_final Final Product start1 Purified Protein in Detergent Micelles mix1 Combine Protein and Liposomes start1->mix1 start2 Pre-formed Liposomes start2->mix1 mix2 Incubate to form Protein-Lipid-Detergent Mixed Micelles mix1->mix2 rem1 Dialysis / Bio-Beads / SEC mix2->rem1 final1 Proteoliposomes rem1->final1

Figure 2. The general process of protein reconstitution into liposomes.

Troubleshooting_Tree cluster_yield Low Yield / Aggregation cluster_activity Loss of Activity cluster_reconstitution Poor Reconstitution start Problem Encountered yield1 Check Detergent Concentration (>= CMC?) start->yield1 Yield act1 Use a Milder Detergent (e.g., DDM) start->act1 Activity recon1 Optimize Protein:Lipid Ratio start->recon1 Reconstitution yield2 Screen Different Detergents yield1->yield2 yield3 Optimize Buffer (pH, Salt) yield2->yield3 yield4 Add Stabilizers (Glycerol, Lipids) yield3->yield4 act2 Supplement with Native-like Lipids act1->act2 act3 Minimize Incubation Times act2->act3 recon2 Change Detergent Removal Method recon1->recon2 recon3 Ensure Complete Detergent Removal recon2->recon3

Figure 3. A decision tree for troubleshooting common issues.

References

Technical Support Center: DPhPC Bilayer Electrical Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) bilayers.

Frequently Asked Questions (FAQs)

Q1: What are the typical electrical properties of a stable this compound bilayer?

A stable this compound bilayer is characterized by high electrical resistance and capacitance. These properties are a hallmark of a well-formed, insulating membrane that effectively separates two aqueous compartments.[1][2] Key electrical parameters include:

  • Specific Capacitance (Cm): Typically in the range of 0.3 - 0.7 µF/cm². For instance, a this compound bilayer has a specific capacitance of approximately 0.48 µF/cm²[3], and a mixture of this compound and DPPC (80:20) at 25°C has a specific capacitance of 0.29 μF/cm²[4].

  • Resistance (Rm): Should be in the gigaohm (GΩ) range, often exceeding 200 GΩ for a pure this compound bilayer.[5]

  • Breakdown Voltage (Vbr): This is the voltage at which the bilayer becomes unstable and ruptures. For this compound membranes, this is approximately 200 mV.[6]

Q2: How does the choice of solvent affect the electrical stability of my this compound bilayer?

The organic solvent used to dissolve the lipids and form the bilayer can significantly impact its electrical properties and stability. The presence of residual solvent within the bilayer can alter its thickness and, consequently, its capacitance.[7][8] For example, the nonlinear capacitance of this compound bilayers is different in decane (B31447) compared to hexadecane.[9] It is crucial to allow sufficient time for the solvent to thin out from the bilayer to achieve a stable, solvent-free membrane.

Q3: What is the effect of temperature on this compound bilayer stability?

This compound is known for its excellent temperature stability, as it does not exhibit a sharp gel-to-liquid crystalline phase transition over a broad temperature range, from -120°C to 120°C.[4][10] However, temperature can still influence the bilayer's electrical properties. Studies on this compound mixed with other lipids have shown that specific electrical capacitance and breakdown voltage are temperature-dependent.[4][11]

Q4: Can the pH of the electrolyte solution affect my this compound bilayer?

Yes, the pH of the surrounding electrolyte solution can influence the electrical and mechanical properties of the bilayer. Although this compound is a zwitterionic lipid, changes in pH can alter the net charge of the membrane surface due to the binding of ions like H+ or OH-.[12] At a neutral pH of 7.4, hydroxide (B78521) ions (OH-) can associate with the phosphocholine (B91661) headgroups, resulting in a net negative charge on the membrane.[12] This surface charge can affect the bilayer's stability and its interaction with other molecules.

Troubleshooting Guide

This guide addresses common problems encountered during this compound bilayer experiments and provides step-by-step solutions.

Problem Possible Causes Troubleshooting Steps
Low bilayer resistance ( < 1 GΩ ) Incomplete bilayer formation (lipid plug).Contamination of the aperture or chambers.Presence of residual solvent.1. Try to reform the bilayer by applying a small amount of lipid solution again.2. If the issue persists, thoroughly clean the experimental chambers and aperture with appropriate solvents (e.g., ethanol, isopropanol).[13][14]3. Allow more time for the solvent to thin out from the bilayer.
Unstable bilayer (breaks easily at low voltages) Poor quality of lipids or solvent.Mechanical vibrations.Incorrect lipid concentration.1. Use high-purity lipids and fresh, high-quality solvents.2. Ensure the experimental setup is placed on an anti-vibration table.[14]3. Optimize the lipid concentration in the organic solvent. A common starting point is 10-20 mg/mL.[15]
Inability to form a bilayer Aperture is not properly pre-treated.Air bubbles trapped in the aperture.Incorrect bilayer formation technique.1. Ensure the aperture is pre-treated with the lipid solution to make it hydrophobic.2. Carefully fill the chambers to avoid trapping air bubbles in the aperture.[16]3. Review your bilayer formation technique (e.g., painting, folding). For the painting method, gentle and consistent strokes are key.[17]
High noise in electrical recordings Improperly prepared electrodes.Grounding issues.External electromagnetic interference.1. Ensure your Ag/AgCl electrodes are properly chlorinated and have a stable potential.[13]2. Check all grounding connections in your setup.3. Use a Faraday cage to shield the setup from external noise sources.

Quantitative Data Summary

The following table summarizes key electrical parameters of this compound and related bilayers from the literature.

ParameterLipid CompositionConditionsValueReference
Specific CapacitanceThis compound:DPPC (80:20)25°C0.29 µF/cm²[4]
Specific CapacitanceThis compound200 Hz square wave~0.48 µF/cm²
Breakdown VoltageThis compound-~200 mV[6]
ResistanceThis compound-> 200 GΩ
Membrane ResistanceThis compound0.1 M KClO4~5.9 MΩ cm²[18]

Experimental Protocols

Protocol 1: Planar Lipid Bilayer Formation using the Painting Method

This protocol describes the formation of a this compound bilayer across a small aperture in a Teflon cup, a common technique in electrophysiology.

Materials:

  • This compound lipid powder

  • n-decane (or other suitable organic solvent)

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • Bilayer cup and chamber

  • Ag/AgCl electrodes

  • Micropipette or fine brush

Procedure:

  • Lipid Solution Preparation: Dissolve this compound in n-decane to a final concentration of 10-20 mg/mL.

  • Chamber Setup: Assemble the bilayer chamber, ensuring the cup with the aperture is clean and dry.

  • Electrolyte Filling: Fill both compartments (the cup and the outer chamber) with the electrolyte solution, ensuring the liquid level is above the aperture on both sides.

  • Electrode Placement: Place the Ag/AgCl electrodes in each compartment.

  • Aperture Pre-treatment: Apply a small amount of the this compound solution to the aperture using a micropipette or brush to make the surface hydrophobic.

  • Bilayer Painting: Dip the micropipette or brush into the this compound solution and gently "paint" the lipid solution across the aperture. A thin film of the lipid solution will form.

  • Bilayer Thinning and Formation: The solvent will gradually thin out and drain into the Plateau-Gibbs border, leading to the spontaneous formation of a bilayer. This process can be monitored by measuring the capacitance of the membrane, which will increase and then plateau as the bilayer forms. Successful bilayer formation is indicated by a high resistance (>1 GΩ) and a capacitance in the expected range.[17]

Visualizations

Factors Affecting this compound Bilayer Stability

The following diagram illustrates the key factors that can influence the electrical stability of a this compound bilayer during an experiment.

cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_experimental Experimental Technique Lipid_Composition Lipid Composition (e.g., this compound:DPhPE ratio, Cholesterol) Bilayer_Stability Electrical Stability (Resistance, Capacitance, Breakdown Voltage) Lipid_Composition->Bilayer_Stability Solvent Residual Solvent Solvent->Bilayer_Stability Temperature Temperature Temperature->Bilayer_Stability pH pH & Ionic Strength pH->Bilayer_Stability Proteins Incorporated Proteins Proteins->Bilayer_Stability Polymer_Cushion Polymer Cushion (for supported bilayers) Polymer_Cushion->Bilayer_Stability Formation_Method Formation Method (Painting, Folding, etc.) Formation_Method->Bilayer_Stability Setup Setup Integrity (Vibrations, Cleanliness) Setup->Bilayer_Stability Electrodes Electrode Quality Electrodes->Bilayer_Stability

Caption: Factors influencing this compound bilayer electrical stability.

Troubleshooting Workflow for Unstable Bilayers

This diagram provides a logical workflow for troubleshooting an unstable this compound bilayer.

Start Start: Unstable Bilayer Check_Setup Check for Vibrations & Electrical Noise? Start->Check_Setup Isolate_Setup Isolate from Vibrations (Anti-vibration table) Use Faraday Cage Check_Setup->Isolate_Setup Yes Check_Formation Review Bilayer Formation Technique? Check_Setup->Check_Formation No Isolate_Setup->Check_Formation Contact_Support Contact Technical Support Reform_Bilayer Carefully Reform Bilayer Check_Formation->Reform_Bilayer Improper Check_Reagents Check Lipid & Solvent Quality? Check_Formation->Check_Reagents Proper Reform_Bilayer->Check_Reagents Use_New_Reagents Use Fresh, High-Purity Lipids and Solvents Check_Reagents->Use_New_Reagents Suspect Clean_Chamber Thoroughly Clean Chamber & Aperture? Check_Reagents->Clean_Chamber Good Use_New_Reagents->Clean_Chamber Perform_Cleaning Clean with Solvents (e.g., Ethanol, Isopropanol) Clean_Chamber->Perform_Cleaning Dirty Stable_Bilayer Stable Bilayer Achieved Clean_Chamber:e->Stable_Bilayer:w Clean & Still Unstable Perform_Cleaning->Stable_Bilayer

Caption: Troubleshooting workflow for unstable this compound bilayers.

References

Technical Support Center: DPhPC Vesicle Fusion on Mica Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) vesicle fusion on mica surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful supported lipid bilayer (SLB) formation for your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound vesicle fusion on mica, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Patchy Bilayer Formation

  • Question: My AFM images show an incomplete or patchy this compound bilayer on the mica surface. What could be the cause?

  • Answer: Incomplete bilayer formation is a common issue that can arise from several factors. The primary reasons include insufficient vesicle concentration, suboptimal incubation time, or inadequate surface coverage of vesicles to induce rupture and fusion.[1][2][3] The process of SLB formation involves vesicle adsorption, deformation, rupture, and the coalescence of lipid patches.[4][5] If the critical surface concentration of vesicles is not reached, they may not rupture and fuse to form a complete bilayer.[1][2]

    Solutions:

    • Increase Vesicle Concentration: Ensure the vesicle solution concentration is adequate. A common starting concentration is 0.1 to 0.5 mg/mL.[6][7]

    • Optimize Incubation Time: Allow sufficient time for vesicles to adsorb and fuse. This can range from minutes to hours.[8] Time-lapse AFM can be used to monitor the fusion process in real-time to determine the optimal duration.[4]

    • Ensure Clean Mica Surface: The mica substrate must be freshly cleaved to present a clean, atomically flat, and hydrophilic surface, which is crucial for vesicle adsorption and fusion.[7][9]

    • Introduce Divalent Cations: The presence of divalent cations like Ca²⁺ can promote vesicle adsorption and fusion, especially for vesicles containing negatively charged lipids, by screening electrostatic repulsion.[3] For zwitterionic lipids like this compound, their role is more complex but can still influence the interaction with the negatively charged mica surface.

Issue 2: Presence of Unruptured Vesicles on the Surface

  • Question: My AFM or QCM-D data indicates a significant number of intact vesicles remaining on the surface after incubation. Why are the vesicles not rupturing?

  • Answer: The presence of unruptured vesicles, often forming a supported vesicular layer (SVL), suggests that the energy barrier for vesicle rupture has not been overcome.[1][8] This can be influenced by the lipid composition, vesicle size, and the physicochemical conditions of the buffer. This compound vesicles can sometimes be resistant to rupture due to the unique properties of their branched acyl chains.

    Solutions:

    • Inclusion of Charged Lipids: Incorporating a small percentage (e.g., 1-5 mol%) of a charged lipid (like DOPS or DOTAP) can modulate the electrostatic interactions with the negatively charged mica surface and facilitate rupture.[1][8]

    • Control of Divalent Cations: The concentration of divalent cations is critical. While they can promote adsorption, excessively high concentrations can sometimes lead to vesicle aggregation without fusion.[10][11] A typical concentration of CaCl₂ used is around 2-5 mM.[8][12]

    • Temperature Control: Performing the vesicle fusion at a temperature above the lipid's phase transition temperature (Tm) generally promotes fluidity and can facilitate rupture and fusion. This compound is in a fluid phase over a broad range of temperatures.

    • Osmotic Shock: Inducing an osmotic pressure gradient across the vesicle membrane can be a powerful method to trigger rupture.[11] This can be achieved by preparing vesicles in a higher osmolarity buffer and then diluting them into a lower osmolarity buffer during incubation with the mica.

Issue 3: Poor Reproducibility Between Experiments

  • Question: I am observing significant variability in the quality of my supported lipid bilayers from one experiment to the next. How can I improve reproducibility?

  • Answer: Poor reproducibility often stems from inconsistencies in experimental parameters. Key factors to control tightly include vesicle preparation, buffer composition, and mica surface quality.

    Solutions:

    • Standardize Vesicle Preparation: Use a consistent method for vesicle preparation, such as extrusion, to ensure a uniform size distribution of small unilamellar vesicles (SUVs). Dynamic light scattering (DLS) can be used to verify vesicle size and polydispersity.

    • Strict Control of Buffer Conditions: Maintain consistent pH, ionic strength, and divalent cation concentration in your buffer. The pH can affect the surface charge of the mica.[2]

    • Freshly Cleaved Mica: Always use freshly cleaved mica for each experiment to ensure a pristine and consistently charged surface.[9] The quality of the mica surface is paramount for reproducible SLB formation.[13]

    • Consistent Temperature: Perform all experiments at a controlled and consistent temperature to minimize variability in lipid dynamics and fusion kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound vesicles for forming a complete SLB on mica?

A1: While the optimal concentration can vary depending on other experimental conditions, a starting concentration of 0.1 to 0.5 mg/mL in a suitable buffer is generally recommended.[6][7] It is advisable to perform a concentration series to determine the ideal concentration for your specific setup.

Q2: What is the role of divalent cations like Ca²⁺ or Mg²⁺ in this compound vesicle fusion on mica?

A2: Divalent cations play a crucial role in mediating the interaction between lipid vesicles and the negatively charged mica surface. They can screen the electrostatic repulsion, thereby promoting vesicle adsorption which is a prerequisite for fusion.[3] For vesicles containing negatively charged lipids, this effect is pronounced.[8] While this compound is zwitterionic, divalent cations can still influence the kinetics and efficiency of SLB formation.[14] The concentration of these cations needs to be carefully controlled, as high concentrations can lead to aggregation rather than fusion.[10]

Q3: How can I verify the formation and quality of my this compound supported lipid bilayer?

A3: Several surface-sensitive techniques can be used in combination to characterize the SLB:

  • Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the bilayer, allowing for the visualization of completeness, defects, and the presence of unruptured vesicles.[4][15] Force spectroscopy with AFM can also measure the bilayer thickness and mechanical properties.[13]

  • Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): A real-time, non-invasive technique that measures changes in frequency and dissipation of an oscillating quartz crystal sensor.[16] The transition from adsorbed vesicles (high dissipation) to a formed bilayer (low dissipation) provides a characteristic signature, confirming SLB formation and providing information on the kinetics.[1][8][17]

  • Fluorescence Recovery After Photobleaching (FRAP): This technique can be used to assess the lateral mobility of fluorescently labeled lipids within the bilayer, confirming the fluidity and integrity of the SLB.

Q4: Can I form this compound SLBs on surfaces other than mica?

A4: Yes, this compound SLBs can be formed on other hydrophilic surfaces like silica (B1680970) (SiO₂) and glass.[6][7] The success of vesicle fusion is highly dependent on the properties of the substrate, such as its surface charge, roughness, and hydrophilicity.[2][13] The optimal conditions for SLB formation may differ between substrates.

Data Presentation

Table 1: Influence of Divalent Cations on Vesicle Fusion

CationTypical Concentration Range (mM)Observed Effect on Zwitterionic/Anionic Vesicle Fusion on Mica/SilicaReference(s)
Ca²⁺2 - 10Promotes adsorption and fusion of vesicles containing negatively charged lipids. Can induce fusion of zwitterionic vesicles.[8][10][11]
Mg²⁺5 - 10Generally less effective than Ca²⁺. Can induce "hemifusion" in some cases. Fusion can be temperature-dependent.[10][12][18]

Table 2: QCM-D Signature of SLB Formation

Stage of Vesicle DepositionChange in Frequency (Δf)Change in Dissipation (ΔD)InterpretationReference(s)
Vesicle AdsorptionDecreasesIncreasesMass of hydrated, intact vesicles adsorbing to the surface. The layer is soft and dissipative.[1][8][19]
Vesicle Rupture & Bilayer FormationIncreases from the minimumDecreases significantlyWater is expelled as vesicles rupture and fuse, leading to a more rigid, less dissipative lipid bilayer.[1][8][19]
Final SLBStable at ~ -25 HzStable at a low value (<1x10⁻⁶)A complete and relatively rigid supported lipid bilayer has formed.[1][8]

Experimental Protocols

Protocol 1: this compound Small Unilamellar Vesicle (SUV) Preparation by Extrusion

  • Lipid Film Preparation:

    • Dissolve this compound lipid in chloroform (B151607) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., Tris or HEPES with NaCl and CaCl₂) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane at least 11-21 times. This process forces the lipids to self-assemble into SUVs of a uniform size.

    • The resulting vesicle solution should appear clearer.

  • Characterization (Optional but Recommended):

    • Determine the vesicle size distribution and polydispersity index using Dynamic Light Scattering (DLS).

Protocol 2: SLB Formation on Mica via Vesicle Fusion

  • Mica Preparation:

    • Cleave a sheet of muscovite (B576469) mica using clear tape to expose a fresh, atomically flat surface.

    • Immediately mount the mica onto an AFM puck or QCM-D sensor.

  • Vesicle Deposition:

    • Introduce the prepared this compound vesicle solution (e.g., 0.1 mg/mL in buffer containing 2-5 mM CaCl₂) onto the freshly cleaved mica surface.

    • Incubate at a controlled temperature (e.g., room temperature) for a sufficient time (e.g., 30-60 minutes) to allow for vesicle fusion and SLB formation.

  • Rinsing:

    • Gently rinse the surface with vesicle-free buffer to remove any non-adsorbed vesicles.

  • Characterization:

    • Proceed with characterization techniques such as AFM or QCM-D to verify the formation and quality of the SLB. For in-situ studies, characterization can be performed during the incubation step.

Visualizations

ExperimentalWorkflow cluster_prep Vesicle Preparation cluster_slb SLB Formation cluster_char Characterization lipid_film 1. Lipid Film Hydration extrusion 2. Extrusion (SUV formation) lipid_film->extrusion dls 3. DLS Characterization extrusion->dls vesicle_add 5. Add Vesicle Solution dls->vesicle_add mica_prep 4. Cleave Mica mica_prep->vesicle_add incubation 6. Incubation vesicle_add->incubation rinse 7. Rinse incubation->rinse afm 8a. AFM Imaging rinse->afm qcmd 8b. QCM-D Analysis rinse->qcmd

Caption: Workflow for this compound SLB formation and characterization.

VesicleFusionPathway cluster_process Vesicle Fusion on Mica cluster_factors Controlling Factors A Vesicle Adsorption (Mediated by Ca²⁺) B Vesicle Deformation & Rupture at θc A->B Increased Surface Coverage C Bilayer Patch Formation B->C D Patch Coalescence C->D Edge Activity E Complete SLB D->E VesicleConc Vesicle Concentration VesicleConc->A Cations Divalent Cations (e.g., Ca²⁺) Cations->A LipidComp Lipid Composition LipidComp->B Substrate Substrate (Mica Quality) Substrate->A

Caption: Key stages and factors in vesicle fusion on mica.

References

Validation & Comparative

DPhPC vs. DOPC for Ion Channel Functional Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of lipid environment is a critical determinant for the successful reconstitution and functional characterization of ion channels in artificial bilayer systems. Among the plethora of available lipids, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) are two of the most commonly employed zwitterionic phospholipids. This guide provides an objective comparison of their performance in ion channel studies, supported by experimental data, to aid researchers in selecting the optimal lipid for their specific application.

At a Glance: this compound vs. DOPC

PropertyThis compound (1,2-diphytanoyl-sn-glycero-3-phosphocholine)DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)Key Implications for Ion Channel Studies
Chemical Structure Saturated, branched acyl chains (phytanoyl)Monounsaturated acyl chains (oleoyl) with a cis-double bondThe branched structure of this compound leads to interdigitation of the acyl chains, resulting in highly stable and tightly packed bilayers. The kink in DOPC's acyl chains creates a more fluid and less densely packed bilayer, often considered more "biomimetic" of natural cell membranes.[1]
Bilayer Stability High mechanical and chemical stability, high electrical resistance.[2] Known for forming robust bilayers that can withstand high voltages.Forms stable bilayers, but generally considered less robust than this compound.This compound is often preferred for long-duration experiments and when applying significant transmembrane potentials.
Bilayer Thickness ~4.2 nm (in n-decane)[3]~3.7 - 4.3 nm (in n-decane)[3]The similar thickness of bilayers formed by both lipids makes them suitable for many transmembrane proteins without inducing significant hydrophobic mismatch.
Bilayer Capacitance ~0.4 µF/cm²~0.38 µF/cm² (for lecithin, a similar phosphatidylcholine)[4]The slightly higher capacitance of this compound may be a consideration in high-resolution recordings, as it can contribute to the noise level.[5]
Bilayer Resistance >200 GΩ[6]~1.44 x 10⁴ Ω·cm² (for lecithin)[4]The exceptionally high resistance of this compound bilayers is advantageous for low-noise single-channel recordings.
Phase Behavior Remains in a fluid phase over a broad temperature range (-120°C to 120°C).[2]Gel-to-liquid crystalline phase transition temperature (Tm) is -20°C.The wide fluid phase temperature range of this compound offers experimental flexibility. DOPC is also in a fluid state at typical room temperatures for experiments.
Ion Channel Incorporation Widely and successfully used for the reconstitution of various ion channels, including KcsA.[7][8]Commonly used for ion channel reconstitution, with successful incorporation of channels like KcsA.The success of incorporation is often channel-dependent. This compound's stability can be advantageous for the reconstitution of delicate channels.
Influence on Channel Function Can influence ion channel gating and conductance. For example, the lifetime of gramicidin (B1672133) A channels is longer in this compound compared to DOPC.The lipid environment provided by DOPC can modulate the function of ion channels.The choice of lipid can directly impact the measured biophysical properties of the ion channel under study.

The Impact on Ion Channel Function: A Closer Look

The lipid bilayer is not merely a passive scaffold but an active participant in modulating ion channel function. The distinct physical properties of this compound and DOPC can lead to significant differences in observed channel behavior.

A notable example is the study of the model ion channel, gramicidin A . The lifetime of gramicidin A channels is reportedly longer in this compound bilayers compared to DOPC bilayers. This is attributed to the different mechanical properties of the two lipids. The higher stability and packing of this compound bilayers can influence the energy landscape of the channel's conformational changes, thereby affecting its gating kinetics.

For the potassium channel KcsA , reconstitution into this compound bilayers has been shown to be successful, yielding functional channels with expected gating behavior.[7] The choice of the surrounding lipid has been demonstrated to be a primary determinant of the stability of the open conformation of the channel's pore module, even in the absence of its voltage-sensing domains.[9] This highlights the critical role of direct lipid-protein interactions in shaping the functional output of the channel. While KcsA can be functionally reconstituted in DOPC as well, the specific lipid environment can influence properties like open probability.

Experimental Protocols

The formation of a stable, high-resistance lipid bilayer is paramount for successful ion channel recordings. The "painted" bilayer method is a common technique for both this compound and DOPC.

General Protocol for Painted Planar Lipid Bilayer Formation:

Materials:

  • Lipid solution: this compound or DOPC in an organic solvent (e.g., n-decane) at a concentration of 10-25 mg/mL.

  • Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).

  • Planar lipid bilayer setup with a cup and chamber containing an aperture (typically 100-250 µm in diameter).

  • Ag/AgCl electrodes.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Preparation: Clean the bilayer cup and chamber thoroughly. Pre-treat the aperture by painting it with the lipid solution and allowing it to dry.

  • Bilayer Formation:

    • Fill the chamber with the aqueous buffer solution.

    • Using a small brush or glass rod, apply a small amount of the lipid solution over the aperture.

    • Initially, a thick lipid film will form, which will then spontaneously thin to form a bimolecular lipid membrane (bilayer). This process can be monitored by observing the interference colors of the thinning film and by measuring the increase in capacitance.

    • A stable bilayer is indicated by a "black" appearance under reflected light and a significant increase in electrical resistance (typically >1 GΩ).

  • Ion Channel Reconstitution:

    • Ion channels, typically solubilized in detergent micelles or reconstituted into proteoliposomes, are added to the aqueous solution on one or both sides of the bilayer.

    • Fusion of the proteoliposomes with the bilayer or direct insertion of the channel from micelles will lead to the incorporation of functional ion channels. .

  • Electrophysiological Recording:

    • Apply a transmembrane potential using the Ag/AgCl electrodes and the patch-clamp amplifier.

    • Record the ionic currents flowing through the incorporated ion channels.

Specific Considerations for this compound vs. DOPC:

  • This compound: Due to its high stability, this compound bilayers are generally easier to form and are more forgiving of experimental perturbations. They can often sustain higher applied voltages without rupturing.

  • DOPC: While forming stable bilayers, DOPC membranes can be more fragile than their this compound counterparts. Careful and gentle application of the lipid solution is crucial. The fluidity of DOPC bilayers may facilitate the incorporation of some ion channels.

Visualizing the Workflow and Concepts

To illustrate the experimental process and the structural differences between this compound and DOPC, the following diagrams were generated using Graphviz.

G cluster_prep Preparation cluster_formation Bilayer Formation cluster_reconstitution Reconstitution cluster_recording Recording A Lipid in Organic Solvent (this compound or DOPC) D Paint Lipid Solution over Aperture A->D B Clean Bilayer Apparatus B->D C Aqueous Buffer C->D E Spontaneous Thinning D->E Observe thinning F Stable Bilayer (BLM) E->F Monitor capacitance G Add Ion Channel (Proteoliposomes or Micelles) F->G H Channel Incorporation G->H Fusion/Insertion I Apply Voltage H->I J Record Ionic Current I->J

References

A Comparative Analysis of the Thermotropic Phase Behavior of DPhPC and DPPC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physical properties of lipids is paramount in the design and formulation of lipid-based drug delivery systems and in the study of biological membranes. This guide provides a detailed comparison of the phase transition temperatures of two commonly used phospholipids: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).

The thermotropic phase behavior, specifically the gel-to-liquid crystalline phase transition, is a critical parameter that influences the fluidity, permeability, and stability of lipid bilayers. This transition is characterized by a main transition temperature (Tm), at which the lipid acyl chains transform from a tightly packed, ordered gel state to a more fluid, disordered liquid crystalline state.

Executive Summary of Phase Transition Temperatures

A stark contrast exists in the thermotropic phase behavior of this compound and DPPC. While DPPC exhibits a well-defined main phase transition, this compound is notable for its absence of such a transition over a broad temperature range.

LipidMain Phase Transition Temperature (Tm)Pre-transition Temperature (Tp)
This compound No detectable transition (-120°C to +120°C)[1][2]Not Applicable
DPPC ~41-42°C[3][4][5][6]~35-36°C[4]

Detailed Comparison

DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) is a saturated 16-carbon chain phospholipid. Its well-defined main phase transition at approximately 41-42°C makes it a standard for studies of lipid bilayer properties.[3][4][5][6] Below this temperature, DPPC exists in a gel phase (Lβ'), characterized by highly ordered, all-trans acyl chains. As the temperature increases, it first undergoes a pre-transition to a ripple phase (Pβ') at around 35-36°C before the main transition to the fluid liquid crystalline phase (Lα).[4] This distinct phase behavior is a key factor in its widespread use in liposome (B1194612) formulations and as a model for biological membranes.

This compound (1,2-diphytanoyl-sn-glycero-3-phosphocholine) , in contrast, possesses branched phytanoyl acyl chains. This unique molecular structure, with its four methyl groups per chain, sterically hinders the close packing required to form a stable gel phase. Consequently, this compound does not exhibit a gel-to-liquid crystalline phase transition over a very wide temperature range, from -120°C to +120°C.[1][2] It remains in a fluid-like state throughout this range, a property that makes it particularly useful for studies requiring a stable, fluid membrane that is resistant to temperature-induced phase changes.

Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary technique used to determine the phase transition temperatures of lipids.[7] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

1. Sample Preparation:

  • A known amount of the lipid (e.g., DPPC or this compound) is dissolved in an appropriate organic solvent (e.g., chloroform/methanol mixture).

  • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

  • The lipid film is further dried under vacuum for several hours to remove any residual solvent.

  • The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline) by vortexing or sonication above the expected Tm of the lipid to form multilamellar vesicles (MLVs).

2. DSC Analysis:

  • A precise amount of the lipid dispersion is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature is scanned over a desired range (e.g., 20°C to 60°C for DPPC) at a constant heating rate (e.g., 1-5°C/min).

  • The instrument records the differential heat flow between the sample and the reference.

3. Data Interpretation:

  • An endothermic peak in the DSC thermogram indicates a phase transition.

  • The onset temperature of the peak is often taken as the phase transition temperature (Tm).

  • The area under the peak is proportional to the enthalpy of the transition (ΔH), which provides information about the cooperativity of the transition.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Interpretation dissolve Dissolve Lipid in Organic Solvent evaporate Evaporate Solvent to Form Lipid Film dissolve->evaporate dry Dry Film Under Vacuum evaporate->dry hydrate Hydrate Film with Buffer to Form MLVs dry->hydrate load Load Sample and Reference into DSC Pans hydrate->load scan Scan Temperature at Constant Rate load->scan record Record Differential Heat Flow scan->record thermogram Generate DSC Thermogram record->thermogram identify_peaks Identify Endothermic Peaks thermogram->identify_peaks determine_tm Determine Tm (Onset Temperature) identify_peaks->determine_tm

Figure 1. A schematic diagram illustrating the experimental workflow for determining the phase transition temperature of a lipid using Differential Scanning Calorimetry (DSC).

References

Ether vs. Ester Linkages in DPhPC Lipids: A Comparative Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug delivery, membrane biophysics, and nanotechnology, the choice between ether- and ester-linked lipids is critical. This decision profoundly influences the stability and performance of lipid-based systems like liposomes and supported bilayers. This guide provides an objective comparison of diphytanylphosphatidylcholine (ether-DPhPC) and diphytanoylphosphatidylcholine (B1258105) (ester-DPhPC), focusing on chemical, enzymatic, and physical stability, supported by experimental data and detailed protocols.

Chemical and Enzymatic Stability

The primary difference in stability arises from the inherent chemical nature of the ether (C-O-C) and ester (R-COO-R') bonds.

Ether Linkage (DPhPC): The ether bond is chemically robust and generally unreactive. It is resistant to cleavage by hydrolysis under both acidic and basic conditions and is not a substrate for common lipases or esterases.[1][2][3] This high stability is characteristic of lipids found in Archaea, organisms that thrive in extreme environments, and imparts exceptional resilience to vesicles or membranes constructed from these lipids.[1][4]

Ester Linkage (ester-DPhPC): The ester bond contains a carbonyl group (C=O) which makes the adjacent carbon electrophilic and susceptible to nucleophilic attack.[5] This makes ester-linked lipids vulnerable to degradation via two primary pathways:

  • Chemical Hydrolysis: The ester bond can be cleaved by water, a process catalyzed by acid or base, yielding a carboxylic acid and an alcohol.[6][7] This degradation pathway is a significant concern for the long-term storage and in vivo stability of ester-based lipid formulations.

  • Enzymatic Hydrolysis: Ester linkages are specifically targeted and cleaved by a wide range of enzymes called esterases (including phospholipases), which are ubiquitous in biological systems.[1][8] This susceptibility can be advantageous for designing biodegradable drug delivery systems but is a major drawback where stability is paramount.[3]

Data Presentation: General Stability Comparison
FeatureEther Linkage (this compound)Ester Linkage (ester-DPhPC)Rationale
Acid/Base Hydrolysis Highly ResistantSusceptibleThe ether bond lacks a reactive carbonyl group, making it stable against nucleophilic attack by water or hydroxide (B78521) ions.[2][5]
Enzymatic Degradation ResistantSusceptibleThe ether bond is not recognized by common esterase or phospholipase enzymes.[1]
Oxidative Stability HighLowerWhile both have branched chains resistant to oxidation, the ester group can be more susceptible to oxidative environments.[9]
Long-term Storage ExcellentFair to PoorProne to gradual hydrolysis, especially in aqueous suspension.

Physical and Mechanical Stability of Lipid Bilayers

The type of linkage also has a significant impact on the collective properties of lipids when they assemble into a bilayer. These properties are crucial for applications like model membranes and drug carriers. Molecular dynamics simulations and biophysical experiments have quantified these differences.

The ether linkage leads to a thicker, more tightly packed, and stiffer bilayer compared to its ester counterpart.[1][10] While seemingly minor, the substitution of a C=O group with a CH₂ group alters the polarity and hydration at the membrane interface, influencing molecular packing and, consequently, the bilayer's mechanical properties.[1][11]

Data Presentation: Physicochemical Properties of this compound Bilayers
Parameterether-DPhPC Bilayerester-DPhPC BilayerSignificance
Area per Lipid (APL) ~78.8 Ų~80.8 ŲEther linkage results in more condensed lipid packing.[1]
Bilayer Thickness (DHH) ThickerThinnerTighter packing in ether-DPhPC leads to a thicker membrane.[1][10]
Area Compressibility Modulus (KA) 379 ± 24 mN/m347 ± 22 mN/mA higher KA indicates a stiffer, less compressible membrane for ether-DPhPC.[1]
Water Permeability (Pf) Slightly LowerSlightly HigherThe more ordered and tightly packed ether-linked bilayer presents a slightly higher energy barrier for water translocation.[4][12]
Membrane Dipole Potential ~Half of EsterHigherThe absence of the carbonyl dipole in the ether linkage significantly reduces the overall membrane dipole potential.[4][13]

Note: The values presented are derived from all-atom molecular dynamics simulations and may vary slightly between different studies and experimental conditions.[1]

Mandatory Visualizations

Diagram 1: Chemical and Enzymatic Hydrolysis Pathways

G cluster_ester Ester Linkage (ester-DPhPC) cluster_ether Ether Linkage (this compound) ester R-COO-R' ester_prod Carboxylic Acid (R-COOH) + Alcohol (R'-OH) ester->ester_prod Hydrolysis (H₂O, H⁺/OH⁻) or Esterase ether R-O-R' no_rxn No Reaction ether->no_rxn Stable under same conditions G cluster_props Molecular & Interfacial Properties cluster_bilayer Resulting Bilayer Properties start Linkage Type ester_prop Ester Linkage (Carbonyl Group Present) start->ester_prop ether_prop Ether Linkage (No Carbonyl Group) start->ether_prop less_pack Looser Packing (Larger APL) ester_prop->less_pack thinner Thinner Bilayer ester_prop->thinner less_stiff Lower Stiffness (Lower KA) ester_prop->less_stiff more_perm Higher Permeability ester_prop->more_perm more_pack Tighter Packing (Smaller APL) ether_prop->more_pack thicker Thicker Bilayer ether_prop->thicker more_stiff Higher Stiffness (Higher KA) ether_prop->more_stiff less_perm Lower Permeability ether_prop->less_perm G prep 1. Prepare Liposome Suspensions (Ether-DPhPC & Ester-DPhPC) incubate 2. Incubate under Stress Conditions (e.g., pH 9 Buffer or Esterase Solution) prep->incubate sample 3. Collect Aliquots Over Time Course incubate->sample analyze 4. Analyze Degradation (e.g., HPLC, GC-MS) sample->analyze quantify 5. Quantify Remaining Lipid & Degradation Products analyze->quantify compare 6. Compare Stability Profiles quantify->compare

References

A Comparative Analysis of the Mechanical Stiffness of DPhPC and Natural Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanical properties of lipid bilayers is crucial for applications ranging from drug delivery systems to the reconstitution of membrane proteins. This guide provides a detailed comparison of the mechanical stiffness of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC), a synthetic lipid, with that of common natural lipids. The data presented herein is compiled from a range of experimental and computational studies, offering a comprehensive overview for informed selection of membrane systems.

This compound is widely utilized in biophysical studies and for the development of artificial membranes due to its high mechanical and chemical stability, and its existence in a fluid phase over a broad temperature range.[1][2] Its branched-chain structure contributes to these unique properties, distinguishing it from the straight-chain acyl groups of most natural lipids. This guide focuses on two key parameters of mechanical stiffness: the bending rigidity (Kc), which describes the energy required to curve the membrane, and the area compressibility modulus (KA), representing the membrane's resistance to stretching and compression.

Quantitative Comparison of Mechanical Properties

The mechanical properties of this compound and various natural lipids are summarized in the table below. It is important to note that these values have been obtained through different methodologies, including experimental techniques and molecular dynamics simulations, which can influence the results.

Lipid CompositionBending Rigidity (Kc) (x 10-20 J)Area Compressibility Modulus (KA) (mN/m)Method of DeterminationReference(s)
This compound 1.29 ± 0.37~244Fluctuation Analysis (Experimental) / Monolayer Extrapolation[1][3]
-347 ± 22Molecular Dynamics Simulation[4]
DPPC (gel phase)4.28560Molecular Dynamics Simulation / Neutron Spin Echo[5][6]
5.3 ± 3.0230Flicker Noise Spectroscopy / Micropipette Aspiration[5]
DOPC (fluid phase)8.5 ± 1.0265 ± 12Micropipette Aspiration[3][7]
1.9-Capacitance Measurement[8]
7.5-Molecular Dynamics Simulation[8]
POPC ---
DPPC + Cholesterol (30%) > 4x increase vs pure DPPC-X-ray Scattering[9]
DOPC + Cholesterol (up to 40%) No significant change-X-ray Scattering[9]

Key Observations

From the compiled data, several key trends emerge:

  • This compound exhibits a bending rigidity in the lower range of values reported for fluid-phase natural lipids like DOPC. Its area compressibility modulus, as suggested by monolayer experiments, is comparable to that of fluid-phase lipids.[1] Molecular dynamics simulations, however, suggest a higher area compressibility modulus for this compound bilayers.[4]

  • Saturated lipids in the gel phase, such as dipalmitoylphosphatidylcholine (DPPC), are significantly stiffer than fluid-phase lipids, demonstrating a much higher bending rigidity and area compressibility modulus.[5][10]

  • Unsaturated lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), which are in a fluid phase at physiological temperatures, generally show lower stiffness compared to their saturated counterparts.[10]

  • The presence of cholesterol has a pronounced effect on the mechanical properties of lipid bilayers, and this effect is dependent on the saturation of the lipid tails.[9] In saturated lipid membranes like DPPC, cholesterol dramatically increases the bending rigidity.[9] Conversely, in unsaturated lipid membranes such as DOPC, the addition of up to 40% cholesterol has been shown to have a negligible effect on the bending modulus.[9]

Experimental Protocols

A variety of experimental techniques are employed to characterize the mechanical properties of lipid bilayers. Below are detailed methodologies for some of the key experiments cited.

Micropipette Aspiration

This technique is used to measure the bending rigidity (Kc) and area compressibility modulus (KA) of giant unilamellar vesicles (GUVs).

  • Vesicle Preparation: GUVs of the desired lipid composition are prepared, typically by electroformation.

  • Micropipette Setup: A glass micropipette with a known radius is brought into contact with a GUV.

  • Aspiration: A controlled suction pressure is applied to the micropipette, aspirating a portion of the vesicle.

  • Data Acquisition: The length of the aspirated vesicle projection is measured as a function of the applied suction pressure.

  • Analysis:

    • Bending Rigidity (Kc): At low tensions, the apparent increase in vesicle surface area is dominated by the smoothing of thermal undulations. Kc is derived from the relationship between the applied tension and the measured area change.

    • Area Compressibility Modulus (KA): At higher tensions, the membrane stretches. KA is calculated from the linear relationship between the applied tension and the fractional change in the vesicle surface area.

Atomic Force Microscopy (AFM)

AFM can be used to probe the nanomechanical properties of supported lipid bilayers (SLBs) or liposomes.

  • Sample Preparation: SLBs are formed on a flat substrate (e.g., mica) via vesicle fusion, or liposomes are adsorbed onto the substrate.

  • AFM Imaging: The sample is imaged in a liquid environment to identify areas of interest.

  • Force Spectroscopy: The AFM tip is indented into the lipid bilayer at a controlled velocity, and the cantilever deflection is recorded as a function of the tip's vertical position. This generates a force-distance curve.

  • Data Analysis: The Young's modulus (a measure of stiffness) of the bilayer is determined by fitting the force-distance curve to a suitable contact mechanics model (e.g., the Hertz model for soft samples). The bending rigidity can be estimated from the Young's modulus and the bilayer thickness. Breakthrough force measurements can provide insights into the rupture strength of the bilayer.[10]

Vesicle Fluctuation Analysis (Flicker Noise Spectroscopy)

This method determines the bending rigidity by analyzing the thermal fluctuations of the membrane of a GUV.

  • Vesicle Observation: A quasi-spherical GUV is observed using phase-contrast microscopy.

  • Image Acquisition: A time-series of images of the vesicle's equatorial plane is captured.

  • Contour Extraction: The contour of the vesicle in each image is extracted.

  • Fluctuation Analysis: The fluctuations of the vesicle contour from its average circular shape are analyzed by decomposing the contour into a series of modes (e.g., using Fourier analysis).

  • Bending Rigidity Calculation: The bending rigidity (Kc) is calculated from the mean-square amplitudes of these fluctuation modes, which are inversely proportional to Kc according to the Helfrich theory of membrane mechanics.[3]

Visualizing Experimental Workflows

Experimental_Workflow cluster_Micropipette Micropipette Aspiration cluster_AFM Atomic Force Microscopy cluster_Fluctuation Vesicle Fluctuation Analysis MA1 GUV Preparation MA2 Vesicle Aspiration MA1->MA2 MA3 Measure Projection Length vs. Pressure MA2->MA3 MA4 Calculate Kc and KA MA3->MA4 AFM1 SLB/Liposome Preparation AFM2 AFM Indentation AFM1->AFM2 AFM3 Record Force-Distance Curve AFM2->AFM3 AFM4 Calculate Young's Modulus AFM3->AFM4 VF1 GUV Imaging VF2 Contour Extraction VF1->VF2 VF3 Analyze Contour Fluctuations VF2->VF3 VF4 Calculate Kc VF3->VF4

Caption: Workflow for key experimental techniques used to measure lipid bilayer mechanical stiffness.

Logical Relationship of Mechanical Properties

Mechanical_Properties cluster_composition Lipid Composition cluster_properties Mechanical Properties cluster_factors Influencing Factors Lipid Lipid Type (e.g., this compound, DPPC) Stiffness Overall Membrane Stiffness Lipid->Stiffness Phase Membrane Phase (Gel/Fluid) Lipid->Phase Cholesterol Cholesterol Content Cholesterol->Stiffness Kc Bending Rigidity (Kc) Stiffness->Kc KA Area Compressibility (KA) Stiffness->KA Phase->Stiffness Temp Temperature Temp->Phase

Caption: Factors influencing the mechanical properties of lipid bilayers.

References

DPhPC vs. POPE: A Comparative Guide to High-Resistance Membrane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of membrane biophysics and drug discovery, the creation of stable, high-resistance lipid bilayers is paramount for sensitive electrical recordings of ion channels and nanopores. Among the plethora of available lipids, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) are two prominent choices. This guide provides an objective comparison of their performance in forming high-resistance membranes, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is renowned for its exceptional chemical and mechanical stability, leading to the formation of highly insulating membranes with resistances in the gigaohm range. This stability is attributed to its branched phytanoyl acyl chains, which create a tightly packed and robust bilayer. POPE, a key component of bacterial inner membranes, also forms stable bilayers. However, comprehensive data directly comparing the intrinsic electrical resistance of pure POPE membranes to this compound is less abundant in the literature. POPE is often utilized in combination with other lipids, such as POPG, to mimic the charge and composition of biological membranes.

This guide will delve into the quantitative electrical and mechanical properties of both lipids, provide detailed protocols for membrane formation, and present visual workflows to aid in experimental design.

Quantitative Data Comparison

The following tables summarize the key electrical and mechanical properties of membranes formed from this compound and POPE. It is important to note that a direct head-to-head comparison of pure POPE and this compound under identical experimental conditions is not extensively documented. The data presented here is a compilation from various studies and should be interpreted with this in mind.

Table 1: Electrical Properties of this compound and POPE Membranes

PropertyThis compoundPOPEKey Considerations
Specific Membrane Resistance (Rm) > 1 GΩ·cm² (up to 80 GΩ·cm² reported on S-layer supports)[1]Data for pure POPE membranes is limited. Often used in mixtures (e.g., with POPG).Higher Rm is crucial for low-noise single-channel recordings. This compound consistently demonstrates very high resistance.
Specific Membrane Capacitance (Cm) 0.53 - 0.69 µF/cm²[1]~0.8 µF/cm² (for POPE/POPG mixtures)Cm is related to membrane thickness; lower values suggest a thicker hydrophobic core.
Breakdown Voltage ~200 mV (can be influenced by additives)[2]Data for pure POPE is not readily available.Higher breakdown voltage indicates greater membrane stability under an applied electric field.
Ion Permeability Very low[3][4]Generally low, but can be influenced by lipid packing and phase state.Low permeability to ions is essential for maintaining a high electrical resistance.

Table 2: Mechanical and Structural Properties of this compound and POPE Membranes

PropertyThis compoundPOPEKey Considerations
Area per Lipid ~69 - 74 Ų~48 - 54 ŲSmaller area per lipid in POPE suggests tighter packing, which could contribute to stability.
Bilayer Thickness (Hydrophobic Core) ~3.0 - 3.5 nm~3.8 nmThicker membranes generally exhibit lower capacitance.
Phase Transition Temperature (Tm) < -120 °C (remains fluid over a wide temperature range)25 °CThis compound's very low Tm ensures the membrane is in a fluid state under typical experimental conditions, which can be advantageous for protein reconstitution. POPE's Tm is near room temperature, requiring temperature control for some applications.
Membrane Stability Very high mechanical and chemical stability[5]High, particularly in mixtures mimicking bacterial membranes.Stability is critical for the longevity of experiments, especially for high-throughput screening.

Experimental Protocols for High-Resistance Membrane Formation

Achieving a high-resistance seal is critically dependent on the chosen technique and meticulous execution. Below are detailed protocols for forming lipid bilayers using the Painted Lipid Bilayer and Droplet Interface Bilayer methods for both this compound and POPE.

Protocol 1: Painted Lipid Bilayer (PLB)

This traditional method involves "painting" a lipid solution across a small aperture separating two aqueous chambers.

Materials:

  • This compound or POPE lipid

  • Organic solvent (e.g., n-decane, n-hexadecane)

  • Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • Planar lipid bilayer rig with a cup and chamber containing a small aperture (typically 50-200 µm in diameter) in a thin Teflon or polystyrene film.

  • Ag/AgCl electrodes

  • Low-noise current amplifier

Procedure:

  • Lipid Preparation:

    • Prepare a solution of this compound or POPE in n-decane at a concentration of 10-25 mg/mL. For POPE, gentle warming may be required to aid dissolution.

  • Apparatus Setup:

    • Assemble the planar lipid bilayer chamber. Ensure the aperture is clean and dry.

    • Fill both the inner cup and the outer chamber with the aqueous buffer solution, ensuring the liquid levels are equal on both sides to prevent hydrostatic pressure.

  • Electrode Placement:

    • Insert Ag/AgCl electrodes into both chambers. Connect the electrodes to the headstage of the patch-clamp amplifier.

  • Membrane Painting:

    • Using a small paintbrush, glass rod, or pipette tip, apply a small amount of the lipid solution to the aperture.

    • Carefully "paint" the solution across the aperture. Initially, a thick film will form.

  • Bilayer Thinning and Formation:

    • The solvent will gradually diffuse into the aqueous phase and the surrounding support material, causing the lipid film to thin and spontaneously form a bilayer.

    • Monitor the formation of the bilayer by applying a small voltage (e.g., 10-20 mV) and observing the capacitance of the membrane. A stable bilayer will exhibit a characteristic capacitance value (see Table 1) and a very high resistance (GΩ range). The current should be close to zero.

Protocol 2: Droplet Interface Bilayer (DIB)

The DIB method involves forming a bilayer at the interface of two lipid-monolayer-coated aqueous droplets submerged in an oil-lipid mixture. This technique offers high stability and is amenable to automation.

Materials:

  • This compound or POPE lipid

  • Oil (e.g., hexadecane, silicone oil)

  • Aqueous buffer solution

  • Hydrophilic-coated substrate (e.g., agarose-coated petri dish)

  • Micropipettes or automated droplet dispenser

  • Ag/AgCl electrodes

  • Low-noise current amplifier and data acquisition system

Procedure:

  • Lipid-Oil Preparation:

    • Prepare a solution of this compound or POPE in the chosen oil at a concentration of 1-5 mg/mL.

  • Droplet Formation:

    • Dispense two aqueous droplets (typically a few microliters in volume) onto the hydrophilic substrate submerged in the lipid-oil solution. The lipids will spontaneously form a monolayer at the oil-water interface of each droplet.

  • Electrode Insertion:

    • Carefully insert Ag/AgCl electrodes into each of the aqueous droplets.

  • Bilayer Formation:

    • Gently bring the two droplets into contact. As the droplets touch, the oil between them is expelled, and a stable lipid bilayer forms at the interface.

  • Electrical Measurement:

    • Using the amplifier, apply a voltage across the bilayer and measure the resulting current to determine the membrane resistance and capacitance. A successful DIB will exhibit a high resistance (GΩ range).

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in forming high-resistance membranes using the Painted Lipid Bilayer and Droplet Interface Bilayer techniques.

Painted_Lipid_Bilayer_Workflow cluster_prep Preparation cluster_formation Membrane Formation cluster_measurement Measurement prep_lipid Prepare Lipid Solution (this compound or POPE in n-decane) setup_rig Assemble Bilayer Rig & Fill with Buffer paint Paint Lipid Solution across Aperture setup_rig->paint thinning Monitor Bilayer Thinning (Capacitance Measurement) paint->thinning stable Achieve High-Resistance Bilayer (GΩ) thinning->stable measure Perform Electrical Recordings stable->measure

Caption: Workflow for the Painted Lipid Bilayer (PLB) method.

Droplet_Interface_Bilayer_Workflow cluster_prep Preparation cluster_formation Bilayer Formation cluster_measurement Measurement prep_lipid_oil Prepare Lipid-Oil Solution (this compound or POPE in oil) form_droplets Dispense Aqueous Droplets in Lipid-Oil prep_lipid_oil->form_droplets insert_electrodes Insert Electrodes into Droplets form_droplets->insert_electrodes contact_droplets Bring Droplets into Contact insert_electrodes->contact_droplets form_bilayer High-Resistance Bilayer Forms contact_droplets->form_bilayer measure_dib Perform Electrical Recordings form_bilayer->measure_dib

Caption: Workflow for the Droplet Interface Bilayer (DIB) method.

Signaling Pathways and Logical Relationships

The formation of a high-resistance membrane is a prerequisite for studying the signaling pathways of ion channels and other membrane proteins. The logical relationship is straightforward: a stable, low-noise electrical baseline is essential for detecting the small picoampere currents that flow through single channels.

Logical_Relationship cluster_outcome Experimental Outcome high_resistance High Membrane Resistance (GΩ·cm²) low_noise Low Electrical Noise (pA range) high_resistance->low_noise low_capacitance Low Membrane Capacitance (Sub-µF/cm²) low_capacitance->low_noise high_stability High Mechanical & Electrical Stability stable_baseline Stable Current Baseline high_stability->stable_baseline reliable_data Reliable Single-Channel Data Acquisition low_noise->reliable_data stable_baseline->reliable_data

References

DPhPC vs. DPPC in Electrophysiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of ion channels, pores, and other membrane-active molecules, the choice of lipid for creating artificial bilayers is a critical experimental parameter. The lipid bilayer serves as the matrix for reconstituting the protein of interest and its properties directly influence the stability of the system and the quality of the electrophysiological recordings. Two phospholipids (B1166683) commonly used for this purpose are 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC). While both share the same phosphocholine (B91661) headgroup, their acyl chain structures are distinct, leading to significant differences in their physicochemical properties. This guide provides an objective comparison of this compound and DPPC, highlighting the advantages of this compound for most electrophysiology applications, supported by experimental data.

The fundamental difference between the two lipids lies in their hydrophobic tails. DPPC possesses two straight 16-carbon saturated acyl chains. In contrast, this compound features two 16-carbon phytanoyl chains, which are also saturated but contain four methyl groups per chain, creating a branched structure. This branching is the primary reason for the superior performance of this compound in electrophysiology.

Key Advantages of this compound

This compound is often preferred in electrophysiological studies due to its high stability, low electrical noise, and consistent fluidity across a wide range of temperatures.[1] The branched methyl groups along the this compound acyl chains induce a higher degree of structural stability and lower lateral diffusion compared to the straight chains of DPPC.[1]

1. Enhanced Mechanical and Chemical Stability: The interdigitation of the branched phytanoyl chains in this compound membranes results in exceptionally high mechanical and chemical stability.[2][3] This robustness makes this compound bilayers less prone to rupture, which is a significant advantage for long-term single-channel recordings that can last for hours. Furthermore, the saturated nature of the phytanoyl chains prevents oxidation, which can alter membrane properties and affect protein function.

2. High Electrical Resistance: A stable membrane with tight lipid packing leads to high electrical resistance (giga-ohm seals) and low ion leakage. This compound bilayers consistently exhibit high electrical resistances, a crucial factor for achieving a high signal-to-noise ratio in electrophysiological measurements.[2][3] This allows for the clear resolution of small, single-channel currents.

3. Wide Fluid Phase Temperature Range: Perhaps the most significant advantage of this compound is its extremely broad fluid (liquid-crystalline) phase, which is maintained over a temperature range of -120°C to 120°C.[3] In contrast, DPPC has a well-defined phase transition temperature (Tm) of 41.3°C, below which it exists in a tightly packed gel state.[4] Since most membrane proteins are studied in a fluid environment that mimics the natural cell membrane, the wide fluid range of this compound offers immense experimental flexibility and eliminates the risk of phase transitions affecting the experiment.

Quantitative Data Comparison

The structural differences between this compound and DPPC manifest in their measured physical properties. The following table summarizes key quantitative data from molecular dynamics simulations and experimental studies.

PropertyThis compoundDPPCSignificance in Electrophysiology
Phase Transition Temp. (Tm) -120°C to 120°C (fluid)[3]41.3°C[4]This compound's broad fluid range avoids phase transitions, ensuring membrane consistency and protein functionality.
Area per Lipid 0.792 nm²[1]0.623 - 0.65 nm²[1][5]The larger area of this compound is due to steric hindrance from branched chains, contributing to its fluidity.
Bilayer Thickness ~3.4 nm[1]~3.8 nm[1]The tighter packing of DPPC's straight chains results in a slightly thicker bilayer.[1]
Area Compressibility Modulus (KA) ~292 - 347 mN/m (ester)[6]Not directly comparable in fluid phase from results.This value indicates the stiffness of the membrane. This compound forms very stable, yet fluid, membranes.
Electrical Resistance 3.6 (±0.4) GΩ/cm²[7]Not directly measured in comparable studies.The high resistance of this compound is critical for low-noise recordings.
Mean Bilayer Lifetime 260 ± 30 min (on glass pipettes)[7]Not directly measured in comparable studies.Demonstrates the high stability of this compound bilayers suitable for long-duration experiments.

Visualizing the Difference

The structural disparities and their implications for membrane formation can be visualized.

G cluster_0 DPPC (Dipalmitoylphosphatidylcholine) cluster_1 This compound (Diphytanoylphosphatidylcholine) dp_struct Headgroup  | --|-- (Straight Chains)  | --|-- dp_desc Properties: - Straight, saturated acyl chains - Tightly packed - Forms gel phase below 41°C dphpc_struct Headgroup  | --<|-- (Branched Chains)  | --<|-- dphpc_desc Properties: - Branched, saturated phytanoyl chains - Less tightly packed - Fluid over a wide temperature range

Caption: Structural comparison of DPPC and this compound lipids.

Experimental Protocols

The formation of a solvent-free planar lipid bilayer is a common procedure in electrophysiology for both this compound and DPPC. The "tip-dip" method is one such technique.

Detailed Methodology: Tip-Dip Bilayer Formation

  • Lipid Preparation: A solution of the chosen lipid (e.g., this compound) is prepared in an organic solvent like n-decane at a concentration of 5-10 mg/mL.

  • Pipette Preparation: A glass micropipette with a tip diameter of approximately 10-100 µm is filled with the desired electrolyte buffer solution.

  • Monolayer Formation: The tip of the pipette is lowered through an air-water interface upon which a lipid monolayer has been spread from a solution in a volatile solvent (e.g., chloroform). This coats the outside of the pipette tip with a lipid monolayer.

  • Bilayer Formation: The pipette tip is then carefully lowered further into the bulk aqueous phase, which contains a second, dispersed lipid monolayer. As the tip passes through this second monolayer, a bilayer is formed across the pipette aperture.

  • Verification: The formation of a stable, high-resistance bilayer is confirmed by applying a voltage step and measuring the resulting capacitive current. A successful bilayer will exhibit a resistance in the giga-ohm range.

  • Protein Reconstitution: Vesicles containing the ion channel of interest are added to the aqueous solution on one side of the bilayer. Spontaneous fusion of these vesicles with the planar bilayer incorporates the protein into the membrane.

  • Recording: Single-channel currents are then recorded using a patch-clamp amplifier in voltage-clamp mode.

G A Lipid Preparation (e.g., this compound in n-decane) C Form Air-Water Monolayer A->C B Pipette Preparation (Fill with electrolyte) D Lower Pipette Through Monolayer (First leaflet coating) B->D C->D E Form Bilayer (Pass through second monolayer in bulk solution) D->E F Verify Bilayer Formation (Measure capacitance and resistance) E->F G Protein Reconstitution (Vesicle fusion) F->G If Seal > 1 GΩ H Electrophysiological Recording (Voltage Clamp) G->H I Data Acquisition & Analysis H->I

Caption: Workflow for a typical "tip-dip" electrophysiology experiment.

Conclusion

While both this compound and DPPC can be used to form artificial lipid bilayers, the unique structural properties of this compound make it the superior choice for a majority of electrophysiology applications. Its exceptional mechanical and chemical stability, high electrical resistance, and remarkably broad fluid temperature range contribute to the formation of robust, low-noise bilayers ideal for high-resolution, long-duration single-channel recordings.[1][3] DPPC remains a useful lipid for specific studies, such as those investigating the effects of lipid phase transitions or for creating membranes with higher packing density, but for general-purpose ion channel reconstitution, this compound provides a more reliable and versatile platform.

References

A Comparative Analysis of Water Permeability in DPhPC and DHPC Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the water permeability of different lipid bilayers is crucial for designing effective drug delivery systems and constructing accurate models of biological membranes. This guide provides an objective comparison of the water permeability of 1,2-di-O-phytanyl-sn-glycero-3-phosphocholine (DPhPC) and 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC) bilayers, supported by experimental data and detailed methodologies.

Executive Summary

This comparison reveals a significant difference in the water permeability of this compound and DHPC bilayers, primarily stemming from their distinct molecular structures. This compound, a synthetic lipid with branched hydrocarbon chains, forms stable, low-permeability membranes. In contrast, DHPC, a short-chain phospholipid, tends to form micelles in aqueous solutions, making the formation of stable, pure bilayers for permeability studies challenging. However, based on the general principle that shorter acyl chain length correlates with increased permeability, it is inferred that DHPC bilayers would exhibit significantly higher water permeability than this compound bilayers.

Data Presentation: A Quantitative Comparison

Direct experimental data for the water permeability of pure DHPC bilayers is scarce due to their instability. However, a quantitative value for this compound and the qualitative understanding of the impact of chain length on permeability provide a basis for comparison.

Lipid BilayerWater Permeability Coefficient (Pf)Experimental ConditionsKey Structural FeatureImplication for Permeability
This compound (7.0 ± 1.0) x 10-3 cm/s[1]30 °CBranched phytanoyl chainsLow water permeability due to reduced diffusion in the hydrophobic core.[1]
DHPC Not available (qualitatively high)-Short hexanoyl chainsExpected to have high water permeability due to increased disorder and free volume.

In-Depth Analysis

This compound: A Barrier to Water Permeation

The unique branched structure of the phytanoyl chains in this compound results in a lipid bilayer with distinct properties. These branches disrupt the tight packing that is characteristic of straight-chain lipids, leading to a larger area per lipid. However, molecular dynamics simulations have shown that this branching also leads to a diminished diffusion coefficient for water molecules within the hydrocarbon core of the membrane.[1] This reduced diffusion is a key factor contributing to the observed low water permeability of this compound bilayers.[1] Consequently, this compound membranes are known for their high electrical resistance and are often used in studies requiring stable, low-permeability model membranes.

DHPC: A More Permeable, Micelle-Forming Lipid

DHPC possesses two short hexanoyl (C6) acyl chains. Due to its short hydrocarbon chains and relatively large headgroup, DHPC has a high critical micelle concentration (CMC) and readily forms micelles in aqueous solutions rather than stable, lamellar bilayers.[2] This characteristic makes it an effective detergent for solubilizing membrane proteins.

Experimental Protocols: Measuring Water Permeability

The most common method for determining the osmotic water permeability of lipid vesicles is the stopped-flow light scattering technique . This method allows for the rapid mixing of a vesicle suspension with a hyperosmotic solution, inducing an osmotic gradient that drives water out of the vesicles. The resulting change in vesicle volume is monitored over time by measuring the intensity of scattered light.

Stopped-Flow Light Scattering Methodology
  • Vesicle Preparation:

    • A lipid film of this compound or the lipid mixture of interest is created by evaporating the organic solvent from a lipid solution under a stream of nitrogen gas, followed by vacuum desiccation.

    • The lipid film is hydrated with a buffer solution containing a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration or a non-fluorescent solute.

    • The resulting suspension of multilamellar vesicles (MLVs) is subjected to several freeze-thaw cycles to enhance solute encapsulation.

    • To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is extruded through polycarbonate filters with a specific pore size (e.g., 100 nm).

    • External, unencapsulated solutes are removed by size-exclusion chromatography.

  • Stopped-Flow Measurement:

    • The prepared vesicle suspension is loaded into one syringe of a stopped-flow apparatus.

    • A hyperosmotic solution (a solution with a higher solute concentration than the intra-vesicular solution) is loaded into the other syringe.

    • The two solutions are rapidly mixed, creating an osmotic gradient across the vesicle membranes.

    • This gradient drives water out of the vesicles, causing them to shrink.

    • The change in vesicle volume is monitored in real-time by measuring the increase in light scattering at a 90° angle to the incident beam. The shrinkage of vesicles leads to an increase in the scattered light intensity.[3]

    • Alternatively, if a fluorescent dye is used, the decrease in vesicle volume concentrates the dye, leading to increased self-quenching and a decrease in fluorescence intensity.

  • Data Analysis:

    • The time course of the change in light scattering or fluorescence intensity is fitted to an exponential function to determine the rate constant (k) of water efflux.

    • The osmotic water permeability coefficient (Pf) is then calculated from the rate constant, the initial vesicle volume, the vesicle surface area, the molar volume of water, and the osmotic gradient.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the stopped-flow light scattering method for determining the water permeability of lipid vesicles.

experimental_workflow cluster_prep Vesicle Preparation cluster_measurement Stopped-Flow Measurement cluster_analysis Data Analysis LipidFilm Lipid Film Formation Hydration Hydration with Buffer LipidFilm->Hydration FreezeThaw Freeze-Thaw Cycles Hydration->FreezeThaw Extrusion Extrusion FreezeThaw->Extrusion Purification Purification Extrusion->Purification VesicleSuspension Vesicle Suspension Purification->VesicleSuspension Mixing Rapid Mixing VesicleSuspension->Mixing HyperosmoticSolution Hyperosmotic Solution HyperosmoticSolution->Mixing Shrinkage Vesicle Shrinkage Mixing->Shrinkage Detection Light Scattering Detection Shrinkage->Detection DataFitting Exponential Curve Fitting Detection->DataFitting Calculation Calculate Pf DataFitting->Calculation

Stopped-flow experimental workflow.

Conclusion

The structural differences between this compound and DHPC lead to a stark contrast in their water permeability characteristics. This compound forms stable, low-permeability bilayers, making it an ideal model system for studying membrane transport and for applications requiring robust, impermeable vesicles. In contrast, the short-chain nature of DHPC results in a higher propensity for micelle formation and, hypothetically, a much more permeable bilayer. This understanding is critical for selecting the appropriate lipid system for specific research and development applications in drug delivery and membrane biophysics.

References

differences in protein mobility in Dphpc vs fluid phase lipids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The lateral mobility of membrane proteins is a critical determinant of their function, influencing everything from signal transduction to enzymatic activity. The lipid environment plays a pivotal role in dictating this mobility. This guide provides an objective comparison of protein mobility in membranes composed of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) versus common fluid phase lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). This comparison is supported by experimental data and detailed methodologies to aid in the selection of appropriate model membrane systems for research and drug development.

Key Differences at a Glance

FeatureThis compound (Di-phytanoyl-phosphatidylcholine)Fluid Phase Lipids (e.g., DOPC, POPC)
Acyl Chain Structure Branched, saturated phytanoyl chainsUnsaturated acyl chains (e.g., oleoyl) with kinks
Phase Behavior No gel-to-liquid crystalline phase transition from -120°C to 120°C[1]Exhibit a gel-to-liquid crystalline phase transition at a specific temperature
Membrane Packing Tightly packed, higher orderLoosely packed, lower order
Membrane Stability High mechanical and chemical stability, low water permeability[1]Lower stability compared to this compound
Protein Mobility Generally lower due to higher viscosity and packingGenerally higher due to increased membrane fluidity

Quantitative Comparison of Protein and Lipid Diffusion

Direct experimental data comparing the diffusion of the same protein in this compound and fluid phase lipids is limited. However, by compiling data from various studies on lipid and protein diffusion in these different environments, we can infer the expected differences in protein mobility. The following tables summarize representative diffusion coefficients (D) for lipids and proteins in different bilayer systems.

Table 1: Lipid Diffusion Coefficients

LipidBilayer SystemTechniqueTemperature (°C)Diffusion Coefficient (D) (μm²/s)
This compoundSimulated BilayerMD Simulation37~1.3 x 10⁻²
DOPCSupported Lipid BilayerSingle-Particle Tracking232.7 ± 0.1
POPCSupported Lipid BilayerFRAP23~3.5
DOPCGiant Unilamellar Vesicles (GUVs)FRAP23~9.0
POPCGiant Unilamellar Vesicles (GUVs)FRAP23~7.0

Note: Diffusion coefficients can vary significantly based on the experimental system (e.g., supported lipid bilayers vs. free-standing vesicles) and measurement technique.

Table 2: Protein Diffusion Coefficients

ProteinLipid BilayerTechniqueTemperature (°C)Diffusion Coefficient (D) (μm²/s)
BacteriorhodopsinDMPC (Fluid Phase)FRAP35~2.5
GRP1 PH domainDOPCSingle-Molecule Fluorescence21.53.0 ± 0.3

Based on the fundamental properties of this compound, which lead to a more viscous and ordered membrane environment, it is anticipated that the diffusion coefficients for proteins reconstituted in this compound bilayers would be significantly lower than those observed in fluid phase lipids like DOPC and POPC under similar conditions. The branched and saturated nature of this compound's phytanoyl chains results in stronger van der Waals interactions and less free volume compared to the kinked, unsaturated chains of fluid phase lipids, thereby impeding the lateral movement of embedded proteins.

Experimental Protocols

Detailed methodologies for two key techniques used to measure protein mobility in lipid bilayers are provided below.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is an ensemble technique that measures the collective mobility of fluorescently labeled molecules.

Protocol for FRAP in Giant Unilamellar Vesicles (GUVs)

  • GUV Formation: Prepare GUVs incorporating the fluorescently labeled protein of interest using the electroformation method. The lipid composition should be the desired this compound or fluid phase lipid mixture.

  • Microscopy Setup: Use a confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector.

  • Pre-Bleach Imaging: Acquire a few images of the GUV at low laser power to determine the initial fluorescence intensity.

  • Photobleaching: Select a region of interest (ROI) on the GUV membrane and bleach the fluorophores within this area using a short burst of high-intensity laser.

  • Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached molecules diffuse into the area.

  • Data Analysis: Measure the fluorescence intensity in the ROI over time. Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction of the protein.

Single-Particle Tracking (SPT)

SPT allows for the direct observation and quantification of the movement of individual protein molecules.

Protocol for SPT in Supported Lipid Bilayers (SLBs)

  • SLB Formation: Prepare a clean glass coverslip and form an SLB by vesicle fusion. The vesicles should contain the lipid of interest (this compound or fluid phase lipid) and a low concentration of the fluorescently labeled protein.

  • Microscopy Setup: Use a total internal reflection fluorescence (TIRF) microscope to selectively excite fluorophores near the glass surface, minimizing background fluorescence.

  • Image Acquisition: Acquire a time-lapse series of images at a high frame rate to capture the movement of individual protein molecules.

  • Particle Localization and Tracking: Use specialized software to identify the precise location of each fluorescent spot in each frame and then link these locations over time to reconstruct the trajectories of individual molecules.

  • Data Analysis: Analyze the trajectories to calculate the mean squared displacement (MSD) as a function of time. The diffusion coefficient (D) can be determined from the initial slope of the MSD plot.

Visualizing the Workflow

To better understand the process of studying protein mobility, the following diagrams illustrate a typical experimental workflow and a key signaling concept.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Mobility Measurement cluster_analysis Data Analysis cluster_comparison Comparison & Conclusion protein_prep Protein Purification & Labeling reconstitution Protein Reconstitution into Liposomes protein_prep->reconstitution lipid_prep Liposome/Vesicle Preparation (this compound or Fluid Phase Lipid) lipid_prep->reconstitution frap FRAP Measurement (Ensemble Mobility) reconstitution->frap spt Single-Particle Tracking (Individual Mobility) reconstitution->spt frap_analysis FRAP Curve Fitting (Diffusion Coefficient, Mobile Fraction) frap->frap_analysis spt_analysis Trajectory Analysis (MSD) (Diffusion Coefficient, Confinement) spt->spt_analysis comparison Compare D in this compound vs. Fluid Phase frap_analysis->comparison spt_analysis->comparison SaffmanDelbruck cluster_membrane Lipid Bilayer cluster_factors Factors Influencing Diffusion protein Membrane Protein viscosity Membrane Viscosity (η) protein->viscosity experiences friction from radius Protein Radius (R) protein->radius has a lipids Surrounding Lipids lipids->viscosity determine thickness Membrane Thickness (h) lipids->thickness determine D Diffusion Coefficient (D) (Saffman-Delbrück Model) viscosity->D determine radius->D determine thickness->D determine

References

Dphpc as a Model for Archaeal Membranes: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Archaeal Membranes and the Dphpc Model

Archaea, the third domain of life, thrive in some of the most extreme environments on Earth. Their unique cellular membranes are a key adaptation, differing fundamentally from those of bacteria and eukaryotes. Archaeal membranes are characterized by:

  • Ether Linkages: Isoprenoid chains are linked to the glycerol (B35011) backbone by more chemically stable ether bonds, in contrast to the ester bonds found in other organisms.

  • Isoprenoid Chains: The hydrocarbon chains are composed of branched isoprenoid units (phytanyl chains), which influence membrane fluidity and packing.

  • Stereochemistry: The glycerol backbone has an sn-2,3 stereochemistry, opposite to the sn-1,2 configuration in bacteria and eukaryotes.

  • Lipid Architecture: Many archaea possess tetraether lipids that span the entire membrane, forming a monolayer instead of a bilayer, which enhances rigidity and stability.

Due to the difficulty in isolating and working with natural archaeal lipids, researchers often rely on synthetic models to study the biophysical properties of these unique membranes. One of the most widely used models is 1,2-diphytanoyl-sn-glycero-3-phosphocholine (this compound) . This compound is a synthetic lipid that mimics the branched phytanyl chains of natural archaeal lipids. However, it retains the ester linkages and the phosphocholine (B91661) headgroup common in eukaryotic membranes, making it a hybrid model. This guide provides a comparative validation of this compound as a model for archaeal membranes, presenting experimental data to compare its performance against its natural ether analog and other alternatives.

The Logic of Archaeal Membrane Models

The following diagram illustrates the relationship between this compound, its direct ether analog (DOPhPC), and natural archaeal lipids. This compound serves as a valuable starting point due to its commercial availability and stability, allowing researchers to isolate the effects of the characteristic phytanyl chains.

cluster_natural Natural Archaeal Lipids cluster_models Synthetic Models Natural Complex Mixture (e.g., GDGT, Archaeol) - Ether Linkages - Isoprenoid Chains - Monolayer/Bilayer This compound This compound - Ester Linkages - Isoprenoid Chains - Bilayer This compound->Natural Mimics Isoprenoid Chains DOPhPC DOPhPC - Ether Linkages - Isoprenoid Chains - Bilayer This compound->DOPhPC Ether vs. Ester Linkage DOPhPC->Natural Approximates Diether Component start Start: Dry Lipid Film (e.g., this compound) hydrate Hydration with CF Buffer start->hydrate freeze_thaw Freeze-Thaw Cycles (to form MLVs) hydrate->freeze_thaw extrude Extrusion through Porous Membrane (to form LUVs) freeze_thaw->extrude purify Size-Exclusion Chromatography (Remove external CF) extrude->purify measure Fluorescence Measurement (Baseline) purify->measure stress Apply Stress (e.g., Increase Temperature) measure->stress measure_leak Monitor Fluorescence Increase Over Time stress->measure_leak lyse Add Detergent (Max Fluorescence) measure_leak->lyse end End: Calculate % Leakage lyse->end

A Comparative Analysis of DPhPC and Asolectin for Bilayer Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bilayer studies, the choice of lipid is a critical determinant of experimental success. This guide provides a comprehensive comparative analysis of two commonly used lipids: the synthetic 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) and the natural soy extract, asolectin. This comparison is based on their physicochemical properties, performance in forming artificial lipid bilayers, and their suitability for single-channel recordings, supported by experimental data from various studies.

At a Glance: this compound vs. Asolectin

FeatureThis compound (1,2-diphytanoyl-sn-glycero-3-phosphocholine)Asolectin
Source SyntheticNatural (Soybean Extract)
Composition Homogeneous, single lipid speciesHeterogeneous mixture of phospholipids (B1166683) (lecithin, cephalin, phosphatidylinositol) and fatty acids.
Phase Behavior No phase transition between -120°C and 120°CExhibits phase transitions dependent on the specific lipid composition and temperature.
Stability High mechanical and chemical stability, high electrical resistance.Stability can be variable due to its mixed composition.
Common Use Single-channel recordings, studies requiring high stability and reproducibility.Reconstitution of membrane proteins, studies where a more biologically representative lipid mixture is desired.

Quantitative Performance Data

The following tables summarize key quantitative parameters for this compound and asolectin bilayers, compiled from various experimental studies. It is important to note that direct comparative studies under identical conditions are limited, and thus, these values should be interpreted with consideration of their different experimental origins.

Table 1: Electrical Properties of this compound and Asolectin Bilayers
ParameterThis compoundAsolectinSource
Specific Capacitance ~0.65 µF/cm²0.3 - 0.4 µF/cm²[1],[2]
Breakdown Voltage ~200 mVNot consistently reported[3]
Specific Resistance High (exact values vary with experimental setup)Not consistently reported, generally lower than this compound[4][5]
Table 2: Mechanical and Physical Properties
ParameterThis compoundAsolectinSource
Area per Lipid ~81.2 ŲVariable (dependent on composition)[6]
Compressibility Modulus 122 ± 7 mN/mNot reported[6]

In-Depth Comparison

Composition and Purity

This compound is a synthetic phospholipid with a defined chemical structure, ensuring high purity and batch-to-batch consistency. This homogeneity is a significant advantage for experiments where reproducibility is paramount.[7] In contrast, asolectin is a natural extract from soybeans and comprises a mixture of phospholipids, including lecithin, cephalin, and phosphatidylinositol, along with various fatty acids.[8] This inherent heterogeneity can lead to variability between batches, potentially affecting the reproducibility of experimental results.

Bilayer Stability and Phase Behavior

One of the most notable advantages of this compound is its exceptional stability. Due to its branched phytanoyl acyl chains, this compound does not exhibit a gel-to-fluid phase transition over a broad temperature range (-120°C to 120°C).[6] This characteristic makes it an ideal choice for experiments conducted under varying temperature conditions. This compound bilayers also exhibit high mechanical and electrical stability, with a high breakdown voltage, which is crucial for single-channel recordings that require the application of a transmembrane potential.[3][9]

Asolectin's stability is generally considered to be lower than that of this compound. Its mixed composition results in a more complex phase behavior, with the potential for phase separations and domain formation within the bilayer. The stability of asolectin bilayers can also be influenced by factors such as pH.

Performance in Bilayer Formation and Ion Channel Reconstitution

Both this compound and asolectin are widely used for forming artificial lipid bilayers using techniques such as the painted bilayer method. This compound's stability and well-defined properties often lead to a higher success rate in forming stable, long-lasting bilayers suitable for electrophysiological recordings.[7]

Asolectin is frequently used for the reconstitution of membrane proteins, as its mixed lipid composition can sometimes provide a more native-like environment for protein folding and function.[8] However, the success of reconstitution and the subsequent stability of the proteoliposomes or planar bilayers can be more variable with asolectin compared to this compound.

Experimental Protocols

Protocol 1: Painted Bilayer Formation with this compound

This protocol describes the formation of a this compound bilayer using the painting technique, a common method for creating artificial lipid membranes for electrophysiological studies.

Materials:

  • This compound (1,2-diphytanoyl-sn-glycero-3-phosphocholine)

  • n-decane (or other suitable organic solvent)

  • Bilayer chamber with a small aperture (e.g., 100-200 µm) in a septum

  • Ag/AgCl electrodes

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • Micropipette or fine brush

Procedure:

  • Prepare a this compound solution of 10-25 mg/mL in n-decane.

  • Assemble the bilayer chamber and fill both compartments with the electrolyte solution, ensuring the liquid level is above the aperture.

  • Insert the Ag/AgCl electrodes into each compartment.

  • Using a micropipette or a fine brush, "paint" a small amount of the this compound solution across the aperture in the septum.

  • Observe the formation of the bilayer by monitoring the capacitance of the membrane. A stable bilayer will have a capacitance in the expected range for this compound.

  • The bilayer is now ready for ion channel reconstitution and recording.

PaintedBilayerFormation_this compound cluster_prep Preparation cluster_formation Bilayer Formation cluster_ready Ready for Experiment prep_lipid Prepare this compound in n-decane paint_lipid Paint this compound solution across aperture prep_lipid->paint_lipid prep_chamber Assemble and fill bilayer chamber prep_chamber->paint_lipid monitor_cap Monitor capacitance for bilayer formation paint_lipid->monitor_cap ready Stable bilayer formed monitor_cap->ready SingleChannelRecording_this compound cluster_setup Setup cluster_reconstitution Reconstitution cluster_recording Recording & Analysis stable_bilayer Establish stable this compound bilayer add_channel Add ion channel solution to cis chamber stable_bilayer->add_channel stir Gently stir add_channel->stir apply_voltage Apply voltage and monitor current stir->apply_voltage record_current Record single-channel currents apply_voltage->record_current analyze_data Analyze channel properties record_current->analyze_data

References

Safety Operating Guide

Proper Disposal Procedures for Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The abbreviation "Dphpc" is not a standard chemical identifier. Based on common chemical acronyms, this guide assumes the substance is Diphenyl chlorophosphate (also known as Diphenyl phosphoryl chloride), a hazardous chemical with CAS Number 2524-64-3.[1][2] Another, less hazardous possibility is 1,2-diphytanoyl-sn-glycero-3-phosphocholine (this compound), a phospholipid used in biophysical research.[][4][5][6] Users must verify the exact identity of their chemical waste by checking the container label and Safety Data Sheet (SDS) before proceeding with any disposal protocol. This guide pertains exclusively to Diphenyl chlorophosphate.

Diphenyl chlorophosphate is a corrosive and toxic liquid that causes severe skin burns and eye damage.[2][7] It is also water-reactive, liberating toxic gas upon contact with moisture.[2] Proper handling and disposal are critical to ensure personnel safety and environmental protection.

Immediate Safety & Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[8] All handling of Diphenyl chlorophosphate waste must occur in a well-ventilated area, preferably within a chemical fume hood.[2][9]

Table 1: Required Personal Protective Equipment (PPE) [9][10][11]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles with a full-face shield.Protects against severe eye damage from splashes.[7][9]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber).[9] Wear two pairs (double-glove).Prevents skin contact, which can cause severe chemical burns.[2][9]
Body Protection A chemical-resistant laboratory coat or apron worn over personal clothing.[9]Provides a barrier against spills and contamination.[9]
Respiratory Protection Work in a chemical fume hood.[2] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor/acid gas cartridge.[9][12]Minimizes the inhalation of corrosive and toxic vapors.[9]

Operational Disposal Plan

Disposal of Diphenyl chlorophosphate must comply with local, regional, and national hazardous waste regulations.[2] The primary recommended disposal method is incineration at a licensed hazardous waste facility.[8]

Step 1: Waste Identification and Segregation

  • Clearly label all waste containers as "Hazardous Waste: Diphenyl chlorophosphate, Corrosive, Water-Reactive".[8]

  • Segregate waste containing Diphenyl chlorophosphate from all other waste streams, especially from aqueous solutions, bases, strong oxidizing agents, and alcohols.[1][13][14]

Step 2: Containerization

  • Use only approved, leak-proof, and chemically compatible containers for waste collection. The original container is often suitable.[8][15]

  • Keep containers tightly sealed to prevent the release of vapors and contact with moisture.[8]

  • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[8] This should be a corrosives-compatible area.[2]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and transport.

  • Provide the contractor with the Safety Data Sheet (SDS) for Diphenyl chlorophosphate.

  • Do not mix Diphenyl chlorophosphate waste with any other chemicals unless explicitly instructed by the disposal contractor or your EHS office.

G cluster_prep Preparation cluster_process Disposal Workflow PPE Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) Ventilation Work in Chemical Fume Hood Segregate Segregate Waste: Keep away from water, bases, oxidizers Ventilation->Segregate Containerize Collect in Labeled, Sealed, Compatible Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Contact Contact EHS or Licensed Waste Disposal Contractor Store->Contact Dispose Professional Disposal (e.g., Incineration) Contact->Dispose

Caption: Workflow for the safe disposal of Diphenyl chlorophosphate waste.

Experimental Protocols: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

Protocol for Minor Spills (inside a chemical fume hood):

  • Ensure appropriate PPE is worn.

  • Contain the spill with an inert, dry absorbent material such as sand, earth, or vermiculite.[7] Do not use combustible, cellulose-based absorbents.[1]

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[7]

  • Wipe the spill area with a cloth dampened with a non-reactive solvent (e.g., toluene (B28343) or xylene), and place the cloth in the waste container.

  • Decontaminate the area with a mild soap and water solution, followed by a final water rinse, collecting all cleaning materials as hazardous waste.

  • Seal the waste container and manage it for professional disposal.

Protocol for Major Spills:

  • Evacuate all non-essential personnel from the area immediately.[7]

  • Alert your institution's emergency response team and EHS office.[7]

  • Do not attempt to clean up a major spill without specialized training and equipment.[7]

Chemical Hazards and Incompatibilities

Diphenyl chlorophosphate is a reactive chemical that poses several hazards. It is incompatible with a range of substances, and mixing can lead to dangerous reactions.[1][13][14]

Table 2: Chemical Properties and Hazards

PropertyValueSource
Molecular Formula C₁₂H₁₀ClO₃P
Molecular Weight 268.63 g/mol
Appearance Colorless to light yellow liquid[2][16]
Boiling Point 314-316 °C @ 272 mmHg[2]
Flash Point > 113 °C (> 235 °F)[2]
Specific Gravity 1.290 - 1.296 g/mL[2]
Water Solubility Insoluble, reacts with water[1][13]

The substance itself is non-combustible but may decompose upon heating to produce corrosive and toxic fumes, including oxides of phosphorus, carbon oxides, and hydrogen chloride gas.[1][2][14]

G cluster_hazards Primary Hazards cluster_incompatibles Incompatible Materials DPPC Diphenyl chlorophosphate Corrosive Severe Skin Burns & Eye Damage DPPC->Corrosive Toxic Toxic if Inhaled, Swallowed, or Absorbed DPPC->Toxic WaterReactive Water Reactive: Liberates Toxic Gas DPPC->WaterReactive Bases Strong Bases / Amines DPPC->Bases Oxidizers Strong Oxidizing Agents DPPC->Oxidizers Alcohols Alcohols DPPC->Alcohols Water Water / Moisture DPPC->Water Metals Metals (may evolve flammable H₂ gas) DPPC->Metals

Caption: Key hazards and material incompatibilities for Diphenyl chlorophosphate.

References

Essential Safety and Operational Guide for Handling DPhPC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is crucial for both laboratory safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this phospholipid in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, which is typically supplied as a powder or in a chloroform (B151607) solution, adherence to appropriate personal protective equipment (PPE) protocols is the first line of defense against potential exposure. The following PPE is recommended.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid (Powder) Safety glasses with side-shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatUse in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator is recommended.
Handling Solution (in organic solvent) Safety glasses with side-shields or chemical splash gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene). See glove compatibility table below.Laboratory coatWork in a chemical fume hood.
Weighing and Aliquoting Safety glasses with side-shieldsChemical-resistant glovesLaboratory coatUse in a chemical fume hood or ventilated balance enclosure.
Cleanup of Spills Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsNIOSH-approved respirator with appropriate cartridges for organic vapors.
Glove Selection and Permeation Data
Glove MaterialChloroformMethanolEthanol
Nitrile Poor to FairGoodGood
Neoprene GoodGoodGood
Natural Rubber Latex PoorGoodGood
Butyl Rubber ExcellentPoorPoor

Note: Breakthrough times can be affected by glove thickness, temperature, and the concentration of the chemical. It is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently.

Experimental Protocols

This compound is widely used in the formation of lipid bilayers and liposomes for studying membrane proteins and other biological processes. Below is a general protocol for the preparation of this compound liposomes.

Preparation of this compound Liposomes by Sonication
  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[1]

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[1]

    • Place the flask under a high vacuum for at least one hour to remove any residual solvent.

  • Hydration:

    • Add an aqueous buffer to the flask containing the lipid film.[1]

    • Hydrate the lipid film by vortexing or gentle agitation, which will result in the formation of multilamellar vesicles (MLVs).[1]

  • Sonication:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension. This can be done using a probe-tip sonicator or a bath sonicator.[1][2]

    • During sonication, keep the sample on ice to prevent overheating and degradation of the lipid.[2]

    • Sonication is typically performed in short bursts with cooling periods in between.[2]

  • Centrifugation (Optional):

    • To remove any larger particles or titanium fragments from the probe sonicator, centrifuge the liposome (B1194612) suspension at high speed.[2]

  • Storage:

    • Store the prepared liposome solution at 4°C. For long-term storage, it is recommended to store them under an inert gas like argon or nitrogen to prevent oxidation.

Operational and Disposal Plans

A clear operational and disposal plan is essential for the safe management of this compound in the laboratory.

Handling and Storage Workflow

receive Receive this compound store Store at recommended temperature (typically -20°C) receive->store prepare Prepare for use in a well-ventilated area or fume hood store->prepare weigh Weigh solid this compound prepare->weigh dissolve Dissolve in appropriate solvent weigh->dissolve use Use in experiment (e.g., liposome formation) dissolve->use spill Spill use->spill cleanup Follow spill cleanup procedure spill->cleanup

Caption: Workflow for the safe handling and storage of this compound.

Disposal Plan

This compound and materials contaminated with it should be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and contaminated items (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect this compound solutions and contaminated solvents in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Sharps Waste: Any sharps contaminated with this compound should be placed in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1,2-diphytanoyl-sn-glycero-3-phosphocholine".

    • Indicate the solvent if it is a liquid waste.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

This compound Disposal Workflow

start Waste Generation (Unused this compound, contaminated materials) segregate Segregate waste (Solid, Liquid, Sharps) start->segregate containerize Place in appropriate, labeled hazardous waste container segregate->containerize store_waste Store in designated satellite accumulation area containerize->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs disposal Professional disposal by licensed hazardous waste contractor contact_ehs->disposal

Caption: Step-by-step workflow for the proper disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.